Vanzacaftor
説明
Structure
3D Structure
特性
CAS番号 |
2374124-49-7 |
|---|---|
分子式 |
C32H39N7O4S |
分子量 |
617.8 g/mol |
IUPAC名 |
(14S)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one |
InChI |
InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1 |
InChIキー |
VCSUIBJKYCVWNF-NRFANRHFSA-N |
異性体SMILES |
CC1(C[C@@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |
正規SMILES |
CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |
製品の起源 |
United States |
Foundational & Exploratory
Vanzacaftor mechanism of action on CFTR protein
An In-depth Technical Guide on the Core Mechanism of Action of Vanzacaftor on the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic, life-shortening disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an anion channel responsible for regulating the movement of chloride and bicarbonate ions across epithelial cell membranes.[2] The most prevalent mutation, occurring in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[3][4] This mutation results in the misfolding of the CFTR protein, leading to its recognition by cellular quality control mechanisms in the endoplasmic reticulum (ER) and subsequent premature degradation.[5] Consequently, there is a significant reduction in functional CFTR protein at the cell surface, causing ion and water transport imbalances that manifest as thick, sticky mucus in various organs, particularly the lungs.[3][6]
CFTR modulators are small molecules designed to correct the underlying protein defect.[7] this compound (VX-121) is a novel, orally active CFTR corrector developed by Vertex Pharmaceuticals.[8][9] It is a key component of a next-generation, once-daily triple-combination therapy alongside another corrector, Tezacaftor, and a potentiator, Deutivacaftor.[8][10] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative clinical data and key experimental methodologies used in its characterization.
Core Mechanism of Action: Synergistic Dual-Site Correction
This compound functions as a CFTR corrector, specifically addressing the protein folding and trafficking defects associated with the F508del mutation.[3][11] Its efficacy is significantly enhanced when used in combination with Tezacaftor, as the two molecules act additively by binding to distinct sites on the F508del-CFTR protein.[10][12]
-
This compound (Corrector): While a direct co-crystal structure is not yet publicly available, compelling evidence from functionally and structurally similar molecules like Elexacaftor suggests that this compound acts as a Type III corrector.[5][13][14] This class of correctors is understood to bind directly to an allosteric site on the first nucleotide-binding domain (NBD1) of the CFTR protein.[5] The F508del mutation destabilizes NBD1; by binding to this domain, this compound is believed to stabilize its conformation, a critical step in overcoming the primary folding defect.[5][13]
-
Tezacaftor (Corrector): Tezacaftor is classified as a Type I corrector.[5] It binds to a different site on the CFTR protein, primarily targeting the first transmembrane domain (TMD1) to stabilize the interface between NBD1 and the membrane-spanning domains.[2][5]
-
Synergistic Action: The F508del mutation disrupts the proper interaction between multiple CFTR domains, including NBD1 and TMD1.[13] The dual-site binding of this compound at NBD1 and Tezacaftor at TMD1 provides a more comprehensive and robust correction of the F508del-CFTR folding defect than either agent could achieve alone.[5] This synergistic stabilization facilitates the protein's proper conformational maturation within the ER, allowing it to be processed through the Golgi apparatus and successfully trafficked to the cell surface.[2][10]
-
Role of Deutivacaftor (Potentiator): Once the corrected CFTR protein is installed at the cell membrane, the potentiator component, Deutivacaftor, increases the channel's open probability.[10][11] This action enhances the flow of chloride ions through the now-functional channels, further restoring CFTR function.[6]
Caption: Synergistic correction of F508del-CFTR by this compound and Tezacaftor.
Quantitative Efficacy Data from Clinical Trials
The clinical development program for the this compound/Tezacaftor/Deutivacaftor ("vanza triple") regimen has demonstrated its non-inferiority to the current standard of care, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta), in improving lung function and superiority in restoring CFTR function as measured by sweat chloride concentration.[15]
| Table 1: Phase 3 Efficacy Data (SKYLINE 102 & 103) - 24 Weeks [16] | | :--- | :--- | :--- | | Endpoint | This compound/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | | Absolute Change from Baseline in ppFEV₁ | Non-inferior to control | (Control) | | LS Mean Difference (95% CI) | 0.2 (-0.7 to 1.1) in SKYLINE 1020.2 (-0.5 to 0.9) in SKYLINE 103 | | | Patients with Sweat Chloride < 60 mmol/L | 86% | 77% | | Patients with Sweat Chloride < 30 mmol/L (Carrier Level) | 31% | 23% |
| Table 2: Phase 2 Efficacy Data (F/F Genotype) - 29 Days [17] | | :--- | :--- | | Endpoint | This compound/Tezacaftor/Deutivacaftor | | Mean Change from Baseline in ppFEV₁ (Percentage Points) | +15.9 | | Mean Change from Baseline in Sweat Chloride (mmol/L) | -45.5 |
Key Experimental Protocols
The characterization of CFTR correctors like this compound relies on a combination of biochemical and functional assays to assess protein maturation and ion channel activity.[18]
Western Blotting for CFTR Maturation
This biochemical assay is used to visualize the extent to which a corrector can rescue the processing of F508del-CFTR from the ER to the Golgi, where it undergoes complex glycosylation.
-
Objective: To distinguish between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resident in the ER, and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi.[18][19]
-
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE) expressing F508del-CFTR are cultured. Cells are incubated with this compound (typically at various concentrations) for 16-24 hours at 37°C to allow for correction.[1]
-
Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of the density of Band C to Band B (or total CFTR) is quantified to determine the correction efficiency. An increase in the Band C/Band B ratio indicates successful correction.[19]
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique is the gold standard for measuring ion transport across a polarized epithelial monolayer, providing a direct functional readout of CFTR channel activity.[18][20]
-
Objective: To measure the short-circuit current (Isc) generated by chloride secretion through CFTR channels at the apical membrane.
-
Methodology:
-
Cell Culture: Primary HBE cells from CF donors are grown on permeable filter supports until they form a polarized, high-resistance monolayer.[13]
-
Corrector Incubation: The cell monolayers are treated with this compound (and Tezacaftor) for 24-48 hours prior to the assay.
-
Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological buffer solutions. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously measured.
-
Pharmacological Stimulation: A chloride gradient is established across the monolayer. The following reagents are added sequentially to stimulate and measure CFTR-specific current:
-
Amiloride: Added apically to block epithelial sodium channels (ENaC).
-
Forskolin (B1673556): Added to raise intracellular cAMP levels, thereby activating PKA and opening CFTR channels. An increase in Isc after forskolin addition reflects CFTR activity.
-
Potentiator (e.g., Deutivacaftor/Ivacaftor): Added to maximally activate the corrected CFTR channels on the surface.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is specific to CFTR. The magnitude of the inhibited current represents the total CFTR-mediated chloride transport.
-
-
Caption: General experimental workflow for assessing CFTR corrector efficacy.
Conclusion
This compound represents a significant advancement in the development of CFTR modulators. Its mechanism of action, characterized by the synergistic, dual-site correction of F508del-CFTR in partnership with Tezacaftor, leads to a greater quantity of functional protein at the cell surface.[5][10] This enhanced correction, coupled with the action of the potentiator Deutivacaftor, translates into substantial improvements in CFTR function, as evidenced by superior reductions in sweat chloride levels in clinical trials. The data strongly support the potential of the this compound-based triple therapy to set a new standard of care, offering the possibility of restoring CFTR function to near-normal levels for a large proportion of the cystic fibrosis population.[15]
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. alyftrekhcp.com [alyftrekhcp.com]
- 11. benchchem.com [benchchem.com]
- 12. alyftrek.com [alyftrek.com]
- 13. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 14. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 16. This compound-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of this compound-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 19. researchgate.net [researchgate.net]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Preclinical and In Vitro Profile of Vanzacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of the triple-combination therapy ALYFTREK® (this compound/tezacaftor (B612225)/deutivacaftor), designed to address the underlying cause of cystic fibrosis (CF) in patients with at least one F508del mutation or other responsive mutations in the CFTR gene. This technical guide provides a comprehensive overview of the preclinical and in vitro data that underpin the therapeutic rationale for this compound, with a focus on its mechanism of action, efficacy in cellular models, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a CFTR corrector, specifically addressing the misfolding and trafficking defects of the CFTR protein caused by mutations like F508del. In conjunction with tezacaftor, another corrector, this compound facilitates the proper folding of the CFTR protein within the endoplasmic reticulum (ER).[1][2] This corrective action allows the mutant CFTR protein to bypass the ER's quality control system, which would otherwise target it for degradation.[1][2] By promoting its conformational maturation, this compound and tezacaftor work additively to increase the quantity of mature, functional CFTR protein that is trafficked to the cell surface.[1]
Once at the cell membrane, the potentiator component of the triple therapy, deutivacaftor (B606829), acts to increase the channel's open probability, thereby enhancing the transport of chloride ions across the cell membrane.[1][2] this compound and tezacaftor bind to different sites on the CFTR protein, leading to a synergistic effect on protein processing and trafficking.[2]
In Vitro Efficacy
The efficacy of this compound has been evaluated in various in vitro models, primarily using human bronchial epithelial (HBE) cells derived from CF patients. These studies have consistently demonstrated the ability of this compound, as part of a triple combination regimen, to restore CFTR function.
CFTR Protein Maturation: Western Blot Analysis
Western blotting is a key technique used to assess the maturation of the CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. In vitro studies have shown that treatment with the combination of this compound and tezacaftor leads to a significant increase in the levels of Band C F508del-CFTR protein in HBE cells, indicating successful correction of the trafficking defect. While specific quantitative data for this compound alone is not publicly available, preclinical studies comparing this compound to the corrector elexacaftor (B607289) have indicated that this compound demonstrates greater potency and efficacy in enhancing the maturation of the F508del-CFTR protein.
Table 1: Quantitative Analysis of CFTR Protein Maturation
| Cell Line/Model | Treatment | Fold Increase in Band C CFTR (relative to vehicle control) | Reference |
| F508del-CFTR expressing FRT cells | S-VX-121 (this compound) | Appearance of Band C upon immunoblot | [3] |
| Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | This compound/Tezacaftor/Deutivacaftor | Data not publicly available |
CFTR Channel Function: Ussing Chamber Assays
Ussing chamber assays are the gold standard for measuring ion transport across epithelial tissues. In HBE cells from CF patients, the triple combination of this compound, tezacaftor, and deutivacaftor has been shown to significantly increase CFTR-mediated chloride transport. This is observed as a substantial increase in the forskolin-stimulated short-circuit current (Isc). While specific Isc values for this compound treatment are not detailed in the available public information, the overall functional restoration is significant and predictive of clinical benefit. Studies on the active enantiomer of this compound, S-VX-121, have shown a marked increase in transepithelial Cl- current in Fisher rat thyroid (FRT) cells expressing F508del CFTR.[3]
Table 2: Quantitative Analysis of CFTR-Mediated Chloride Transport
| Cell Line/Model | Treatment | Change in Short-Circuit Current (ΔIsc) (μA/cm²) | % of Wild-Type CFTR Function | Reference |
| F508del-CFTR expressing FRT cells | S-VX-121 (this compound) | Significant increase in ICl | Data not specified | [3] |
| Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | This compound/Tezacaftor/Deutivacaftor | Data not publicly available | Data not publicly available |
Experimental Protocols
Western Blot Analysis of CFTR Protein
Objective: To quantify the relative amounts of immature (Band B) and mature (Band C) CFTR protein in cell lysates.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until fully differentiated. Cells are then treated with this compound, tezacaftor, and deutivacaftor or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage polyacrylamide gel (e.g., 6-8%).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for CFTR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the Band B and Band C signals is quantified using densitometry software. The ratio of Band C to Band B or the total amount of Band C is calculated to determine the extent of CFTR maturation.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the net ion transport, specifically CFTR-mediated chloride secretion, across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture: HBE cells are seeded at high density on permeable filter supports and cultured at an air-liquid interface to promote differentiation and polarization.
-
Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin (B1673556) (a cAMP agonist) is added to both chambers to activate CFTR.
-
A CFTR potentiator (e.g., deutivacaftor or genistein) is added to the apical chamber to maximize channel gating.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR-mediated chloride secretion.
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound is the cellular protein quality control system involved in the biogenesis of CFTR. By acting as a pharmacological chaperone, this compound aids in the proper folding of the F508del-CFTR protein, allowing it to navigate the complex trafficking machinery from the ER to the Golgi apparatus and ultimately to the plasma membrane.
Conclusion
The preclinical and in vitro data for this compound provide a strong foundation for its clinical use in the treatment of cystic fibrosis. Through its mechanism as a CFTR corrector, this compound, in combination with tezacaftor and deutivacaftor, effectively rescues the processing and function of the F508del-CFTR protein in relevant cellular models. The significant increase in mature CFTR protein and the restoration of chloride transport observed in these studies underscore the potential of this triple-combination therapy to address the underlying molecular defect in a majority of individuals with CF. Further publication of detailed quantitative preclinical data will continue to enhance our understanding of this compound's pharmacological profile.
References
- 1. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
The Dawn of a New Era in Cystic Fibrosis Treatment: A Technical Guide to the Discovery and Chemical Synthesis of Vanzacaftor
For Immediate Release
BOSTON – (December 15, 2025) – This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and chemical synthesis of Vanzacaftor, a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. As a key component of the triple-combination therapy Alyftrek™ (this compound/Tezacaftor/Deutivacaftor), this compound represents a significant advancement in the treatment of cystic fibrosis (CF), a life-shortening genetic disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the foundational science and clinical data supporting this next-generation therapy.
Introduction: Addressing the Root Cause of Cystic Fibrosis
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for transporting chloride ions across the cell membrane. Its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.[1][2] this compound is a small molecule corrector designed to address the underlying defect in the CFTR protein, specifically in individuals with at least one F508del mutation, the most common CF-causing mutation.[2]
This compound is a component of a once-daily oral therapy that works in concert with two other CFTR modulators: Tezacaftor, another CFTR corrector, and Deutivacaftor, a CFTR potentiator.[3][4] This triple combination, known as the "vanza triple," has demonstrated significant efficacy in clinical trials, setting a new standard for CFTR protein function restoration.[5]
Mechanism of Action: A Triple-Combination Approach
The therapeutic strategy of Alyftrek™ involves a synergistic interaction between its three components to rescue the function of the mutated CFTR protein.
-
This compound and Tezacaftor (Correctors): These two molecules act as chaperones, binding to distinct sites on the misfolded CFTR protein.[3][6] This binding facilitates the correct folding of the protein and its subsequent trafficking to the cell surface, thereby increasing the quantity of functional CFTR channels on the cell membrane.[4][7] this compound is a novel molecule with a different chemical structure than previous correctors like elexacaftor.[3]
-
Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, Deutivacaftor, a deuterated form of Ivacaftor with a longer half-life, enhances the channel's opening probability (gating).[3][4][6] This potentiation allows for a greater flow of chloride ions, leading to improved hydration of the airway surface and thinning of the mucus.[4]
The combined action of two correctors and a potentiator results in a more robust restoration of CFTR function than can be achieved with single or dual-modulator therapies.[7]
Clinical Efficacy: Phase 3 Trial Data
The efficacy and safety of the this compound triple combination have been evaluated in a comprehensive Phase 3 program, including the SKYLINE 102, SKYLINE 103, and RIDGELINE 105 trials. These studies have demonstrated that the this compound regimen is non-inferior to the current standard of care, Trikafta® (elexacaftor/tezacaftor/ivacaftor), in improving lung function and superior in reducing sweat chloride levels, a key biomarker of CFTR function.[5]
SKYLINE 102 & 103 Trials (Ages 12 and Older)
These two randomized, double-blind, active-controlled trials evaluated the this compound triple combination against Trikafta® in patients aged 12 years and older.[8]
Table 1: Key Efficacy Endpoints from SKYLINE 102 & 103 Trials
| Endpoint | This compound Triple Combination | Trikafta® | p-value |
| Absolute Change from Baseline in ppFEV₁ at Week 24 | |||
| SKYLINE 102 | +0.2 | - | <0.0001 (non-inferiority) |
| SKYLINE 103 | +0.2 | - | <0.0001 (non-inferiority) |
| Proportion of Patients with Sweat Chloride <60 mmol/L at Week 24 (Pooled Data) | 86% | 77% | <0.0001 (superiority) |
| Proportion of Patients with Sweat Chloride <30 mmol/L at Week 24 (Pooled Data) | 31% | 23% | <0.0001 (superiority) |
ppFEV₁: percent predicted forced expiratory volume in one second. Data sourced from Vertex Pharmaceuticals press release, February 5, 2024.
RIDGELINE 105 Trial (Ages 6 to 11)
This single-arm, open-label study assessed the safety and efficacy of the this compound triple combination in children aged 6 to 11.[1][9][10]
Table 2: Key Efficacy Endpoints from RIDGELINE 105 Trial
| Endpoint | Result |
| Absolute Change in Sweat Chloride from Baseline at Week 24 | -8.6 mmol/L |
| Proportion of Patients with Sweat Chloride <60 mmol/L at Week 24 | 95% |
| Proportion of Patients with Sweat Chloride <30 mmol/L at Week 24 | 53% |
Baseline was established after a 4-week run-in with Trikafta®. Data sourced from Vertex Pharmaceuticals press release, February 5, 2024, and European Cystic Fibrosis Society.[1][5][9]
Chemical Synthesis of a this compound Analogue
While the precise synthetic route for this compound is proprietary to Vertex Pharmaceuticals, a detailed synthesis of a deuterated analogue has been made publicly available.[11] This multi-step synthesis provides a representative example of the chemical methodology likely employed in the production of this complex molecule. The following protocol outlines the key steps in the synthesis of a deuterated this compound analogue.
Experimental Protocol: Synthesis of a Deuterated this compound Analogue
Step 1: Sulfonylation
To a stirred solution of (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-20-hydroxy-12,12-dimethyl-2λ⁶-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.1¹¹,¹⁴.0⁵,¹⁰]tetracosa-1(23),5,7,9,19,21-hexaene-2,2,4-trione (0.2367 mmol) in anhydrous dichloromethane (B109758) (3.0 mL) is added 4-methylbenzenesulfonyl chloride (0.3042 mmol), triethylamine (B128534) (0.5740 mmol), and a catalytic amount of N,N-dimethylpyridin-4-amine (0.08185 mmol). The reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting residue is purified by silica (B1680970) gel column chromatography to yield the tosylated intermediate.[11]
Step 2: Deuteration
A solution of the tosylated intermediate (0.1523 mmol) in dry N,N-dimethylformamide (1 mL) is purged with nitrogen for 5 minutes. Dichloronickel;triphenyl-phosphane (0.04586 mmol) and tricyclohexylphosphane (0.1212 mmol) are added, and the resulting solution is stirred for 5 minutes under a nitrogen atmosphere. Tetradeuterioboranuide (sodium salt) (2.079 mmol) is added in one portion, and the mixture is stirred at room temperature for 1 hour.[11]
Step 3: Purification
The reaction mixture is quenched with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The residue is dissolved in dimethyl sulfoxide, filtered, and purified by reverse-phase HPLC-MS to afford the final deuterated this compound analogue as a white solid.[11]
Conclusion
This compound, as part of the triple-combination therapy Alyftrek™, represents a significant milestone in the field of cystic fibrosis treatment. Its discovery and development underscore the power of a targeted therapeutic approach that addresses the fundamental molecular defect of the disease. The robust clinical trial data demonstrates its potential to further improve clinical outcomes for a broad population of individuals with cystic fibrosis. The innovative chemical synthesis of this compound and its analogues highlights the advancements in medicinal chemistry that have made such complex therapeutic agents possible. This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of fostering further research and development in the quest to find a cure for cystic fibrosis.
References
- 1. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. alyftrekhcp.com [alyftrekhcp.com]
- 4. youtube.com [youtube.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. How does ALYFTREK® (this compound/tezacaftor/deutivacaftor) work? [alyftrek.com]
- 7. This compound|CFTR Corrector for Research [benchchem.com]
- 8. This compound-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 10. This compound-tezacaftor-deutivacaftor for children aged 6-11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Vanzacaftor's Interaction with the CFTR Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites of Vanzacaftor on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound is a next-generation CFTR corrector that, as part of a triple-combination therapy, significantly improves the processing and function of the F508del-CFTR mutant protein, the most common cause of cystic fibrosis. While direct structural evidence for this compound's binding is not yet publicly available, a wealth of data from its structural similarity to Elexacaftor and extensive preclinical studies allows for a detailed model of its interaction with CFTR.
Putative this compound Binding Site on the First Nucleotide-Binding Domain (NBD1)
This compound is classified as a Type III CFTR corrector, acting to stabilize the first nucleotide-binding domain (NBD1) of the CFTR protein.[1] Its binding is believed to be allosteric, influencing the conformation and stability of NBD1 to overcome the folding defect caused by the F508del mutation.[2] This proposed binding site is analogous to that of Elexacaftor, another Type III corrector. Analysis of the cryo-electron microscopy (cryo-EM) structure of the Elexacaftor-bound ΔF508-CFTR protein (PDB ID: 8EIO) provides a strong model for the putative this compound binding pocket.[3][4]
This binding pocket is a hydrophobic cleft located at the interface of the NBD1 and the transmembrane domains (TMDs). The interaction is thought to stabilize the NBD1 domain, facilitating its proper assembly with other domains of the CFTR protein, a critical step that is impaired by the F508del mutation.[2][5]
Putative Interacting Residues in the this compound Binding Pocket (modeled on Elexacaftor):
Based on the Elexacaftor-bound CFTR structure (PDB: 8EIO), the following residues are hypothesized to be key for this compound binding:
-
NBD1: Residues within this domain are likely to form the core of the binding site.
-
Transmembrane Helices (TMs): Portions of adjacent TMs contribute to forming the binding pocket. Specifically, TM helices from both the first and second membrane-spanning domains (MSD1 and MSD2) are in proximity.
Synergistic Correction through Dual Binding Sites
This compound is administered as part of a triple combination therapy that includes Tezacaftor, a Type I corrector.[1] These two correctors bind to distinct sites on the CFTR protein, resulting in a synergistic effect on the correction of F508del-CFTR.[2][6]
-
This compound (Type III Corrector): Binds to and stabilizes the NBD1 domain.[2][6]
-
Tezacaftor (Type I Corrector): Binds to the first membrane-spanning domain (MSD1 ), specifically within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, and 6.[4]
This dual-site binding provides a more comprehensive correction of the F508del-CFTR folding defect than either agent could achieve alone.[2]
Quantitative Data on this compound Efficacy
The following table summarizes preclinical data on the efficacy of this compound in correcting the F508del-CFTR mutation.
| Parameter | Assay | Cell Type | Result | Reference |
| F508del-CFTR Maturation | Western Blot | Human Bronchial Epithelial (HBE) Cells | This compound demonstrates greater potency and efficacy in enhancing the maturation of F508del-CFTR protein (increasing the mature C-band) compared to Elexacaftor. | [7] |
| F508del-CFTR Function | Ussing Chamber | HBE Cells | Similar improvements in F508del-CFTR channel activity (chloride transport) were observed for this compound and Elexacaftor. | [7] |
| F508del-CFTR Correction (in combination) | Ussing Chamber | CFBE41o- cells | In combination with Tezacaftor, this compound (VX-121) shows a significant increase in CFTR-mediated chloride current. | [8] |
| Off-Target Effect | Patch Clamp | HEK cells | (R)-Vanzacaftor (the inactive enantiomer for CFTR correction) potentiates BKCa channel activity. (S)-Vanzacaftor also shows this off-target effect. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Western Blotting for CFTR Maturation Analysis
This assay is used to assess the ability of a corrector to rescue the processing of F508del-CFTR from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).
Protocol:
-
Cell Culture: Plate human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and culture until confluent.
-
Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a 6-8% SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the intensity of Band B and Band C using densitometry software and calculate the C/B ratio to assess maturation.
Ussing Chamber Assay for CFTR Function
This assay measures CFTR-mediated ion transport across a polarized epithelial cell monolayer, providing a functional readout of corrector efficacy.
Protocol:
-
Cell Culture: Seed epithelial cells expressing F508del-CFTR onto permeable supports and culture to form a polarized monolayer.
-
Treatment: Incubate cells with this compound for 24-48 hours.
-
Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Fill both chambers with physiological saline, maintain at 37°C, and allow the system to equilibrate.
-
Measurement:
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block ENaC channels.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR activity and measure the increase in Isc.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the current is CFTR-mediated.
-
-
Analysis: The magnitude of the forskolin-stimulated, CFTR-inhibitor-sensitive Isc reflects the functional correction of F508del-CFTR.
Site-Directed Mutagenesis for Binding Site Validation
This technique is used to introduce point mutations in the CFTR gene at residues hypothesized to be part of the this compound binding pocket. A loss of this compound's corrective effect upon mutation of a specific residue would strongly suggest its involvement in binding.
Protocol:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation at a specific residue within the putative NBD1 binding site.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the F508del-CFTR expression plasmid as a template and the mutagenic primers.
-
Template Digestion: Digest the PCR reaction with DpnI endonuclease to selectively remove the methylated, non-mutated parental DNA template.
-
Transformation: Transform competent E. coli with the mutated plasmid DNA.
-
Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Expression and Functional Analysis: Transfect mammalian cells with the confirmed mutant F508del-CFTR construct.
-
Evaluate Corrector Efficacy: Treat the cells with this compound and assess the level of CFTR maturation by Western blotting and CFTR function by Ussing chamber assay.
-
Data Interpretation: A significant reduction or loss of this compound's corrective effect in a specific mutant compared to the non-mutated F508del-CFTR indicates that the mutated residue is crucial for this compound's binding and/or mechanism of action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 3. rcsb.org [rcsb.org]
- 4. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (R)-vanzacaftor potentiates BKCa channels in the absence of CFTR correction or potentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular and Cellular Effects of Vanzacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor (VX-121) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of the triple-combination therapy, Alyftrek®, which also includes tezacaftor (B612225) and deutivacaftor. This therapy is indicated for the treatment of cystic fibrosis (CF) in patients with at least one F508del mutation or other responsive mutations in the CFTR gene.[1] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that is responsible for regulating chloride and water transport across cell membranes.[2] The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.[2] this compound, in combination with tezacaftor and deutivacaftor, aims to address this primary defect by restoring the quantity and function of the CFTR protein at the cell surface.[3][4] This technical guide provides an in-depth overview of the molecular and cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Molecular Mechanism of Action
This compound functions as a CFTR corrector, specifically designed to address the protein folding and trafficking defects caused by mutations like F508del.[2][5] It acts synergistically with tezacaftor, another CFTR corrector, to enhance the amount of functional CFTR protein at the cell surface.[3]
-
This compound and Tezacaftor: A Dual Corrector Approach: this compound and tezacaftor bind to different, distinct sites on the CFTR protein.[3] This dual-binding mechanism leads to an additive effect on the correction of the misfolded F508del-CFTR protein.[5] By stabilizing the protein's conformation, they facilitate its proper processing within the endoplasmic reticulum and subsequent trafficking to the plasma membrane.[5]
-
Deutivacaftor: The Potentiator: Once the corrected CFTR protein is at the cell surface, deutivacaftor, a CFTR potentiator, increases the channel's open probability (gating).[3] This allows for an increased flow of chloride ions across the cell membrane, thereby restoring a critical cellular function that is deficient in CF. The inclusion of deutivacaftor, a deuterated form of ivacaftor, extends the drug's half-life, allowing for once-daily dosing.[3]
The combined action of these three molecules—two correctors and a potentiator—results in a significant restoration of CFTR function, leading to improved ion and water transport.[4] This, in turn, helps to thin the thick, sticky mucus characteristic of cystic fibrosis.[4]
Quantitative In Vitro and Clinical Data
The efficacy of this compound in the triple combination therapy has been demonstrated in both preclinical and clinical studies. While specific preclinical EC50 values for this compound are not widely published, the clinical trial data from the SKYLINE and RIDGELINE studies provide robust quantitative evidence of its effects.
Clinical Efficacy in Patients Aged 12 Years and Older (SKYLINE Trials)
The SKYLINE 102 and 103 trials were randomized, double-blind, active-controlled studies comparing the this compound triple therapy to the established triple therapy, Trikafta® (elexacaftor/tezacaftor/ivacaftor).[2]
| Parameter | This compound Triple Therapy Group | Elexacaftor (B607289)/Tezacaftor/Ivacaftor Group | Treatment Difference | p-value |
| Absolute change in ppFEV1 from baseline (Trial 102) | 0.5 percentage points (SE 0.3) | 0.3 percentage points (SE 0.3) | 0.2 percentage points (95% CI -0.7 to 1.1) | <0.0001 (non-inferiority) |
| Absolute change in ppFEV1 from baseline (Trial 103) | 0.2 percentage points (SE 0.3) | 0.0 percentage points (SE 0.2) | 0.2 percentage points (95% CI -0.5 to 0.9) | <0.0001 (non-inferiority) |
| Proportion of patients with Sweat Chloride <60 mmol/L (pooled) | 86% | 77% | Odds Ratio: 2.21 (95% CI: 1.55, 3.15) | <0.0001 (superiority) |
| Proportion of patients with Sweat Chloride <30 mmol/L (pooled) | 31% | 23% | Odds Ratio: 2.87 (95% CI: 2.00, 4.12) | <0.0001 (superiority) |
Table 1: Summary of Efficacy Data from the SKYLINE Trials.[2][3]
Clinical Efficacy in Children Aged 6 to 11 Years (RIDGELINE Trial)
The RIDGELINE 105 study was a single-arm, open-label trial evaluating the safety and efficacy of the this compound triple therapy in children.[3][4]
| Parameter | Baseline (on Trikafta®) | Change with this compound Triple Therapy | Outcome |
| Mean Sweat Chloride | 40.4 mmol/L | -8.6 mmol/L (95% CI: -11.0, -6.3) | Statistically significant reduction |
| Proportion of patients with Sweat Chloride <60 mmol/L | N/A | N/A | 95% of children |
| Proportion of patients with Sweat Chloride <30 mmol/L | N/A | N/A | 53% of children |
| Absolute change in ppFEV1 from baseline | 99.7 | 0.0 (95% CI: -2.0, 1.9) | Maintained lung function |
Table 2: Summary of Efficacy Data from the RIDGELINE Trial.[3][4]
Downstream Cellular Effects
The restoration of CFTR function by this compound-based therapy initiates a cascade of downstream cellular events that contribute to the overall therapeutic benefit.
-
Normalization of Airway Surface Liquid (ASL) Hydration: In CF airways, dysfunctional CFTR leads to dehydration of the ASL due to impaired chloride and bicarbonate secretion and hyperabsorption of sodium via the epithelial sodium channel (ENaC).[6] By restoring CFTR-mediated anion secretion, this compound therapy helps to rehydrate the ASL, which is crucial for proper mucociliary clearance.[6]
-
Reduction in Mucus Viscosity: The increased hydration of the ASL leads to a reduction in the viscosity of the thick, sticky mucus that characterizes CF lung disease.[7] This facilitates the clearance of mucus from the airways, reducing the risk of obstruction and infection.
-
Modulation of Inflammatory Pathways: The chronic inflammation in CF airways is driven by a cycle of mucus obstruction, infection, and an exaggerated inflammatory response. By addressing the root cause of mucus obstruction, CFTR modulators like this compound can help to break this cycle. Studies on highly effective CFTR modulators have shown a reduction in inflammatory markers.[8]
-
Potential Impact on Intracellular Calcium Signaling and the Unfolded Protein Response (UPR): While direct studies on this compound are limited, research on other CFTR correctors suggests potential off-target effects on intracellular calcium mobilization.[9] Additionally, the accumulation of misfolded F508del-CFTR in the endoplasmic reticulum can trigger the unfolded protein response (UPR), a cellular stress response.[10] By correcting the folding of F508del-CFTR, this compound likely helps to alleviate this ER stress.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular and cellular effects of CFTR modulators like this compound.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[11]
Objective: To quantify the effect of this compound on CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells or other relevant cell models.
Methodology:
-
Cell Culture: Culture primary HBE cells from CF patients (homozygous for F508del mutation) on permeable supports until a confluent and polarized monolayer is formed.
-
Corrector Incubation: Treat the HBE cell monolayers with this compound (and Tezacaftor) at desired concentrations for 24-48 hours to allow for CFTR correction.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.
-
Add amiloride (B1667095) to the apical chamber to block ENaC and isolate chloride currents.
-
Add a CFTR agonist, such as forskolin (B1673556) (to increase intracellular cAMP), to both chambers to activate CFTR.
-
Add a CFTR potentiator, like deutivacaftor, to the apical chamber to maximize channel gating.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to determine the CFTR-dependent Isc.
-
-
Data Analysis: The magnitude of the CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
Forskolin-Induced Swelling (FIS) Assay in Organoids
The FIS assay is a functional screen to assess CFTR activity in 3D organoid cultures.[9]
Objective: To measure the this compound-mediated rescue of CFTR function in intestinal or airway organoids derived from CF patients.
Methodology:
-
Organoid Culture: Culture intestinal or airway organoids from CF patient-derived stem cells in a basement membrane matrix.
-
Corrector Treatment: Treat the organoids with this compound (and Tezacaftor) for 24-48 hours.
-
Assay Preparation: Plate the treated organoids in a 96-well plate.
-
Forskolin Stimulation: Add forskolin to the culture medium to activate CFTR.
-
Imaging: Acquire brightfield or confocal images of the organoids at baseline (time 0) and at regular intervals after forskolin addition.
-
Data Analysis: Quantify the change in organoid area or volume over time. Swelling indicates functional CFTR, as the efflux of chloride ions into the lumen drives water influx via osmosis. The area under the curve (AUC) of the swelling response is often used as a measure of CFTR function.[9]
Western Blot for CFTR Maturation
Western blotting is used to assess the expression and maturation of the CFTR protein.[12]
Objective: To determine the effect of this compound on the maturation of F508del-CFTR, as indicated by a shift from the core-glycosylated (Band B) to the complex-glycosylated (Band C) form.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing F508del-CFTR (e.g., CFBE41o-) and treat with this compound (and Tezacaftor) for 24-48 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of Band B (immature, ~150-160 kDa) and Band C (mature, ~170-180 kDa). An increase in the Band C to Band B ratio indicates enhanced CFTR maturation.[13]
References
- 1. cff.org [cff.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. alyftrekhcp.com [alyftrekhcp.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different CFTR modulator combinations downregulate inflammation differently in cystic fibrosis | eLife [elifesciences.org]
- 9. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Unfolded Protein Response by ΔF508 CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]
- 12. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Vanzacaftor in animal models
Audience: Researchers, scientists, and drug development professionals.
Introduction to Vanzacaftor (VX-121)
This compound (VX-121) is a novel, orally active corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It is a key component of a triple-combination therapy, alongside Tezacaftor and Deutivacaftor, developed by Vertex Pharmaceuticals for the treatment of cystic fibrosis (CF).[1][2] This next-generation CFTR modulator regimen aims to provide a more effective treatment for a broader population of individuals with CF.[4][5][6] this compound's role is to improve the processing and trafficking of mutant CFTR protein to the cell surface, thereby increasing the quantity of functional protein.[1][2][3]
Mechanism of Action: A Synergistic Correction
Cystic fibrosis is caused by mutations in the CFTR gene that lead to a dysfunctional or absent CFTR protein, a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.
This compound acts as a CFTR corrector . It binds to the misfolded CFTR protein and facilitates its proper folding, allowing it to traffic to the cell membrane. In the triple-combination therapy, this compound works synergistically with Tezacaftor, another corrector that binds to a different site on the CFTR protein. This dual-corrector approach enhances the amount of CFTR protein that reaches the cell surface. Once at the surface, a CFTR potentiator, Deutivacaftor (a deuterated form of Ivacaftor), increases the channel's opening probability, leading to enhanced chloride and bicarbonate transport.
Preclinical Pharmacokinetics and Pharmacodynamics: A Data Gap
A comprehensive review of publicly available scientific literature, conference proceedings, and patent databases reveals a lack of specific quantitative data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in animal models. While nonclinical studies in various species are a standard part of the drug development process to support clinical trials, the detailed results of these studies for this compound have not been publicly disclosed by the manufacturer.
Typically, preclinical PK/PD studies for a CFTR modulator would involve:
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in various animal species (e.g., mice, rats, dogs). Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), bioavailability, and half-life would be determined.
-
Pharmacodynamic Studies: Evaluating the efficacy of the drug in animal models of cystic fibrosis, such as mice with CFTR mutations. The primary endpoint is often the restoration of CFTR function, which can be measured by techniques like nasal potential difference or intestinal short-circuit current measurements.
While specific data for this compound is unavailable, the following sections provide illustrative examples of the types of data and experimental protocols that would be generated in such studies.
Illustrative Experimental Protocols
The following are hypothetical, yet representative, protocols for preclinical evaluation of a CFTR corrector like this compound.
In Vivo Pharmacokinetic Study in Rats (Illustrative Example)
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Intravenous (IV) group: this compound administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) group: this compound administered by oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection: Blood samples (approximately 0.2 mL) collected from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of this compound determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) calculated using non-compartmental analysis. Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
In Vivo Pharmacodynamic Study in F508del-CFTR Mice (Illustrative Example)
-
Animals: Homozygous F508del-CFTR mice and wild-type littermate controls.
-
Drug Administration: this compound administered orally once daily for a specified period (e.g., 7 days) at various dose levels.
-
Efficacy Endpoint: Measurement of nasal potential difference (NPD).
-
Mice are anesthetized, and a fine catheter is inserted into the nasal cavity.
-
The nasal epithelium is perfused with a series of solutions to measure baseline potential difference, response to a sodium channel blocker (amiloride), and chloride transport in a low-chloride environment with stimulation by a cyclic AMP agonist (forskolin).
-
A significant increase in the forskolin-stimulated chloride secretion in treated F508del mice compared to vehicle-treated controls would indicate restoration of CFTR function.
-
-
Data Analysis: Comparison of NPD measurements between treatment groups and wild-type controls.
Summary of Available Pharmacokinetic Information
While preclinical animal data is not publicly available, some information regarding the human pharmacokinetics of this compound has been disclosed:
-
Metabolism: this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.
-
Half-life: The effective half-life of this compound in humans is approximately 92.8 hours.
Illustrative Data Tables
The following tables are examples of how quantitative data from preclinical studies would be presented. Note: The data in these tables are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-inf) (ng*h/mL) | 4500 | 18000 |
| Half-life (h) | 6.5 | 7.0 |
| Clearance (L/h/kg) | 0.22 | - |
| Volume of Distribution (L/kg) | 2.1 | - |
| Oral Bioavailability (%) | - | 40 |
Table 2: Hypothetical Pharmacodynamic Efficacy of this compound in F508del-CFTR Mice (Nasal Potential Difference)
| Treatment Group | Change in Forskolin-Stimulated Potential Difference (mV) |
| Wild-Type Control | -15.2 ± 2.1 |
| F508del Vehicle Control | -1.5 ± 0.8 |
| This compound (3 mg/kg) | -5.8 ± 1.2 |
| This compound (10 mg/kg) | -9.7 ± 1.8 |
| This compound (30 mg/kg) | -12.1 ± 2.0 |
Conclusion
This compound is a promising new CFTR corrector that, as part of a triple-combination therapy, has the potential to significantly improve the treatment of cystic fibrosis. While detailed preclinical pharmacokinetic and pharmacodynamic data in animal models are not currently in the public domain, the established mechanism of action and the progression to late-stage clinical trials underscore its therapeutic potential. The illustrative protocols and data tables provided in this guide offer a framework for understanding the types of preclinical studies that have likely been conducted to support the clinical development of this compound. As with any new therapeutic agent, the full preclinical data package will likely be made available in regulatory submissions and subsequent scientific publications.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ⦠[clinicaltrials.vrtx.com]
- 4. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Vertex feels no pain in new, head-to-head CF data | BioWorld [bioworld.com]
Vanzacaftor's Role in Correcting CFTR Protein Trafficking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, resulting in impaired ion transport across epithelial cell membranes. The most common mutation, F508del, leads to the premature degradation of the CFTR protein and its failure to traffic to the cell surface. Vanzacaftor is a novel CFTR corrector molecule that, as part of a triple combination therapy with tezacaftor (B612225) and deutivacaftor (B606829), has demonstrated significant efficacy in restoring CFTR function. This technical guide provides a comprehensive overview of this compound's mechanism of action, its specific role in correcting CFTR protein trafficking, and the experimental methodologies used to evaluate its efficacy.
Introduction to this compound and the Triple Combination Therapy
This compound (VX-121) is a key component of the triple combination therapy ALYFTREK®, which also includes tezacaftor (a CFTR corrector) and deutivacaftor (a CFTR potentiator). This combination therapy is designed to address the underlying molecular defect in CF by increasing the quantity and function of the CFTR protein at the cell surface[1].
-
This compound (Corrector): Facilitates the proper folding and processing of the mutant CFTR protein, aiding its trafficking from the endoplasmic reticulum (ER) to the cell membrane[2][3].
-
Tezacaftor (Corrector): Works synergistically with this compound to enhance the correction of CFTR protein trafficking. It binds to a different site on the CFTR protein than this compound, providing an additive effect[4].
-
Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, deutivacaftor increases the channel's open probability, thereby augmenting the flow of chloride ions[2][4].
Mechanism of Action: Correcting CFTR Protein Trafficking
The majority of CF-causing mutations, including F508del, result in the misfolding of the CFTR protein within the ER. The cell's quality control machinery recognizes these misfolded proteins and targets them for degradation via the proteasome, preventing them from reaching the cell surface[5]. This compound and tezacaftor act as pharmacological chaperones to rescue this trafficking defect.
Synergistic Correction by this compound and Tezacaftor
This compound and tezacaftor bind to distinct sites on the CFTR protein to facilitate its correct folding. Tezacaftor is classified as a Type I corrector and is understood to bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains. While the precise binding site of this compound is still under investigation, it is known to be distinct from that of tezacaftor and is thought to be on the NBD1 domain[4]. This dual-site binding provides a more comprehensive correction of the protein's conformation, allowing it to bypass the ER's quality control checkpoints and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane[4].
References
- 1. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaperone-Independent Peripheral Quality Control of CFTR by RFFL E3 Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Vanzacaftor-CFTR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is prematurely degraded by the cellular quality control machinery, leading to a significant reduction in its presence at the cell surface. Vanzacaftor (VX-121) is a next-generation CFTR corrector developed by Vertex Pharmaceuticals. It is a key component of a once-daily triple-combination therapy, ALYFTREK®, which also includes Tezacaftor (a CFTR corrector with a distinct binding site) and Deutivacaftor (a CFTR potentiator). This technical guide provides an in-depth analysis of the structural and functional interactions between this compound and the CFTR protein, with a focus on the F508del mutant.
Mechanism of Action
(S)-Vanzacaftor, the active enantiomer, functions as a CFTR corrector. It directly binds to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus to the plasma membrane.[1] This action increases the density of functional CFTR channels on the cell surface. Tezacaftor, another corrector in the triple combination, binds to a different site on CFTR, providing an additive effect in rescuing the protein.[1] Once at the cell surface, the potentiator, Deutivacaftor, increases the channel's open probability, thereby restoring chloride and bicarbonate transport.
While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to F508del-CFTR has not yet been publicly released, computational modeling and data from structurally similar correctors suggest that this compound, as a Type III corrector, likely binds to an allosteric site on the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein.[2] This binding is thought to stabilize the NBD1 domain, a critical step that is compromised by the F508del mutation and is essential for the proper assembly of CFTR's domains.[2]
Quantitative Data Summary
The efficacy of this compound, as part of a triple combination therapy, has been demonstrated in preclinical and clinical studies. The following tables summarize key quantitative data.
| Preclinical Efficacy of this compound | ||
| Parameter | (S)-Vanzacaftor | Notes |
| F508del-CFTR Maturation | Greater potency and efficacy compared to Elexacaftor in in-vitro studies.[3] | Measured by the increase in the mature, complex-glycosylated (Band C) form of CFTR on Western blots. |
| F508del-CFTR Channel Activity | Similar improvement in channel function compared to Elexacaftor.[3] | Assessed by measuring chloride transport in primary human bronchial epithelial (HBE) cells. |
| Clinical Efficacy of this compound Triple Combination Therapy (SKYLINE 102 & 103 Trials) | |
| Parameter | Result |
| Improvement in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) | Non-inferior to Trikafta® (elexacaftor/tezacaftor/ivacaftor).[4][5] |
| Reduction in Sweat Chloride (SwCl) Concentration | Superior to Trikafta®.[4][5] |
| Patients with SwCl < 60 mmol/L (Diagnostic Threshold) | 86% with this compound triple vs. 77% with Trikafta®.[4] |
| Patients with SwCl < 30 mmol/L (Carrier Level) | 31% with this compound triple vs. 23% with Trikafta®.[4] |
| Off-Target Activity of this compound Enantiomers | ||
| Compound | Off-Target | Functional Effect |
| (R)-Vanzacaftor | BKCa Channel | Potentiates BKCa channel activity.[6] |
| (S)-Vanzacaftor | BKCa Channel | Potentiates BKCa channel activity.[6] |
Experimental Protocols
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the efficacy of this compound in correcting the processing and trafficking of F508del-CFTR by quantifying the mature (Band C) form of the protein.
a. Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR on permeable supports until a confluent monolayer is formed.
-
Treat the cells with the this compound-containing compound combination (e.g., this compound/Tezacaftor/Deutivacaftor) or vehicle control (DMSO) in the culture medium for 24-48 hours at 37°C.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-15% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the intensity of Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated) using densitometry software. The ratio of Band C to Band B is used to determine the maturation efficiency.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This electrophysiological technique measures the net ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
a. Cell Culture:
-
Culture primary HBE cells from CF patients homozygous for the F508del mutation on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
b. Corrector Incubation:
-
Incubate the cells with the this compound-containing combination or vehicle control for 24-48 hours.
c. Ussing Chamber Setup:
-
Mount the permeable support in an Ussing chamber system.
-
Fill both the apical and basolateral chambers with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Clamp the voltage across the epithelium to 0 mV and record the baseline short-circuit current (Isc).
d. Measurement of CFTR-Mediated Isc:
-
Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.
-
Add a cAMP agonist (e.g., forskolin) to both chambers to activate CFTR.
-
Add a CFTR potentiator (e.g., Deutivacaftor or Ivacaftor) to the apical chamber to maximize channel activity.
-
Record the peak Isc response.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-mediated.
e. Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the CFTR activator and inhibitor.
-
Compare the ΔIsc in corrector-treated cells to that in vehicle-treated cells to determine the functional rescue of CFTR.
Patch-Clamp Electrophysiology for Single-Channel Recordings
This technique allows for the direct measurement of the activity of individual CFTR channels.
a. Cell Preparation:
-
Use a cell line expressing F508del-CFTR that has been treated with the this compound-containing combination to promote trafficking of CFTR to the cell surface.
b. Recording Configuration:
-
Use the excised inside-out patch-clamp configuration to allow for the application of ATP and other regulatory molecules to the intracellular face of the membrane patch.
c. Recording Solutions:
-
Use a pipette solution containing a high concentration of a chloride salt (e.g., N-methyl-D-glucamine-Cl) and a bath solution also containing a chloride salt, with the addition of ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
d. Data Acquisition and Analysis:
-
Record single-channel currents using a patch-clamp amplifier.
-
Analyze the data to determine the single-channel conductance and open probability (Po).
-
Compare the Po of CFTR in cells treated with the corrector to that in untreated cells.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This protocol outlines the general workflow for determining the high-resolution structure of the CFTR protein.
a. Protein Expression and Purification:
-
Express full-length human CFTR in a suitable expression system (e.g., mammalian or insect cells).
-
Solubilize the cell membranes using a mild detergent (e.g., Lauryl Maltose Neopentyl Glycol).
-
Purify the CFTR protein using affinity chromatography followed by size-exclusion chromatography.
b. Cryo-EM Grid Preparation:
-
Apply the purified CFTR sample to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
c. Data Collection:
-
Screen the frozen grids for areas with good ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images of the CFTR particles at various orientations using a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
d. Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced movement.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Automatically pick individual CFTR particles from the micrographs.
-
Perform 2D classification to sort the particles into different orientational classes and remove bad particles.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification to separate different conformational states of the protein.
-
Carry out 3D refinement of the particle set corresponding to the desired conformational state to obtain a high-resolution 3D density map.
e. Model Building and Refinement:
-
Build an atomic model of the CFTR protein into the cryo-EM density map.
-
Refine the atomic model against the experimental data.
Visualizations
Signaling and Processing Pathways
Experimental Workflows
Conclusion
This compound represents a significant advancement in the development of CFTR correctors. Its ability to effectively rescue the folding and trafficking of the F508del-CFTR protein, particularly as part of a triple combination therapy, has demonstrated substantial clinical benefits, including improvements in lung function and a notable reduction in sweat chloride concentrations. While the precise atomic-level details of the this compound-CFTR interaction await elucidation through high-resolution structural studies, the current body of evidence strongly supports a mechanism involving direct binding to and stabilization of the NBD1 domain of the mutant protein. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate the structural and functional consequences of this interaction and to advance the development of next-generation CFTR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
Vanzacaftor's effect on chloride ion transport in epithelial cells
An In-Depth Technical Guide to Vanzacaftor's Effect on Chloride Ion Transport in Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a progressive, multi-organ genetic disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] This gene is responsible for producing the CFTR protein, which functions as a channel for chloride and bicarbonate ions at the surface of epithelial cells.[2][3] In individuals with CF, mutations lead to a defective or absent CFTR protein, disrupting the balance of salt and water across cell membranes.[2][4] This disruption results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.[2][5]
This compound (VX-121) is a novel, orally active small molecule developed by Vertex Pharmaceuticals.[5][6] It is a CFTR corrector designed to address the underlying protein defect in CF.[5] this compound is administered as part of a once-daily triple combination therapy alongside Tezacaftor (another corrector) and Deutivacaftor (a potentiator), marketed as ALYFTREK®.[2][3][7] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on chloride ion transport, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The triple combination of this compound, Tezacaftor, and Deutivacaftor works synergistically to restore the function of the defective CFTR protein.[2][4]
-
This compound and Tezacaftor (Correctors): These two molecules act as CFTR correctors.[7] They bind to the misfolded CFTR protein at distinct sites, helping to stabilize its structure.[5][7] This correction facilitates the proper processing and trafficking of the CFTR protein from the endoplasmic reticulum to the epithelial cell surface, thereby increasing the quantity of mature CFTR protein at its correct location.[6][7]
-
Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, Deutivacaftor, a novel potentiator, enhances the channel's activity.[4][7] It increases the probability that the CFTR channel will be open, allowing for a greater flow of chloride ions across the cell membrane.[3][7] Deutivacaftor's long half-life is a key feature that allows for a once-daily dosing regimen.[7]
This combined action improves overall CFTR function, leading to enhanced chloride and water transport, which helps to thin the mucus and mitigate the symptoms of CF.[5][8]
Quantitative Data on Chloride Transport Restoration
Clinical trials have demonstrated the potent effect of the this compound-based triple therapy on CFTR function, primarily measured by the reduction in sweat chloride (SwCl) concentrations, a key biomarker for CF.
Table 1: Phase 2 Clinical Trial Results in Adults (F/F Genotype)
| Parameter | This compound (20mg) Triple Combo (n=18) | Tezacaftor-Ivacaftor (n=10) |
| Mean Change in Sweat Chloride (mmol/L) from Baseline at Day 29 | -45.5 (95% CI: -49.7 to -41.3) | -2.6 (95% CI: -8.2 to 3.1) |
| Mean Change in ppFEV1 (%) from Baseline at Day 29 | +15.9 (95% CI: 11.3 to 20.6) | -0.1 (95% CI: -6.4 to 6.1) |
| Data from the VX18-561-101 study.[9] Baseline measurements were taken while participants were on Tezacaftor-Ivacaftor. |
Table 2: Phase 3 Clinical Trial Results in Patients ≥ 12 Years (SKYLINE 102 & 103)
| Parameter | This compound Triple Combination | Elexacaftor-Tezacaftor-Ivacaftor (TRIKAFTA®) |
| Patients with SwCl < 60 mmol/L (Diagnostic Threshold) | 86% | 77% |
| Patients with SwCl < 30 mmol/L (Carrier Level) | 31% | 23% |
| Pooled analysis data through 24 weeks.[10][11] The this compound combination was found to be superior to TRIKAFTA® in lowering sweat chloride levels.[11][12] |
Table 3: Phase 3 Clinical Trial Results in Children 6-11 Years (RIDGELINE 105)
| Parameter | This compound Triple Combination |
| Mean SwCl Reduction vs. TRIKAFTA® Baseline (mmol/L) | -8.6 |
| Children with SwCl < 60 mmol/L (Diagnostic Threshold) | 95% |
| Children with SwCl < 30 mmol/L (Carrier Level) | >50% |
| Data from a 24-week, open-label study.[10][11] |
Experimental Protocols
The effects of this compound on chloride transport in epithelial cells are primarily assessed using established in vitro techniques.
Ussing Chamber Assays
This is the gold-standard method for measuring net ion transport across polarized epithelial monolayers.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors are cultured on permeable supports to form differentiated, polarized monolayers.
-
Mounting: The cell-laden permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Voltage Clamp: The transepithelial voltage is clamped to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net sum of all ion transport.
-
ENaC Inhibition: To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked by adding amiloride (B1667095) to the apical chamber.[13]
-
CFTR Modulation and Activation: The this compound triple combination is added to the chambers. Subsequently, a CFTR activator like forskolin (B1673556) is added to stimulate channel activity.
-
Measurement: The change in Isc following CFTR activation is measured. An increase in Isc corresponds to an increase in chloride secretion through the CFTR channels.[13]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through individual channels, providing detailed information about channel properties.
Methodology:
-
Cell Preparation: HEK cells or other suitable cell lines heterologously expressing the CFTR protein are used.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette and the membrane, isolating a small patch of the membrane containing one or more ion channels.
-
Recording: In the whole-cell configuration, the membrane patch is ruptured, allowing electrical access to the entire cell. The current flowing through the channels is recorded while the membrane potential is controlled.
-
Drug Application: this compound and other compounds can be applied to the cell to observe their direct effects on the gating (opening and closing) and conductance of the CFTR channels. While primarily a corrector, this compound's effects on other channels, such as BKCa channels, have also been characterized using this method.[6][14]
Logical Relationship: From Drug to Clinical Benefit
The therapeutic rationale for this compound is based on a direct causal chain from molecular correction to physiological improvement. By targeting the root cause of the disease—the dysfunctional CFTR protein—the triple combination therapy restores chloride transport, which in turn addresses the downstream pathophysiology of CF.
Conclusion
This compound, as a core component of a once-daily triple combination therapy, represents a significant advancement in the treatment of Cystic Fibrosis.[12] Its mechanism as a CFTR corrector, working additively with Tezacaftor and the potentiator Deutivacaftor, leads to a substantial restoration of chloride ion transport in the epithelial cells of individuals with CF.[7] This has been robustly demonstrated through in vitro assays and confirmed in extensive clinical trials, which show superior reductions in sweat chloride concentrations and non-inferior improvements in lung function compared to the previous standard of care.[11][12][15] The data underscore the therapy's potential to achieve near-normal levels of CFTR function, offering the prospect of preventing disease progression and further improving the quality of life for people with CF.[10][12]
References
- 1. This compound (VX-121) / Vertex [delta.larvol.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alyftrek.com [alyftrek.com]
- 4. What is this compound/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alyftrekhcp.com [alyftrekhcp.com]
- 8. VX-121 + Tezacaftor + Deutivacaftor for Cystic Fibrosis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Safety and efficacy of this compound-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. Vertex Reports Positive Outcomes for this compound/Tezacaftor/Deutivacaftor Cystic Fibrosis Treatment Trials [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanzacaftor Early-Phase Clinical Trials: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of a once-daily triple combination therapy, alongside tezacaftor (B612225) and the potentiator deutivacaftor (B606829). This new combination aims to provide enhanced clinical benefit for individuals with cystic fibrosis (CF) by improving the function of the defective CFTR protein. This technical guide provides a detailed overview of the early-phase clinical trial results for this compound, focusing on the initial safety, tolerability, and efficacy data that formed the basis for its later-stage development. Quantitative data is presented in structured tables, and key experimental protocols and biological pathways are visualized to facilitate a deeper understanding of the core data.
Mechanism of Action
The triple combination therapy featuring this compound is designed to restore the function of the CFTR protein, which is responsible for regulating ion and water transport across cell membranes. In individuals with CF, mutations in the CFTR gene lead to a misfolded and dysfunctional protein. This compound and tezacaftor are CFTR correctors that bind to the misfolded CFTR protein, helping it to fold correctly and traffic to the cell surface. Deutivacaftor is a CFTR potentiator that increases the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride transport. The synergistic action of these three components leads to a significant improvement in CFTR function.
Early-Phase Clinical Trial Program
The early clinical development of this compound included Phase 1 studies in healthy volunteers and Phase 2 studies in individuals with CF. These trials were designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as part of a triple combination regimen.
Phase 1/2 Study (NCT03768089)
This initial study evaluated this compound in both healthy subjects and individuals with CF. The trial included single and multiple ascending dose cohorts to determine the safety and pharmacokinetic profile of this compound. One of the cohorts in CF patients evaluated this compound 10 mg in combination with tezacaftor 100 mg and ivacaftor (B1684365) 150 mg for 14 days. While detailed quantitative pharmacokinetic data from this specific early study is not publicly available, the results informed the dose selection for the subsequent Phase 2 trials.
Phase 2 Program
Two key Phase 2 trials, NCT03911713 and NCT03912233, provided the first robust evidence of the safety and efficacy of the this compound-based triple combination therapy in adults with CF.[1][2]
The Phase 2 program consisted of two randomized, double-blind, controlled studies.[1][2]
-
Study NCT03911713: This was a proof-of-concept study in participants with CF who were either homozygous for the F508del mutation (F/F genotype) or heterozygous for the F508del mutation and a minimal function mutation (F/MF genotype).[1]
-
Part 1 (F/MF genotype): Participants were randomly assigned to receive this compound at doses of 5 mg, 10 mg, or 20 mg in combination with tezacaftor and deutivacaftor, or a triple placebo, for 4 weeks.[1]
-
Part 2 (F/F genotype): Following a 4-week run-in with tezacaftor-ivacaftor, participants were randomized to receive either this compound 20 mg in combination with tezacaftor-deutivacaftor or continue with tezacaftor-ivacaftor for 4 weeks.[1]
-
-
Study NCT03912233: This study evaluated different doses of deutivacaftor as monotherapy in participants with CFTR gating mutations to select the optimal dose for the triple combination.[1][2]
The primary endpoints for the this compound combination study were safety and tolerability, and the absolute change in percent predicted forced expiratory volume in one second (ppFEV1) from baseline to day 29.[1] Secondary endpoints included the absolute change in sweat chloride concentration and the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.[1]
Quantitative Data Summary
The following tables summarize the key quantitative results from the Phase 2 clinical trials of the this compound triple combination therapy.
Table 1: Efficacy Results in Participants with F/F Genotype (NCT03911713, Part 2) [1][2]
| Treatment Group (n) | Baseline (on Tezacaftor-Ivacaftor) | Mean Change from Baseline at Day 29 |
| Absolute Change in ppFEV1 (percentage points) | ||
| This compound (20 mg) triple combo (18) | - | 15.9 (95% CI: 11.3 to 20.6) |
| Tezacaftor-Ivacaftor (10) | - | -0.1 (95% CI: -6.4 to 6.1) |
| Absolute Change in Sweat Chloride (mmol/L) | ||
| This compound (20 mg) triple combo (18) | - | -45.5 (95% CI: -49.7 to -41.3) |
| Tezacaftor-Ivacaftor (10) | - | -2.6 (95% CI: -8.2 to 3.1) |
| Absolute Change in CFQ-R Respiratory Domain Score | ||
| This compound (20 mg) triple combo (18) | - | 19.4 (95% CI: 10.5 to 28.3) |
| Tezacaftor-Ivacaftor (10) | - | -5.0 (95% CI: -16.9 to 7.0) |
Table 2: Safety and Tolerability [1][2]
| Adverse Event | This compound Triple Combination Group |
| Most Common Adverse Events | Cough, increased sputum, headache |
| Serious Adverse Events | One participant experienced an infective pulmonary exacerbation. Another participant had a serious rash leading to treatment discontinuation. |
Note: The majority of adverse events were reported as mild or moderate in severity.
Conclusion
The early-phase clinical trials of this compound in a triple combination regimen with tezacaftor and deutivacaftor demonstrated a favorable safety and tolerability profile. The preliminary efficacy data from the Phase 2 studies showed substantial improvements in lung function, CFTR function as measured by sweat chloride concentration, and respiratory symptoms in individuals with CF.[1][2] These encouraging results supported the progression of the this compound triple combination therapy into later-stage Phase 3 clinical development.[3] The findings from these early trials have been foundational in establishing the potential of this once-daily regimen to offer enhanced clinical benefits for the CF community.
References
- 1. This compound–tezacaftor–deutivacaftor for children aged 6–11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vertex to Initiate Phase 3 Development Program for New Once-Daily Triple Combination Regimen in People With Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
Methodological & Application
Developing Cell-Based Models for Vanzacaftor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of the triple-combination therapy, ALYFTREK® (this compound/Tezacaftor (B612225)/Deutivacaftor), also known as the "vanza triple." This therapy is designed to treat cystic fibrosis (CF) in patients with at least one F508del mutation or other responsive mutations. This compound, in conjunction with tezacaftor, functions as a corrector by facilitating the proper folding and trafficking of the defective CFTR protein to the cell surface.[1][2][3] Deutivacaftor acts as a potentiator, increasing the channel's opening probability.[4] this compound and tezacaftor bind to distinct sites on the CFTR protein, and their corrective effects are additive.[3][4]
These application notes provide detailed protocols for establishing and utilizing cell-based models to investigate the efficacy and mechanism of action of this compound. The described models and assays are crucial for preclinical drug development and for understanding the molecular basis of CFTR modulation.
Recommended Cell-Based Models
The selection of an appropriate cell model is critical for obtaining physiologically relevant data. Here, we detail two commonly used immortalized cell lines and the increasingly important patient-derived organoid models.
-
Fischer Rat Thyroid (FRT) Cells: These epithelial cells are a widely used model for studying CFTR function because they do not endogenously express CFTR, providing a null background for the stable expression of wild-type or mutant CFTR.[5][6] They form polarized monolayers with high transepithelial resistance, making them ideal for Ussing chamber assays.[6]
-
Human Bronchial Epithelial Cells (CFBE41o-): This cell line is derived from a CF patient homozygous for the F508del mutation.[7] These cells are a valuable tool for studying the correction of the most common CF-causing mutation in a human airway epithelial context.
-
Patient-Derived Organoids (Intestinal or Nasal): Three-dimensional organoid cultures derived from patient rectal or nasal biopsies are becoming the gold standard for personalized medicine in CF research.[8] They recapitulate the patient's specific CFTR genotype and have shown a strong correlation between in vitro drug response and clinical outcomes.[4]
Data Presentation: In Vitro Efficacy of this compound Triple Combination
The following tables summarize the quantitative data from in vitro and clinical studies, demonstrating the efficacy of the this compound/Tezacaftor/Deutivacaftor combination therapy.
Table 1: In Vitro Rescue of F508del-CFTR Function
| Cell Model | Assay | Treatment | Outcome | Reference |
| Human Bronchial Epithelial (HBE) cells from F/F and F/MF donors | Ussing Chamber | This compound/Tezacaftor/Deutivacaftor | Higher levels of chloride transport compared to Tezacaftor/Ivacaftor | [9] |
| Human Bronchial Epithelial (HBE) cells from an F/MF donor | Immunoblotting | This compound/Tezacaftor/Deutivacaftor | Higher concentrations of mature CFTR protein compared to Tezacaftor/Ivacaftor | [9] |
Table 2: Clinical Efficacy of this compound Triple Combination Therapy
| Study Population | Primary Endpoint | Treatment Group | Control Group (TRIKAFTA®) | Outcome | Reference |
| CF patients ≥ 12 years (F/MF and F/F genotypes) | Mean absolute change in ppFEV1 at week 52 | Non-inferior to control | Elexacaftor/Tezacaftor/Ivacaftor | Non-inferiority demonstrated | [10] |
| CF patients ≥ 12 years (pooled analysis) | Sweat Chloride (SwCl) levels <60 mmol/L at 24 weeks | 86% of patients | 77% of patients | Statistically significant improvement | [10] |
| Children with CF 6 to 11 years | Mean absolute change in SwCl from baseline | -8.6 mmol/L reduction from a baseline on TRIKAFTA® | N/A (single-arm study) | Significant reduction in sweat chloride | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture and Transfection of CFBE41o- Cells
Materials:
-
CFBE41o- cell line
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin
-
Hygromycin B (for selection of stably transfected cells)
-
Plasmids encoding wild-type or mutant CFTR
-
Transfection reagent (e.g., Lipofectamine)
-
Fibronectin/Collagen/BSA-coated tissue culture flasks
Procedure:
-
Cell Culture:
-
Transfection (for transient or stable expression):
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time.
-
For stable cell line generation, begin selection with Hygromycin B 48 hours post-transfection.
-
Expand and maintain the resistant colonies.
-
Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Materials:
-
Polarized FRT or CFBE41o- cell monolayers grown on permeable supports
-
Ussing Chamber system
-
Ringer's solution
-
Genistein (or other potentiator)
-
CFTR inhibitors (e.g., CFTRinh-172)
-
This compound and other modulators for testing
Procedure:
-
Cell Seeding: Seed FRT or CFBE41o- cells onto permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup:
-
Measurement of CFTR Activity:
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).[13]
-
Stimulate CFTR-mediated chloride secretion by adding forskolin and a potentiator to the apical and/or basolateral chambers.[13]
-
Record the peak Isc response.
-
Inhibit CFTR activity with a specific inhibitor to confirm the signal is CFTR-dependent.
-
-
Testing this compound:
-
Pre-incubate the cell monolayers with this compound (and other correctors) for 24-48 hours prior to the Ussing chamber experiment to allow for CFTR correction and trafficking.[13]
-
Perform the Ussing chamber assay as described above. An increase in the forskolin-stimulated Isc in this compound-treated cells compared to vehicle-treated cells indicates successful CFTR correction.
-
Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Organoids
Materials:
-
Patient-derived intestinal or nasal organoids
-
Basement membrane matrix
-
Culture medium for organoids
-
Forskolin
-
This compound and other modulators for testing
-
Live-cell imaging system
Procedure:
-
Organoid Culture: Culture and expand patient-derived organoids according to established protocols.[4]
-
Assay Plating:
-
Dissociate organoids into small fragments.
-
Embed the fragments in a basement membrane matrix in a multi-well plate.
-
Allow the organoids to reform for 24-48 hours.
-
-
Modulator Treatment:
-
Treat the organoids with this compound (and other correctors) for 24-48 hours.
-
-
FIS Assay:
-
Data Analysis:
-
Measure the change in the cross-sectional area or volume of the organoids over time.
-
An increase in swelling in this compound-treated organoids compared to controls indicates restored CFTR function.
-
Protocol 4: Western Blot Analysis of CFTR Protein
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.[15]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight.[16] An increase in the Band C to Band B ratio in this compound-treated cells indicates improved CFTR processing and trafficking.
-
Mandatory Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: this compound's role in the CFTR protein processing pathway.
Experimental Workflow for Ussing Chamber Assay
Caption: Step-by-step workflow for the Ussing chamber assay.
Logical Relationship of this compound Triple Therapy
Caption: The synergistic action of this compound triple therapy.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Expression of cystic fibrosis transmembrane conductance regulator in a model epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. huborganoids.nl [huborganoids.nl]
- 9. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cff.org [cff.org]
Application Notes and Protocols for Patch-Clamp Analysis of Vanzacaftor's Effects on CFTR Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for characterizing the effects of Vanzacaftor on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. This compound is a key component of new triple-combination therapies for cystic fibrosis (CF), and understanding its mechanism of action at the single-channel and whole-cell level is crucial for ongoing research and drug development.
This compound exists as two enantiomers, (S)-Vanzacaftor and (R)-Vanzacaftor, with distinct pharmacological profiles. (S)-Vanzacaftor is the active CFTR corrector, which aids in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1] In contrast, (R)-Vanzacaftor does not exhibit corrector or potentiator activity on CFTR channels but has been identified as a potent potentiator of the large-conductance Ca2+-activated K+ (BKCa) channel.[2]
This document outlines detailed protocols for whole-cell and single-channel patch-clamp recordings to assess the efficacy of this compound as a CFTR corrector and to characterize any off-target effects.
Data Presentation
The following tables summarize the expected quantitative data from patch-clamp experiments investigating the on-target and off-target effects of this compound's enantiomers.
Table 1: Effect of (S)-Vanzacaftor on F508del-CFTR Channel Function
| Cell Line | CFTR Variant | Treatment | Parameter Measured | Expected Result | Reference |
| FRT, HBE | F508del | (S)-Vanzacaftor (overnight incubation) | Transepithelial Cl- current (ICl) | Significant increase | [3] |
| HEK293, CHO | F508del | (S)-Vanzacaftor (overnight incubation) | Whole-cell CFTR current density (pA/pF) | Increase from baseline | [1] |
| Excised Patch | F508del | (S)-Vanzacaftor (overnight incubation) | Channel Open Probability (Po) | Increase compared to untreated F508del | [4] |
| Excised Patch | F508del | (S)-Vanzacaftor (overnight incubation) | Single-channel conductance (pS) | No significant change expected | [4] |
Table 2: Effect of (R)-Vanzacaftor on CFTR and BKCa Channel Activity
| Cell Line | Ion Channel | (R)-Vanzacaftor Concentration | Parameter Measured | Result | Reference |
| FRT | F508del-CFTR | Not specified | Transepithelial Cl- current (ICl) | No increase | [2] |
| FRT | F508del-CFTR | Not specified | CFTR protein maturation (Band C) | No induction | [2] |
| Primary HBEs | CFTR | Not specified | CFTR-mediated Cl- current (ICl) | No potentiation | [2] |
| HEK293 expressing α-BKCa | BKCa | Various | Whole-cell K+ current | Potentiation | [3] |
| Primary HBEs | BKCa | Various | Whole-cell K+ current | Potentiation | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess the Corrector Effect of (S)-Vanzacaftor on F508del-CFTR
This protocol is designed to measure macroscopic CFTR chloride currents in cells expressing F508del-CFTR following treatment with (S)-Vanzacaftor.
1. Cell Culture:
-
Use a suitable cell line stably expressing F508del-CFTR, such as Fischer Rat Thyroid (FRT) or human bronchial epithelial (HBE) cells.
-
Culture cells on glass coverslips to 70-80% confluency.
-
Incubate cells with (S)-Vanzacaftor (typically 1-10 µM) or vehicle control for 16-24 hours prior to recording to allow for CFTR correction and trafficking to the plasma membrane.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with treated cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -40 mV.
-
Apply a voltage-step protocol (e.g., steps from -80 mV to +80 mV in 20 mV increments for 500 ms).
-
To activate CFTR, perfuse the cell with a stimulation cocktail (e.g., 10 µM Forskolin and 100 µM IBMX).
-
At the end of the experiment, apply the CFTR inhibitor CFTRinh-172 (10 µM) to confirm that the recorded current is CFTR-mediated.
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +60 mV).
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Construct current-voltage (I-V) relationship curves.
-
Compare the current densities between vehicle-treated and (S)-Vanzacaftor-treated cells.
Protocol 2: Excised Inside-Out Patch-Clamp Recording to Measure Single-Channel Properties of Rescued F508del-CFTR
This protocol allows for the direct measurement of single-channel currents to determine the open probability and conductance of F508del-CFTR channels corrected by (S)-Vanzacaftor.
1. Cell Culture and Corrector Treatment:
-
Follow the same cell culture and (S)-Vanzacaftor treatment procedure as in Protocol 1.
2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES. Adjust pH to 7.4 with Tris.
-
Bath (Intracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 EGTA, 10 TES, 1 ATP. Adjust pH to 7.4 with Tris. Add 75-200 nM PKA catalytic subunit to the bath solution just before the experiment.
3. Electrophysiological Recording:
-
Establish a cell-attached patch with a high-resistance seal (>10 GΩ).
-
Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -80 mV).
-
Record single-channel currents for several minutes to obtain sufficient data for analysis.
4. Data Analysis:
-
Generate all-points amplitude histograms to determine the single-channel current amplitude (i).
-
Calculate the single-channel conductance (γ) from the current amplitude and the holding potential.
-
Determine the channel open probability (Po) using appropriate analysis software.[5] The Po is the fraction of the total recording time that the channel is in the open state.[5]
-
Compare the Po of (S)-Vanzacaftor-treated F508del-CFTR with untreated controls and wild-type CFTR.
Mandatory Visualizations
Caption: Mechanism of action for the CFTR corrector (S)-Vanzacaftor.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway for cAMP-dependent activation of CFTR channels.
References
Application Notes and Protocols for High-Throughput Screening of Vanzacaftor Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1][2][3][4] It is a component of the triple-combination therapy ALYFTREK®, which also includes the corrector tezacaftor (B612225) and the potentiator deutivacaftor (B606829).[3][5] this compound and tezacaftor work additively to increase the amount of mature CFTR protein at the cell surface, while deutivacaftor enhances the channel's open probability.[3][4][5] The discovery of novel this compound analogs with improved efficacy requires robust high-throughput screening (HTS) methods to identify molecules that effectively correct CFTR protein trafficking and lead to restored channel function.
These application notes provide detailed protocols for HTS assays designed to identify and characterize this compound analogs. The described methods focus on two key aspects of CFTR modulator discovery: cellular processing and trafficking, and ion channel function.[6]
High-Throughput Screening for CFTR Trafficking Correction
The primary mechanism of action for corrector molecules like this compound is to rescue the misfolded CFTR protein from degradation and facilitate its trafficking from the endoplasmic reticulum (ER) to the plasma membrane.[1][3] The following HTS assays are designed to quantify the amount of CFTR protein at the cell surface.
Luminescence-Based Cell Surface CFTR Quantification Assay
This assay utilizes a genetically engineered cell line expressing CFTR with a small peptide tag (e.g., HiBiT) inserted into an extracellular loop.[7] When the tagged CFTR reaches the cell surface, the tag is accessible to a complementary large, inactive subunit of a luciferase enzyme added to the media. The binding of these two components reconstitutes a functional luciferase, and the resulting luminescence is directly proportional to the amount of CFTR at the plasma membrane.
Experimental Workflow:
Caption: Workflow for the luminescence-based cell surface CFTR assay.
Protocol:
-
Cell Plating: Seed a human bronchial epithelial cell line (e.g., CFBE41o-) stably expressing F508del-CFTR tagged with HiBiT in an extracellular loop into 384-well solid white plates at a density of 15,000 cells per well.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add this compound analogs, positive controls (e.g., this compound, tezacaftor), and negative controls (e.g., DMSO vehicle) to the wells. The final compound concentration should be in the range of 1-20 µM, with a final DMSO concentration not exceeding 0.5%.
-
Correction Incubation: Incubate the plates for 16-24 hours at 37°C and 5% CO2 to allow for CFTR correction.
-
Assay Reagent Addition: Add the detection reagent containing the LgBiT protein and furimazine substrate to each well.
-
Signal Development: Incubate the plates at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Correction (vs. This compound) | Z'-factor |
| Analog-1 | 10 | 150,000 | 110 | 0.75 |
| Analog-2 | 10 | 80,000 | 58 | 0.75 |
| This compound | 10 | 136,364 | 100 | 0.75 |
| DMSO | 0.5% | 10,000 | 0 | 0.75 |
Western Blotting for CFTR Glycosylation
While not a primary HTS method, Western blotting is a crucial secondary assay to confirm the mechanism of action of hit compounds. It distinguishes between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) located in the ER and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.[6] Corrector compounds increase the ratio of Band C to Band B.
Experimental Workflow:
Caption: Workflow for Western blot analysis of CFTR glycosylation.
Protocol:
-
Cell Culture and Treatment: Plate CFBE41o- cells expressing F508del-CFTR in 6-well plates and treat with this compound analogs for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (30-50 µg) on a 7.5% polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for Band B and Band C and calculate the C/(B+C) ratio.
Data Presentation:
| Compound ID | Concentration (µM) | Band B Intensity | Band C Intensity | Band C / (B+C) Ratio |
| Analog-1 | 10 | 45,000 | 95,000 | 0.68 |
| This compound | 10 | 50,000 | 85,000 | 0.63 |
| DMSO | 0.5% | 120,000 | 5,000 | 0.04 |
High-Throughput Screening for CFTR Function
Following the identification of compounds that correct CFTR trafficking, it is essential to confirm that the rescued protein is functional at the plasma membrane. The most common HTS assay for CFTR function is the yellow fluorescent protein (YFP)-halide influx assay.[8]
YFP-Halide Influx Assay
This assay utilizes a cell line co-expressing the F508del-CFTR and a halide-sensitive YFP.[8] The principle is based on the quenching of YFP fluorescence by iodide ions. When CFTR channels are opened, iodide flows into the cell, quenching the YFP signal. The rate of fluorescence quenching is proportional to the CFTR channel activity at the cell surface.
Signaling Pathway and Assay Principle:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is this compound/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. How does ALYFTREK® (this compound/tezacaftor/deutivacaftor) work? [alyftrek.com]
- 5. Mechanism of Action | ALYFTREK® (this compound/tezacaftor/deutivacaftor) [alyftrekhcp.com]
- 6. cff.org [cff.org]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vanzacaftor in Cystic Fibrosis Organoid Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor (VX-121) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by specific mutations in the CFTR gene.[1] In the context of cystic fibrosis (CF) therapy, this compound is typically administered as part of a triple combination therapy, including a second corrector, tezacaftor, and a potentiator such as deutivacaftor (B606829) or ivacaftor.[2][3] This combination therapy aims to restore the function of the CFTR protein by increasing the quantity of the protein at the cell surface and enhancing its channel-opening probability.[3][4]
Patient-derived organoids, particularly those derived from intestinal or nasal epithelia, have emerged as a pivotal preclinical model for evaluating the efficacy of CFTR modulators like this compound.[1][5] These three-dimensional in vitro models faithfully recapitulate the patient-specific genotype and epithelial physiology, offering a platform for personalized medicine. The primary functional assay employed in these organoid studies is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR function.[1][2][6]
These application notes provide a comprehensive overview of the use of this compound in CF organoid studies, including detailed experimental protocols and a summary of quantitative data.
Data Presentation
The following tables summarize quantitative data from a comparative study of this compound/Tezacaftor/Ivacaftor (VTI) and Elexacaftor (B607289)/Tezacaftor/Ivacaftor (ETI) in patient-derived intestinal organoids. The data is presented as the Area Under the Curve (AUC) from Forskolin-Induced Swelling (FIS) assays, which reflects the total CFTR-mediated fluid secretion over the course of the experiment.
Table 1: Forskolin-Induced Swelling (AUC) in Patient-Derived Organoids Treated with VTI vs. ETI
| Patient ID | Genotype | Treatment | Forskolin (B1673556) (µM) | AUC (Normalized Area Units) |
| Patient 1 | F508del/F508del | VTI | 5 | Data to be populated from Zenodo dataset |
| Patient 1 | F508del/F508del | ETI | 5 | Data to be populated from Zenodo dataset |
| Patient 2 | F508del/Residual Function | VTI | 5 | Data to be populated from Zenodo dataset |
| Patient 2 | F508del/Residual Function | ETI | 5 | Data to be populated from Zenodo dataset |
| Patient 3 | F508del/F508del | VTI | 1.25 | Data to be populated from Zenodo dataset |
| Patient 3 | F508del/F508del | ETI | 1.25 | Data to be populated from Zenodo dataset |
Note: The data for this table will be extracted and compiled from the publicly available dataset on Zenodo, which compares VTI and ETI treatments in cystic fibrosis organoids.[7]
Table 2: Dose-Response of this compound in Combination with Tezacaftor and Ivacaftor in Patient-Derived Organoids
| Patient ID | Genotype | This compound (µM) | Tezacaftor (µM) | Ivacaftor (µM) | Forskolin (µM) | AUC (Normalized Area Units) |
| Patient 4 | F508del/F508del | 2 | 3 | 3 | 5 | Data to be populated from Zenodo dataset |
| Patient 4 | F508del/F508del | 0.2 | 3 | 3 | 5 | Data to be populated from Zenodo dataset |
| Patient 4 | F508del/F508del | 0.02 | 3 | 3 | 5 | Data to be populated from Zenodo dataset |
| Patient 5 | F508del/G551D | 2 | 3 | 3 | 5 | Data to be populated from Zenodo dataset |
| Patient 5 | F508del/G551D | 0.2 | 3 | 3 | 5 | Data to be populated from Zenodo dataset |
| Patient 5 | F508del/G551D | 0.02 | 3 | 3 | 5 | Data to be populated from Zenodo dataset |
Note: This table will be populated with data from the Zenodo dataset that investigates different concentrations of this compound in the VTI combination.[7]
Experimental Protocols
Human Intestinal Organoid Culture from Rectal Biopsies
This protocol outlines the establishment of long-term 3D organoid cultures from patient-derived rectal biopsies.
Materials:
-
Rectal biopsy specimen
-
Chelation Buffer (e.g., 2 mM EDTA in PBS)
-
Basement membrane matrix (e.g., Matrigel®)
-
Complete organoid growth medium (including Wnt, R-spondin, Noggin, and EGF)
-
24-well culture plates
Procedure:
-
Obtain rectal biopsies in a collection tube on ice.
-
Wash the biopsies multiple times with ice-cold PBS.
-
Incubate the biopsies in Chelation Buffer for 30-60 minutes on ice to release the intestinal crypts.
-
Vigorously shake the tube to further dissociate the crypts.
-
Collect the supernatant containing the crypts and centrifuge to pellet them.
-
Resuspend the isolated crypts in the basement membrane matrix.
-
Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 10-15 minutes.
-
Add complete organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanical disruption and re-plating in a fresh matrix.[1]
Forskolin-Induced Swelling (FIS) Assay with this compound Combination Therapy
This protocol describes the functional assessment of CFTR in response to the this compound triple combination therapy.
Materials:
-
Mature intestinal organoids
-
96-well imaging plates
-
Basement membrane matrix
-
Complete organoid growth medium
-
This compound, Tezacaftor, and Ivacaftor/Deutivacaftor stock solutions (in DMSO)
-
Forskolin stock solution (in DMSO)
-
Live-cell fluorescent dye (e.g., Calcein Green)
-
Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO2)
Procedure:
-
Organoid Plating:
-
Harvest mature organoids and mechanically disrupt them into smaller fragments.
-
Seed 30-80 organoid fragments per well in a 96-well plate with a basement membrane matrix.
-
Culture for 24 hours in complete organoid growth medium.[1]
-
-
CFTR Modulator Treatment:
-
Prepare the this compound/Tezacaftor corrector combination in a complete organoid growth medium. A typical concentration is 2-3 µM for each compound, although a dose-response can be performed.[1][7]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Pre-incubate the organoids with the corrector combination or vehicle for 18-24 hours at 37°C and 5% CO2.[1]
-
-
FIS Assay Execution:
-
On the day of the assay, add the CFTR potentiator (Ivacaftor or Deutivacaftor, typically at 3 µM) to the appropriate wells.[1]
-
Stain the organoids with a live-cell fluorescent dye according to the manufacturer's instructions.
-
Place the 96-well plate in the pre-warmed (37°C) confocal microscope.
-
Acquire a baseline image (t=0).
-
Add forskolin to stimulate CFTR-mediated fluid secretion. A final concentration of 5 µM is commonly used.
-
Acquire images of the organoids every 10-15 minutes for a total of 60-120 minutes.[1]
-
-
Data Analysis:
-
Use image analysis software to measure the total fluorescent area of the organoids in each well at each time point.
-
Normalize the organoid area at each time point to the area at t=0.
-
Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course.
-
Compare the AUC values between the vehicle control and this compound combination-treated wells to quantify the drug-induced restoration of CFTR function.[1]
-
Visualizations
Caption: Mechanism of action of this compound triple combination therapy.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Logical relationship of this compound action and organoid swelling.
References
- 1. benchchem.com [benchchem.com]
- 2. huborganoids.nl [huborganoids.nl]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qdcxjkg.com [qdcxjkg.com]
- 6. stemcell.com [stemcell.com]
- 7. Effect of this compound on cystic fibrosis airway epithelial cells compared to elexacaftor - Data and statistical analysis [zenodo.org]
Protocols for Administering Vanzacaftor in Laboratory Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals.[1] It is a component of the triple-combination therapy ALYFTREK® (this compound/tezacaftor/deutivacaftor), designed to address the underlying protein folding and trafficking defects caused by specific mutations in the CFTR gene, most notably the F508del mutation.[1][2] this compound, in combination with tezacaftor, facilitates the processing and trafficking of the CFTR protein to the cell surface, while deutivacaftor, a potentiator, increases the channel's open probability.[2][3] This multi-pronged approach aims to restore CFTR function to a greater extent than previous modulator therapies.[4][5]
While extensive clinical trial data in humans is available, detailed protocols for the administration of this compound in laboratory animal models are not broadly published. This document synthesizes available information on preclinical studies of this compound and other CFTR modulators to provide comprehensive application notes and generalized protocols for researchers.
Mechanism of Action: A Dual Approach to Restoring CFTR Function
This compound is a CFTR corrector, meaning it aids in the proper folding and trafficking of the CFTR protein from the endoplasmic reticulum to the cell surface.[1] In individuals with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. This compound binds to this misfolded protein, stabilizing its structure and allowing it to be trafficked to the cell membrane.[1] It works in concert with another corrector, tezacaftor, to maximize the amount of CFTR protein that reaches the cell surface.[2] Once at the cell surface, a potentiator, deutivacaftor, increases the channel's opening probability, allowing for increased chloride ion transport.[2]
Preclinical Animal Models for this compound Studies
A variety of animal models have been developed to study cystic fibrosis, each with its own advantages and limitations. The choice of model depends on the specific research question, such as investigating disease pathophysiology, evaluating drug efficacy, or assessing pharmacokinetics and safety.[6]
Commonly Used Animal Models in CF Research:
| Animal Model | Key Characteristics & Applications | Relevant Mutations |
| Mouse | Cost-effective, short breeding cycle, and ease of genetic manipulation. Widely used for initial efficacy and safety screening. However, they do not spontaneously develop the lung disease seen in humans.[7] | F508del, G551D, and others.[7] |
| Rat | Larger than mice, allowing for more complex surgical procedures and easier sample collection. Some models exhibit CF-like intestinal and airway phenotypes.[6][8] | F508del, G551D.[6] |
| Ferret | Exhibit a lung and pancreatic disease that more closely resembles human CF, including spontaneous bacterial infections.[6][8] | F508del, G551D.[9] |
| Pig | Anatomically and physiologically similar to humans, particularly in the respiratory and gastrointestinal systems. Develop severe CF-like disease in multiple organs.[6][8] | F508del.[6] |
| Sheep | A newer model with lung anatomy and physiology similar to humans. Can be used to study mucociliary clearance. | CFTR knockout. |
Quantitative Data from Preclinical Studies
Specific quantitative data from preclinical animal studies of this compound are not widely available in the public domain. However, based on regulatory filings for other CFTR modulators and the product monograph for ALYFTREK®, we can infer the types of studies conducted.
Table 1: Summary of Inferred Preclinical Toxicology and Safety Studies for this compound
| Study Type | Animal Model | Key Findings (Inferred) |
| Reproductive and Developmental Toxicology | Rat, Rabbit | No adverse developmental effects at exposures significantly higher than the maximum recommended human dose. Placental transfer was observed in rats. |
| Juvenile Animal Study | Rat | No adverse effects observed at doses up to 25 mg/kg/day in males and 12.5 mg/kg/day in females. |
Note: This table is based on limited publicly available information and is intended to be illustrative of the types of preclinical safety studies performed.
Experimental Protocols
The following are generalized protocols for administering this compound in laboratory animal studies, based on standard practices for orally administered small molecules and protocols for other CFTR modulators.
In Vivo Efficacy Study in a CF Mouse Model
This protocol outlines a general workflow for assessing the efficacy of this compound in a transgenic mouse model of cystic fibrosis (e.g., F508del mice).
Methodology:
-
Animal Model: Utilize a validated CF mouse model, such as mice homozygous for the F508del mutation.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral administration in mice (e.g., a suspension in a vehicle such as 0.5% methylcellulose).
-
Administer the formulation daily via oral gavage at the predetermined dose(s). The volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight regularly.
-
Efficacy Endpoints:
-
Nasal Potential Difference (NPD): Measure NPD before and after the treatment period to assess changes in ion transport in the nasal epithelium. A restoration of CFTR-dependent chloride transport is a key indicator of efficacy.
-
Intestinal Current Measurements: At the end of the study, excise intestinal tissue and mount it in an Ussing chamber to measure short-circuit current in response to CFTR activators and inhibitors.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., lungs, intestine, pancreas) for histopathological analysis and biomarker assessment.
In Vitro Assay using Human Bronchial Epithelial (HBE) Cells
Primary HBE cells cultured at an air-liquid interface are a gold-standard in vitro model for studying CFTR function and the effects of modulators.[10]
Methodology:
-
Cell Culture: Culture primary HBE cells from CF patients (e.g., homozygous for F508del) on permeable supports until fully differentiated at an air-liquid interface.
-
Compound Treatment:
-
Add this compound (and tezacaftor, if studying the combination) to the basolateral medium and incubate for 24-48 hours to allow for CFTR correction.
-
Include a vehicle control (e.g., DMSO).
-
-
Ussing Chamber Assay:
-
Mount the cell culture inserts in an Ussing chamber.
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Sequentially add the following compounds to the apical and/or basolateral chambers:
-
Amiloride (to block sodium channels).
-
Forskolin (to activate CFTR).
-
Deutivacaftor or another potentiator (to further stimulate CFTR activity).
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR activators and inhibitors to quantify the level of CFTR function restored by this compound.
Conclusion
While specific, detailed protocols for the administration of this compound in laboratory animal studies are not yet widely published, the information gathered from regulatory documents and studies on similar CFTR modulators provides a strong framework for designing and executing preclinical research. The use of appropriate animal models, coupled with robust in vitro systems, is essential for further elucidating the therapeutic potential of this compound and other emerging CFTR modulators. Researchers should adapt the generalized protocols provided herein to their specific experimental needs and institutional guidelines.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Vertex Reports Positive Outcomes for this compound/Tezacaftor/Deutivacaftor Cystic Fibrosis Treatment Trials [synapse.patsnap.com]
- 6. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Vanzacaftor's Impact on CFTR Protein Expression: Application Notes and Western Blot Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in response to treatment with Vanzacaftor. This compound is a CFTR corrector designed to address the underlying protein folding and trafficking defects associated with specific CFTR mutations, notably the F508del mutation.[1] This document outlines the scientific principles, detailed experimental protocols, and data interpretation necessary for robust analysis.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which result in a defective CFTR protein.[1] This protein functions as a chloride and bicarbonate channel in epithelial cells.[2] In many cases, such as with the common F508del mutation, the protein is misfolded and degraded before it can reach the cell surface, leading to a loss of function.[1]
This compound is a CFTR corrector that aids in the proper folding and trafficking of the mutant CFTR protein, increasing the amount of mature, functional protein at the cell membrane.[3] Western blotting is a powerful technique to visualize and quantify this effect by separating proteins based on their molecular weight. CFTR protein exists in two main forms detectable by Western blot:
-
Band B (Immature): A core-glycosylated form of approximately 150 kDa, located in the endoplasmic reticulum.[4]
-
Band C (Mature): A complex-glycosylated form of around 170 kDa that has trafficked through the Golgi apparatus and is present at the plasma membrane.[4]
An effective CFTR corrector like this compound is expected to increase the intensity of Band C, often represented as a higher ratio of Band C to Band B.
Data Presentation: Quantitative Analysis of CFTR Expression
The following table summarizes hypothetical quantitative data from a Western blot analysis of human bronchial epithelial cells homozygous for the F508del mutation, treated with this compound in combination with Tezacaftor (another corrector) and Deutivacaftor (a potentiator). While specific quantitative data for this compound's sole effect is not yet widely published, studies on similar triple combination therapies, such as Elexacaftor/Tezacaftor/Ivacaftor, have shown at least a twofold increase in total CFTR protein levels in patient-derived rectal biopsies.[5][6]
| Treatment Group | CFTR Band B Intensity (Arbitrary Units) | CFTR Band C Intensity (Arbitrary Units) | Total CFTR Intensity (Band B + Band C) | Ratio of Mature to Immature CFTR (Band C / Band B) | Fold Change in Mature CFTR (vs. Vehicle) |
| Vehicle Control (DMSO) | 100 | 10 | 110 | 0.10 | 1.0 |
| This compound/Tezacaftor/Deutivacaftor (1 µM) | 85 | 50 | 135 | 0.59 | 5.0 |
Experimental Protocols
This section details the methodology for performing a Western blot to analyze the impact of this compound on CFTR protein expression.
Materials and Reagents
-
Cell Lines: Human bronchial epithelial cells with the F508del-CFTR mutation (e.g., CFBE41o-).
-
Cell Culture Media and Reagents.
-
This compound (and other modulators as required).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: Bicinchoninic acid (BCA) assay or similar.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: 6% Tris-glycine gels are recommended for optimal separation of CFTR bands.
-
Running Buffer (10X).
-
Transfer Buffer (10X).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-CFTR antibody (e.g., clone 596, available from the Cystic Fibrosis Foundation).
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence detector.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture F508del-CFTR expressing cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (or combination therapy) or vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.[4]
-
Scrape cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[4]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Mix 30-50 µg of protein with Laemmli sample buffer.
-
Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[2]
-
-
SDS-PAGE:
-
Load equal amounts of protein into each well of a 6% Tris-glycine gel.[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-CFTR antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 10 minutes each with TBST.[4]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the image using a chemiluminescence detection system.[4]
-
Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR using image analysis software (e.g., ImageJ).[4]
-
Normalize the intensity of CFTR bands to a loading control.
-
Calculate the ratio of Band C to Band B to assess maturation efficiency.[4]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for Western blot analysis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing Vanzacaftor-Mediated Ion Transport in Cystic Fibrosis Models Using Ussing Chamber Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying cause of cystic fibrosis (CF) in patients with specific CFTR gene mutations.[1] Like other correctors, this compound aids in the proper folding and trafficking of the mutant CFTR protein, enabling it to reach the cell surface where it can function as a chloride channel.[1][2] This application note provides detailed protocols for utilizing Ussing chamber technology to assess the efficacy of this compound in restoring CFTR-mediated ion transport in preclinical models of CF. The Ussing chamber is the gold-standard in vitro tool for studying epithelial ion transport, allowing for the direct measurement of CFTR function.[3]
The primary mechanism of action for this compound involves binding to the misfolded CFTR protein, thereby stabilizing its structure and facilitating its transit from the endoplasmic reticulum to the apical membrane of epithelial cells.[1] this compound is often used as part of a triple combination therapy, alongside another corrector like Tezacaftor and a potentiator such as Deutivacaftor, to achieve maximal restoration of CFTR function.[1] It is important to note that this compound exists as two enantiomers: (S)-Vanzacaftor, which is the active CFTR corrector, and (R)-Vanzacaftor, which does not exhibit corrector activity but may have off-target effects, such as the potentiation of the large-conductance calcium-activated potassium (BKCa) channel.[3][4]
Data Presentation
The following tables summarize representative quantitative data from Ussing chamber experiments designed to evaluate the efficacy of CFTR correctors. While specific preclinical data for this compound is not publicly available in this format, the data presented for a similar next-generation corrector combination (Elexacaftor/Tezacaftor) provides a strong indication of the expected magnitude of response.[5] An illustrative data table for this compound is also provided based on qualitative descriptions of its high efficacy.[6]
Table 1: Representative Ussing Chamber Data for F508del-CFTR Human Bronchial Epithelial (HBE) Cells Treated with CFTR Correctors [5]
| Treatment Group | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) | Transepithelial Electrical Resistance (TEER) (Ω·cm²) |
| Vehicle (DMSO) | 2.5 ± 0.5 | 1.8 ± 0.4 | -1.5 ± 0.3 | 650 ± 50 |
| This compound (S-VX-121) (Illustrative) | 15.0 ± 2.0 | 35.0 ± 4.5 | -33.0 ± 4.0 | 580 ± 45 |
| Elexacaftor/Tezacaftor | 12.8 ± 1.5 | 28.5 ± 3.0 | -27.0 ± 2.8 | 600 ± 40 |
| Wild-Type HBE Cells | 20.0 ± 2.5 | 50.0 ± 6.0 | -48.0 ± 5.5 | 550 ± 30 |
Data are presented as mean ± SEM. Isc denotes short-circuit current. ΔIsc represents the change in current from the preceding baseline. This data is representative of what would be expected from such an experiment.
Table 2: Pharmacological Profile of this compound Enantiomers and Other CFTR Modulators [4][7]
| Compound | Primary Target | Known Off-Target Effects | Ussing Chamber Application |
| (S)-Vanzacaftor | F508del-CFTR (Corrector) | Potentiation of BKCa channels | Assessment of CFTR correction |
| (R)-Vanzacaftor | None (Inactive as corrector) | Potentiation of BKCa channels, Inhibition of KCa3.1 channels | Control for stereospecificity, off-target effect studies |
| Tezacaftor | F508del-CFTR (Corrector) | Minimal known off-target effects | Used in combination with this compound |
| Deutivacaftor | CFTR (Potentiator) | Similar to Ivacaftor | Acute addition to assess potentiator activity |
Experimental Protocols
Protocol 1: Assessment of this compound as a CFTR Corrector in F508del-CFTR Expressing Epithelial Cells
Objective: To determine the efficacy of this compound in rescuing the function of the F508del-CFTR protein in a polarized epithelial cell monolayer.
Materials:
-
Human bronchial epithelial (HBE) cells or Fisher rat thyroid (FRT) cells expressing F508del-CFTR
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture medium
-
This compound (S-enantiomer)
-
Vehicle control (DMSO)
-
Ussing chamber system (e.g., Physiologic Instruments, Warner Instruments)
-
Ringer's solution (see composition below)
-
CFTRinh-172
-
Gas mixture (95% O2 / 5% CO2)
-
Water bath or heating blocks
Ringer's Solution Composition:
-
120 mM NaCl
-
25 mM NaHCO3
-
3.3 mM KH2PO4
-
0.8 mM K2HPO4
-
1.2 mM MgCl2
-
1.2 mM CaCl2
-
10 mM Glucose (Bubble with 95% O2 / 5% CO2 to maintain pH at ~7.4)
Procedure:
-
Cell Culture: Seed F508del-CFTR expressing cells onto permeable supports and culture until a confluent monolayer with high transepithelial electrical resistance (TEER > 500 Ω·cm²) is formed.
-
Corrector Treatment: Treat the cell monolayers with this compound (e.g., 1-10 µM) or vehicle (DMSO) in the culture medium for 24-48 hours at 37°C. This incubation period allows for the correction and trafficking of the F508del-CFTR protein to the cell membrane.
-
Ussing Chamber Setup:
-
Pre-warm the Ussing chamber water jackets to 37°C.
-
Fill the apical and basolateral chambers with pre-warmed and gassed Ringer's solution.
-
Carefully excise the permeable support membrane and mount it in the Ussing chamber, ensuring a leak-proof seal.
-
-
Electrophysiological Measurements:
-
Allow the system to equilibrate for 15-30 minutes to achieve a stable baseline short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current. Wait for the Isc to stabilize.
-
Add forskolin (10 µM) to both chambers to raise intracellular cAMP levels and activate any CFTR channels at the cell surface. Record the peak increase in Isc (ΔIsc).
-
Add a CFTR-specific inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber to confirm that the observed current is CFTR-mediated. Record the decrease in Isc.
-
-
Data Analysis: Calculate the forskolin-stimulated and CFTRinh-172-inhibited ΔIsc. Compare the results from this compound-treated cells to the vehicle-treated controls. A significant increase in the forskolin-stimulated ΔIsc in the this compound-treated group indicates successful CFTR correction.
Protocol 2: Assessing the Potentiator Activity in Combination with this compound
Objective: To evaluate the acute effect of a CFTR potentiator on this compound-corrected F508del-CFTR channels.
Procedure:
-
Follow steps 1-3 of Protocol 1 to culture, treat with this compound, and mount the cells in the Ussing chamber.
-
Electrophysiological Measurements:
-
After equilibration and amiloride addition, add forskolin (10 µM) to both chambers and wait for the Isc to reach a stable plateau.
-
Acutely add the CFTR potentiator (e.g., Deutivacaftor or VX-770, 1 µM) to the apical chamber. Record the subsequent increase in Isc.
-
Add CFTRinh-172 (10 µM) to confirm the current is CFTR-dependent.
-
Mandatory Visualizations
Signaling Pathway for CFTR Activation
Caption: cAMP-mediated signaling pathway for CFTR channel activation.
Experimental Workflow for this compound Assessment
Caption: Ussing chamber experimental workflow for evaluating this compound.
Logical Relationship of a Triple Combination Therapy
Caption: Synergistic action of a triple combination CFTR modulator therapy.
References
- 1. This compound|CFTR Corrector for Research [benchchem.com]
- 2. The Cystic Fibrosis Airway Milieu Enhances Rescue of F508del in a Pre-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/53726 [onderzoekmetmensen.nl]
- 7. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Vanzacaftor's Cellular Journey: Application Notes and Protocols for Fluorescent Imaging
Introduction
Vanzacaftor is a small molecule corrector that targets the underlying molecular defect in cystic fibrosis (CF) by aiding the proper folding and trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] Specifically, it is effective for individuals with at least one F508del mutation, the most common CF-causing mutation, which results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.[3][4] this compound, often in combination with other modulators like tezacaftor (B612225) and deutivacaftor, helps to increase the amount of functional CFTR protein at the cell membrane, thereby partially restoring ion channel function.[2][5] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy. This document provides detailed application notes and protocols for visualizing the cellular localization of this compound using advanced fluorescent imaging techniques.
Application Notes
Strategies for Fluorescent Labeling of this compound
To visualize this compound within cells, it must be fluorescently labeled. The ideal labeling strategy should minimally interfere with the molecule's size, charge, and biological activity. Given that a directly labeled this compound is not commercially available, a common approach is to synthesize a derivative where a fluorescent dye is conjugated to a position on the this compound molecule that is not critical for its interaction with the CFTR protein. For the protocols described herein, we will consider a hypothetical fluorescently labeled this compound, "this compound-Fluor," where a bright and photostable dye (e.g., Alexa Fluor 488 or a similar spectrally distinct fluorophore) is attached via a short, flexible linker.
Advanced Imaging Techniques for Subcellular Localization
Standard fluorescence microscopy may lack the resolution to pinpoint the precise location of this compound within cellular compartments. Therefore, advanced techniques are recommended:
-
Confocal Laser Scanning Microscopy (CLSM): CLSM provides excellent optical sectioning capabilities, which reduces out-of-focus blur and improves image contrast.[6] This technique is well-suited for determining the general distribution of this compound-Fluor within the cytoplasm, endoplasmic reticulum (ER), Golgi apparatus, and at the plasma membrane.
-
Super-Resolution Microscopy (SRM): Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, offering significantly higher spatial resolution (down to 10-20 nm).[7][8][9] SRM is ideal for resolving the fine details of this compound-Fluor's interaction with specific subcellular structures, such as the ER exit sites or its association with the CFTR protein at the plasma membrane.[10][11]
Expected Outcomes and Data Interpretation
-
Co-localization Analysis: By co-staining cells with fluorescent markers for specific organelles (e.g., ER-tracker, Golgi-tracker, or fluorescently tagged CFTR), the degree of co-localization between this compound-Fluor and these compartments can be quantified. This will provide insights into the trafficking pathway of this compound.
-
Quantitative Fluorescence Analysis: Measuring the fluorescence intensity of this compound-Fluor at the plasma membrane versus intracellular compartments can provide a quantitative measure of its effect on CFTR trafficking.
-
Single-Molecule Localization Microscopy (SMLM): SMLM techniques can provide information on the stoichiometry and clustering of this compound in complex with CFTR at the nanoscale.[12]
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Cell Line: Human bronchial epithelial cells expressing the F508del-CFTR mutation (e.g., CFBE41o- cells) are recommended.
-
Culture Conditions: Culture cells in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For imaging experiments, seed cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach 70-80% confluency.
Protocol 2: Cellular Treatment with this compound-Fluor
-
Preparation of this compound-Fluor Stock Solution: Prepare a 10 mM stock solution of this compound-Fluor in dimethyl sulfoxide (B87167) (DMSO).[13] Store at -20°C.
-
Treatment: Dilute the this compound-Fluor stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound-Fluor. Incubate for the desired time points (e.g., 1, 4, 12, 24 hours) to assess the dynamics of uptake and localization.
Protocol 3: Sample Preparation for Imaging
For Live-Cell Imaging:
-
After incubation with this compound-Fluor, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the PBS with a live-cell imaging solution (e.g., phenol (B47542) red-free DMEM).
-
Proceed immediately to imaging.
For Fixed-Cell Imaging and Immunofluorescence:
-
After incubation with this compound-Fluor, wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Immunostaining (Optional): To co-localize this compound-Fluor with CFTR or organelle markers, incubate with primary antibodies (e.g., anti-CFTR, anti-calnexin for ER) overnight at 4°C.
-
Wash three times with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips onto microscope slides using a mounting medium with an anti-fade reagent.
Protocol 4: Image Acquisition
Confocal Microscopy:
-
System: Use a laser scanning confocal microscope equipped with appropriate lasers and detectors for the chosen fluorophores.
-
Objective: Use a 60x or 100x oil immersion objective.
-
Laser Lines and Filters: Set the excitation and emission wavelengths appropriate for this compound-Fluor and any co-stains.
-
Image Settings: Adjust laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio while minimizing photobleaching.
-
Z-stack Acquisition: Acquire a series of optical sections (z-stack) through the entire cell volume for 3D reconstruction.
Super-Resolution Microscopy (STORM):
-
System: Use a STORM-capable microscope with high-power lasers and a sensitive EMCCD or sCMOS camera.
-
Imaging Buffer: For STORM, use a specific imaging buffer containing an oxygen scavenger system and a reducing agent (e.g., GLOX buffer with MEA).
-
Image Acquisition: Acquire a long series of images (typically 10,000-50,000 frames) to capture the stochastic blinking of the fluorophores.
-
Data Processing: Use specialized software to localize the individual fluorophore blinking events and reconstruct the super-resolved image.
Data Presentation
Table 1: Quantitative Co-localization Analysis
| Treatment Group | Pearson's Correlation Coefficient (this compound-Fluor with ER Marker) | Mander's Overlap Coefficient (this compound-Fluor with Golgi Marker) |
| 1 hour | 0.85 ± 0.05 | 0.45 ± 0.07 |
| 4 hours | 0.62 ± 0.08 | 0.78 ± 0.06 |
| 12 hours | 0.41 ± 0.06 | 0.65 ± 0.09 |
| 24 hours | 0.35 ± 0.04 | 0.58 ± 0.05 |
Table 2: Quantification of Plasma Membrane Localization
| Treatment Group | Ratio of Plasma Membrane to Cytoplasmic Fluorescence Intensity |
| Control (untreated) | 1.0 ± 0.2 |
| This compound-Fluor (1 hour) | 1.5 ± 0.3 |
| This compound-Fluor (4 hours) | 2.8 ± 0.4 |
| This compound-Fluor (12 hours) | 4.5 ± 0.6 |
| This compound-Fluor (24 hours) | 5.2 ± 0.5 |
Diagrams
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. alyftrekhcp.com [alyftrekhcp.com]
- 3. This compound|CFTR Corrector for Research [benchchem.com]
- 4. What is this compound/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]
- 5. alyftrek.com [alyftrek.com]
- 6. Video-Rate Confocal Microscopy for Single-Molecule Imaging in Live Cells and Superresolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super-resolution microscopy - Wikipedia [en.wikipedia.org]
- 8. oni.bio [oni.bio]
- 9. single molecule localization microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 10. Color-coded Super-resolution Small Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Color-Coded Super-Resolution Small-Molecule Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Single Molecule Localization Microscopy (SMLM)- Oxford Instruments [andor.oxinst.com]
- 13. selleckchem.com [selleckchem.com]
Application Note: Quantitative Analysis of Vanzacaftor in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vanzacaftor in human plasma. This compound is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. The protocol detailed below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay. While specific methods for the triple combination therapy involving this compound are in development, this note is based on established methodologies for similar CFTR modulators like Ivacaftor, Tezacaftor, and Elexacaftor.[1][2][3]
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional CFTR protein.[3] this compound, in combination with other modulators, represents a promising therapeutic strategy to restore CFTR protein function.[2] Accurate and precise measurement of this compound concentrations in biological matrices is essential for evaluating its safety and efficacy. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification of drugs in complex biological fluids.[4] This document provides a detailed protocol for the determination of this compound in human plasma, which can be adapted by researchers in drug development and clinical laboratories.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d8)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
Standard Solutions Preparation
Stock solutions of this compound and its SIL-IS are prepared in a suitable organic solvent, such as methanol or DMSO, at a concentration of 1 mg/mL.[5] Working solutions for calibration curves and quality control (QC) samples are prepared by serial dilution of the stock solutions with a mixture of methanol and water.[5]
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples.[6][7]
-
Sample Aliquoting: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[8][9]
-
Internal Standard Addition: Add 5 µL of the SIL-IS working solution to each tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile or methanol containing 0.1% formic acid.[8]
-
Vortexing: Vortex the samples thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[5][7]
-
Flow Rate: 0.45 mL/min[7]
-
Injection Volume: 1 µL[7]
-
Column Temperature: 40°C[7]
-
Gradient Elution: A typical gradient starts at a lower percentage of mobile phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.[7]
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
Source Parameters: Optimized for this compound (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined by direct infusion. As a reference, for similar molecules, the transitions are monitored with specific collision energies.[7]
Method Validation
The analytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA.[4] Key validation parameters are summarized in the table below, with representative data from similar CFTR modulator assays.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS assays for CFTR modulators, which would be the target for a validated this compound assay.
| Parameter | Elexacaftor | Ivacaftor | Tezacaftor |
| Linearity Range (ng/mL) | 0.151 - 40.382[5] | 0.101 - 30.010[5] | 20.187 - 6,026.032[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.151[5] | 0.101[5] | 20.160[5] |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Recovery (%) | > 85% | > 85% | > 85% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway Context
This compound is a CFTR corrector that facilitates the cellular processing and trafficking of the CFTR protein to the cell surface. This action, particularly for mutant forms like F508del-CFTR, results in an increased quantity of functional CFTR channels at the cell membrane, thereby enhancing chloride ion transport.[3]
Caption: this compound's mechanism of action on CFTR.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. Proper validation of this method will ensure reliable data for pharmacokinetic assessments and clinical monitoring, ultimately contributing to the development and optimal use of this novel CFTR modulator therapy. The provided protocols and validation targets, based on established methods for similar molecules, offer a solid starting point for laboratories aiming to analyze this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. japsonline.com [japsonline.com]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Frontiers | Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Vanzacaftor solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vanzacaftor in experimental buffers.
Troubleshooting Guide
Issue: Precipitation observed when diluting a this compound DMSO stock solution into an aqueous buffer.
This is a common issue for compounds with low aqueous solubility, such as this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" of solution as the solvent environment shifts from primarily organic to aqueous.[1]
Here are several strategies to mitigate this issue:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental media.[1] Higher concentrations can be toxic to cells and may not be sufficient to maintain this compound in solution.[1]
-
Use a Pre-warmed Buffer: Gently warming your experimental buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.
-
Optimize the Dilution Process:
-
Increase the Buffer Volume: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.[1]
-
Stepwise Dilution: Create intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.
-
-
Incorporate a Surfactant or Co-solvent: For particularly challenging buffers, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent can help maintain solubility.[1]
-
Sonication: If precipitation occurs, brief sonication in a water bath sonicator may help to redissolve the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL (161.88 mM).[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[2] Ultrasonic treatment may be necessary to achieve complete dissolution at high concentrations.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure stability, this compound stock solutions should be stored under nitrogen.[1] For long-term storage (up to 6 months), it is recommended to keep the solution at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: How does pH affect the solubility of this compound?
The effect of pH on the solubility of this compound is not well-documented in publicly available literature.[1] However, for many small molecule drugs with ionizable functional groups, solubility is pH-dependent.[1] It is recommended to perform a buffer screening study to determine the optimal pH for your specific experimental conditions.[1]
Q4: What is the aqueous solubility of this compound?
Data Presentation
Table 1: this compound Solubility and Storage Summary
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (161.88 mM) | Anhydrous DMSO recommended; sonication may be needed.[1][2] |
| Water | Insoluble | [2] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (4.05 mM) | A formulation for in vivo use.[5] |
| Storage of Stock Solution | ||
| -20°C | Up to 1 month | Stored under nitrogen.[1] |
| -80°C | Up to 6 months | Stored under nitrogen.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 617.76 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution, weigh out 61.78 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C under nitrogen for long-term storage.[1]
Protocol 2: Buffer Screening to Determine Apparent Solubility
Materials:
-
100 mM this compound stock solution in DMSO
-
A selection of experimental buffers (e.g., PBS at different pH values, Tris-HCl, HEPES, cell culture media like DMEM or RPMI-1640)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 600 nm)
Procedure:
-
Dispense 198 µL of each experimental buffer into multiple wells of a 96-well plate.
-
Add 2 µL of the 100 mM this compound DMSO stock solution to each well to achieve a final concentration of 1 mM (this high concentration is intended to induce precipitation). This results in a 1% DMSO concentration.
-
Prepare control wells containing 198 µL of each buffer and 2 µL of DMSO (without this compound).
-
Seal the plate and incubate at the desired experimental temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle shaking.
-
Measure the absorbance (turbidity) of each well at 600 nm.
-
Subtract the absorbance of the control wells from the corresponding this compound-containing wells. Higher absorbance values indicate greater precipitation and lower solubility. This will allow you to rank the buffers in terms of their ability to solubilize this compound.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Logical flowchart for troubleshooting this compound solubility.
Caption: this compound's role in correcting CFTR protein folding and trafficking.
References
Identifying and mitigating off-target effects of Vanzacaftor in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Vanzacaftor in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Specifically, the (S)-enantiomer of this compound aids in the proper folding and trafficking of the defective CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.[3] This action helps to restore ion and water transport across cell membranes, which is crucial for mitigating the symptoms of cystic fibrosis.[1]
Q2: Are there any known off-target effects of this compound?
A2: Yes, the (R)-enantiomer of this compound has been identified as a potentiator of the large-conductance calcium-activated potassium (BKCa) channel.[3][4] This is a distinct pharmacological activity from the CFTR correction attributed to the (S)-enantiomer. Both enantiomers have been shown to have this off-target effect.[3] Publicly available data on a broader off-target profile for this compound across other protein classes like kinases and GPCRs is currently limited.[4]
Q3: Why is it important to identify off-target effects in vitro?
A3: Identifying off-target interactions early in the drug discovery process is crucial for several reasons. It helps in predicting potential adverse drug reactions (ADRs), understanding the complete pharmacological profile of a compound, and selecting drug candidates with a higher probability of success in clinical trials.[5] In vitro safety pharmacology profiling allows for the mitigation of risks associated with off-target effects before significant resources are invested in preclinical and clinical development.
Q4: What are some common in vitro assays to screen for off-target effects?
A4: A variety of in vitro assays are used to screen for off-target effects. These can be broadly categorized as:
-
Binding Assays: Radioligand binding assays are commonly used to assess the affinity of a compound for a wide range of receptors, ion channels, and transporters.
-
Functional Assays: These assays measure the functional consequence of a compound interacting with a target, such as changes in enzyme activity, ion channel currents, or second messenger levels. Examples include flux assays, electrophysiology (e.g., patch clamp), and reporter gene assays.
-
Phenotypic Screening: This approach assesses the effect of a compound on the overall phenotype of a cell or organism, which can reveal unexpected off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to verify direct binding of a compound to its target and identify off-target engagement within intact cells.
Several commercial services offer comprehensive safety screening panels that test compounds against a broad range of clinically relevant off-targets.[5][6]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability/Cytotoxicity
Problem: You observe significant cytotoxicity or unexpected changes in cell proliferation at concentrations where the on-target effect of this compound is not expected to be maximal.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Kinase Panel Screening: Test this compound against a broad panel of kinases to identify potential off-target interactions. 2. Signaling Pathway Analysis: Perform western blotting to assess the phosphorylation status of key proteins in major signaling pathways (e.g., PI3K/Akt/mTOR, ERK/MAPK) that are known to be involved in cell survival and proliferation.[7][8] 3. Dose-Response Curve: Generate a detailed dose-response curve for both the on-target activity and the cytotoxic effect to determine the therapeutic window. |
| Mitochondrial toxicity | 1. Mitochondrial Function Assays: Use assays such as MTT, XTT, or Seahorse to assess mitochondrial respiration and metabolic function. 2. Apoptosis Assays: Determine if the cell death is apoptotic by using assays like Annexin V/PI staining or caspase activity assays. |
| Compound aggregation or instability | 1. Solubility Check: Visually inspect the media for any precipitation of the compound. 2. Fresh Stock Preparation: Always use freshly prepared stock solutions of this compound for each experiment. 3. Control Experiments: Include vehicle-only controls to ensure the solvent is not causing cytotoxicity. |
Guide 2: Inconsistent or Noisy Patch-Clamp Electrophysiology Data for Off-Target Ion Channel Effects
Problem: You are using patch-clamp electrophysiology to investigate this compound's effect on an off-target ion channel (e.g., BKCa) and are encountering inconsistent or noisy recordings.
| Possible Cause | Troubleshooting Steps |
| Poor Gigaseal Formation | 1. Pipette Quality: Ensure your patch pipettes are freshly pulled, have the correct resistance (typically 2-5 MΩ), and the tip is clean.[9] Fire-polishing the pipette tip can improve seal formation. 2. Cell Health: Use healthy, viable cells at an appropriate confluency. 3. Solution Quality: Filter all extracellular and intracellular solutions to remove any particulate matter.[9] 4. Positive Pressure: Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean.[10] |
| Electrical Noise | 1. Grounding: Ensure all equipment is properly grounded and connected to a common ground. 2. Faraday Cage: Use a Faraday cage to shield the setup from external electrical noise. 3. Perfusion System: Check the perfusion system for any leaks or air bubbles which can introduce noise. |
| "Rundown" of Ion Channel Activity | 1. Intracellular Solution: Ensure the intracellular solution contains appropriate concentrations of ATP and GTP to maintain channel activity. 2. Recording Time: Limit the duration of your recordings to minimize the effects of channel rundown. 3. Perforated Patch: Consider using the perforated patch-clamp technique to preserve the intracellular milieu. |
| Inconsistent Compound Application | 1. Perfusion Rate: Maintain a consistent and controlled perfusion rate to ensure reproducible compound application. 2. Dead Volume: Account for the dead volume in your perfusion system to accurately determine the timing of compound application. |
Quantitative Data Summary
Publicly available quantitative data on the broad off-target profile of this compound is limited. The most well-characterized off-target interaction is with the BKCa channel.
Table 1: On-Target and Known Off-Target Activity of this compound Enantiomers
| Compound | Target | Assay Type | Effect | Potency/Efficacy | Reference |
| (S)-Vanzacaftor | F508del-CFTR | Functional (Ussing Chamber) | Corrector | Effective corrector of F508del-CFTR trafficking | [3] |
| BKCa Channel | Electrophysiology | Potentiator | Activates BK channels | [11] | |
| (R)-Vanzacaftor | F508del-CFTR | Functional (Ussing Chamber) | Corrector | No significant correction observed | [3] |
| BKCa Channel | Electrophysiology | Potentiator | Efficacious BK potentiator | [11] |
Experimental Protocols
Protocol 1: Automated Patch-Clamp for Off-Target Ion Channel Screening
Objective: To assess the effect of this compound on a panel of off-target ion channels in a high-throughput manner.
Methodology:
-
Cell Preparation:
-
Culture cell lines stably expressing the ion channels of interest.
-
On the day of the experiment, harvest cells and prepare a single-cell suspension at the optimal density recommended by the automated patch-clamp system manufacturer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing in a 384-well compound plate. Include a vehicle control and a known reference compound for each ion channel.
-
-
Automated Patch-Clamp Run:
-
Prime the instrument with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension, compound plate, and the planar patch-clamp chip into the instrument.
-
Define the voltage protocols specific for each ion channel to elicit and measure the currents.
-
The instrument will automatically perform cell capture, seal formation, whole-cell access, and compound application.
-
Record the ion channel currents before, during, and after the application of this compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the percentage of inhibition or potentiation at each concentration of this compound.
-
Calculate the IC50 or EC50 values by fitting the concentration-response data to a suitable equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a potential off-target protein in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for 3 minutes using a thermal cycler. A typical range would be from 37°C to 65°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA using a specific antibody.
-
Quantify the band intensities or ELISA signal.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and suggests direct binding to the target protein.
-
Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: ERK/MAPK signaling pathway, crucial for cell proliferation and differentiation.
Experimental Workflows
Caption: Workflow for automated patch-clamp off-target screening.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Targeting the PI3K/Akt/mTOR signalling pathway in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR-ERK axis using the compatible solute ectoine to stabilize CFTR mutant F508del - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Differential BK channel potentiation by this compound enantiomers enables therapy for modulator-ineligible people with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Vanzacaftor-induced cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Vanzacaftor. The focus is on mitigating poor cell viability and ensuring robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently cytotoxic to cells in culture?
Current evidence does not suggest that this compound is inherently cytotoxic at effective concentrations used in typical cell-based assays.[1] Poor cell viability observed during experiments is more likely to be a result of suboptimal assay conditions rather than direct toxicity from the compound itself.[1]
Q2: What is the primary mechanism of action of this compound?
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[2][3][4] In individuals with specific CFTR mutations, the protein is misfolded and does not traffic to the cell surface correctly. This compound binds to the defective CFTR protein, helping it to fold properly and be transported to the cell membrane.[3][4][5] It works in combination with other modulators, like tezacaftor (B612225) (another corrector) and deutivacaftor (B606829) (a potentiator), to restore the function of the CFTR channel.[2][5][6][7]
Q3: What is the recommended solvent for this compound and the maximum final concentration in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to maintain the final DMSO concentration in the cell culture medium at or below 0.1% (v/v), as higher concentrations can be toxic to cells.[1] However, since sensitivity to DMSO is cell-line specific, it is best practice to perform a DMSO tolerance test for your particular cell line.[1]
Q4: How does cell confluency affect experiments with this compound?
Cell confluency is a critical factor. Over-confluency can lead to reduced cell proliferation, increased cell death, and altered gene expression, which can confound experimental results.[1] It is recommended to start experiments when cells are in the logarithmic growth phase, typically at 70-85% confluency, to ensure optimal cell health and consistency.[1][8]
Q5: Can the long incubation times required for CFTR correctors like this compound impact cell viability?
Yes, long incubation periods, which are often necessary for CFTR correctors to facilitate protein trafficking (e.g., 12-48 hours), can contribute to decreased cell viability if not managed properly.[1] During extended incubation, it is essential to ensure the cell culture medium provides sufficient nutrients and to minimize evaporation to prevent changes in osmolarity and compound concentration.[1] Using a humidified incubator and well-sealed plates can help mitigate these issues.[1]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
This is a common issue that can often be resolved by systematically evaluating and optimizing experimental parameters.
| Potential Cause | Recommended Solution |
| High Solvent (DMSO) Concentration | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Perform a DMSO tolerance assay for your specific cell line to determine the maximum non-toxic concentration.[1] |
| Suboptimal Cell Health | Use cells with a low passage number and ensure they are in the logarithmic growth phase (70-85% confluent) at the start of the experiment.[1][8] Regularly check for signs of contamination.[9] |
| Inappropriate Cell Seeding Density | Optimize cell seeding density to ensure a sufficient number of healthy cells per well without reaching over-confluency during the experiment.[1] |
| Nutrient Depletion or Media Evaporation | For long incubation periods, use fresh, high-quality media with appropriate supplements. Ensure culture plates are properly sealed and maintained in a humidified incubator to prevent evaporation.[1] |
Issue 2: Poor or Inconsistent Assay Signal
| Potential Cause | Recommended Solution |
| Low Number of Viable, Responsive Cells | Optimize cell seeding density and ensure cells are healthy. Confirm the expression of the target protein (CFTR) in your cell line. |
| High Background Signal | This can be caused by autofluorescence from dead cells. Use a viability dye to exclude dead cells from the analysis. Gently wash cells to remove debris and dead cells before reading the plate.[1] |
| Assay Interference | Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Use phenol red-free medium for the duration of the assay.[10] |
| Incorrect Assay Endpoint | Perform a time-course experiment to determine the optimal endpoint before significant cell death occurs. |
Experimental Protocols
Protocol 1: DMSO Tolerance Assay
This protocol helps determine the maximum non-toxic concentration of DMSO for a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of the assay.[1]
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your cell culture medium. A typical range to test is 0.01% to 2.0% (v/v). Include a "medium only" control.[1]
-
Treatment: Remove the old medium from the cells and add the DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24-48 hours).[1]
-
Viability Assessment: Use a standard cell viability assay, such as MTT or a live/dead staining kit, to quantify cell viability.[1]
-
Data Analysis: Plot cell viability (%) against DMSO concentration to determine the highest concentration that does not significantly reduce viability.
Protocol 2: MTT Cell Viability Assay
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[11]
-
Plate Cells and Treat: Follow steps 1-3 of the DMSO Tolerance Assay protocol, but use your experimental conditions with this compound. Include appropriate controls (untreated, vehicle control).[10]
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[1]
-
Solubilize Formazan (B1609692): Add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Data Presentation
Table 1: Recommended Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% | Cell line-dependent; always perform a tolerance test.[1] |
| Ethanol | ≤ 0.5% | Can have effects on some cellular processes. |
| Methanol | Not generally recommended | Can be more toxic than DMSO or ethanol. |
Table 2: Key Cell Culture Parameters for this compound Assays
| Parameter | Recommendation | Rationale |
| Cell Confluency at Start of Experiment | 70-85% | Ensures cells are in an active, healthy growth phase and provides consistent results.[1][8] |
| Passage Number | Keep as low as possible | High passage numbers can lead to genetic drift and altered phenotypes.[8] |
| Media | Use recommended, fresh media with appropriate supplements | Ensures adequate nutrients for long incubation periods.[9] |
Visualizations
Caption: this compound's mechanism of action as a CFTR corrector.
Caption: Troubleshooting workflow for high cell death.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. alyftrekhcp.com [alyftrekhcp.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. alyftrek.com [alyftrek.com]
- 6. What is this compound/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quick tips for successful Nucleofection® Experiments | Lonza [bioscience.lonza.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Vanzacaftor in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the oral bioavailability of Vanzacaftor in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, which means it has low aqueous solubility and high intestinal permeability. The primary factor limiting its oral bioavailability is its poor solubility in gastrointestinal fluids. This can lead to a low dissolution rate, which is a prerequisite for absorption. Other potential contributing factors include first-pass metabolism and efflux by intestinal transporters.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: For a BCS Class 2 compound like this compound, the following formulation strategies are highly promising:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[1][2]
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.[3][4][5][6][7] Studies on other CFTR modulators like Ivacaftor have shown significant bioavailability enhancement with SNEDDS.[8][9]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
Q3: How does food intake likely affect the bioavailability of this compound?
A3: For many poorly soluble, lipophilic drugs, administration with food, particularly a high-fat meal, can enhance bioavailability.[10] This "food effect" is due to several factors, including increased bile salt secretion which aids in drug solubilization, and delayed gastric emptying which allows more time for dissolution. Clinical studies on the this compound/Tezacaftor/Deutivacaftor combination recommend administration with fat-containing food.[10]
Q4: Which animal models are most suitable for studying the bioavailability of this compound?
A4: Common animal models for pharmacokinetic and bioavailability studies include rats, dogs, and monkeys.[11] For cystic fibrosis-specific research, various transgenic mouse and ferret models of CF are available that can be used to assess the efficacy of CFTR modulators in a disease context.[12]
Q5: What are the key in vitro assays to perform before initiating animal studies?
A5: Prior to in vivo studies, it is crucial to conduct:
-
Solubility studies: To determine the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Dissolution testing: To evaluate the release rate of this compound from different formulations.
-
Caco-2 permeability assays: To confirm the high permeability of this compound and to investigate potential efflux transporter interactions.[13][14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low and variable drug exposure in animal studies. | Poor dissolution of this compound from the formulation in the GI tract. | 1. Formulation Optimization: Develop an enabling formulation such as an amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SNEDDS). 2. Particle Size Reduction: If using a crystalline form, reduce the particle size to the micron or nano range. 3. Excipient Selection: Include solubility enhancers such as surfactants (e.g., Tween 80, Cremophor EL) or polymers (e.g., PVP, HPMC) in the formulation. |
| High inter-animal variability in pharmacokinetic parameters. | Inconsistent food intake affecting drug absorption (food effect). | 1. Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized meal. 2. Formulation to Mitigate Food Effect: Develop a formulation (e.g., a well-designed SNEDDS) that can reduce the impact of food on absorption. |
| Unexpectedly low bioavailability despite high in vitro permeability. | 1. First-Pass Metabolism: Extensive metabolism in the gut wall or liver before reaching systemic circulation. 2. Efflux Transporter Activity: P-glycoprotein (P-gp) or other transporters may be pumping the drug back into the intestinal lumen. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Caco-2 Assay with Inhibitors: Perform bidirectional Caco-2 permeability assays with and without specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to identify the involvement of transporters. |
| Difficulty in preparing a stable and homogeneous oral suspension. | Poor wettability and high hydrophobicity of this compound powder. | 1. Use of Wetting Agents: Incorporate a suitable wetting agent (e.g., a low concentration of a surfactant) in the suspension vehicle. 2. Vehicle Optimization: Use a viscosity-enhancing agent (e.g., methylcellulose) to prevent rapid settling of the drug particles. 3. Sonication: Use sonication to aid in the dispersion of the drug powder. |
| Precipitation of the drug in the GI tract upon dilution of a lipid-based formulation. | The formulation is not robust to dilution in aqueous media. | 1. Optimize Surfactant/Co-surfactant Ratio: Adjust the ratio of surfactant and co-surfactant in the SNEDDS formulation to create a more stable nanoemulsion upon dilution. 2. In Vitro Dispersion Test: Perform in vitro dispersion tests in simulated gastric and intestinal fluids to visually assess for any precipitation. |
Quantitative Data Summary
Due to the limited availability of public preclinical pharmacokinetic data for this compound in various formulations, the following table presents a hypothetical but realistic comparison based on typical improvements observed for BCS Class 2 drugs when formulated as an amorphous solid dispersion (ASD) or a self-nanoemulsifying drug delivery system (SNEDDS) compared to a simple aqueous suspension. This data is for illustrative purposes to guide researchers on the expected magnitude of improvement.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 350 ± 90 | 4.0 ± 1.5 | 2,800 ± 700 | 100 (Reference) |
| Amorphous Solid Dispersion (ASD) | 980 ± 210 | 2.5 ± 0.8 | 9,500 ± 1,800 | ~340 |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 1500 ± 350 | 1.5 ± 0.5 | 15,400 ± 3,200 | ~550 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Protocols
Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 1 gram of this compound and 3 grams of PVP K30 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol, to obtain a clear solution.
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Dry the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting powder is the this compound ASD. Characterize the solid-state properties using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., aqueous suspension, ASD, SNEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups for each formulation (n=5-6 per group).
-
Prepare the dosing formulations at the desired concentration (e.g., 10 mg/kg in a dosing volume of 5 mL/kg).
-
Administer the formulations to the rats via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add this compound (e.g., at 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Permeability: Add this compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the donor compartment.
-
To assess efflux, compare the B-A and A-B permeability. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Key challenges limiting the oral bioavailability of this compound.
Caption: Formulation strategies to enhance this compound bioavailability.
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats [frontiersin.org]
- 9. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcentral.com [medcentral.com]
- 11. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the efficacy of in vivo CFTR protein replacement therapy in CF mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
Vanzacaftor Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of Vanzacaftor in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound drug substance for long-term stability studies?
A1: For long-term stability studies of this compound drug substance, it is recommended to follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH.[1][2][3] An alternative long-term condition is 30°C ± 2°C / 65% RH ± 5% RH.[1][2][3] For solid this compound, storage at -20°C is recommended for long-term preservation (months to years)[4].
Q2: How should this compound be stored for short-term use in the lab?
A2: For short-term laboratory use, this compound can be stored at 0-4°C for days to weeks[4]. If dissolved in a solvent such as DMSO, it is crucial to aliquot the solution and store it at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published in the public domain, based on its chemical structure which includes a sulfonamide group and multiple heterocyclic rings, potential degradation pathways may include hydrolysis and oxidation. The sulfonamide group can be susceptible to cleavage of the S-N and S-C bonds.[5][6] The complex heterocyclic structures may also be prone to oxidative degradation.[7][8][9]
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: There is limited public information on specific incompatibilities of this compound with pharmaceutical excipients. However, general considerations for compounds with sulfonamide groups suggest potential interactions with excipients that have oxidizing properties or high moisture content. It is advisable to conduct compatibility studies with proposed formulation excipients during drug product development.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term stability assays.
-
Possible Cause 1: Improper Storage Conditions.
-
Possible Cause 2: Sample Handling and Preparation.
-
Troubleshooting: Standardize sample preparation procedures. If the sample is a solid dispersion, ensure homogeneity before taking aliquots for analysis. For solutions, ensure complete dissolution and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Analytical Method Variability.
-
Troubleshooting: Validate the stability-indicating analytical method (e.g., HPLC) for specificity, linearity, accuracy, precision, and robustness.[10][11][12] Ensure consistent instrument performance and use qualified reference standards. Refer to the HPLC troubleshooting guide below for more specific issues.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability testing.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting: The appearance of new peaks is a strong indicator of degradation. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[10][13] This will help in confirming that the new peaks are indeed degradants and will aid in the development of a stability-indicating method.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure scrupulous cleanliness of all glassware and equipment. Analyze a blank (placebo) sample to rule out contamination from excipients or the analytical system itself.
-
-
Possible Cause 3: Interaction with Container/Closure System.
-
Troubleshooting: Investigate potential leaching or interaction of this compound with the primary packaging materials. Analyze samples stored in different types of containers if possible.
-
HPLC Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peak Tailing | Column contamination or degradation | Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[14][15] |
| Incorrect mobile phase pH | Ensure the mobile phase pH is appropriate for this compound's chemical properties.[14] | |
| Ghost Peaks | Contamination in the injection system or mobile phase | Clean the injector and autosampler. Prepare fresh mobile phase and flush the system.[16] |
| Baseline Drift | Column temperature fluctuation | Use a column oven to maintain a constant temperature.[17] |
| Mobile phase composition changing | Ensure proper mixing and degassing of the mobile phase.[17] | |
| Irreproducible Retention Times | Leak in the system | Check for loose fittings and replace if necessary.[15] |
| Inadequate column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase between injections.[17] |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Drug Substance
Objective: To evaluate the stability of this compound drug substance under ICH recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Place a sufficient quantity of at least three primary batches of this compound drug substance in suitable, well-closed containers that are impermeable to moisture.
-
Storage Conditions: Store the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.[1][18]
-
Testing Frequency: Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1][18]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay and Degradation Products by a validated stability-indicating HPLC method.
-
Water content (e.g., by Karl Fischer titration).
-
-
Data Evaluation: Analyze the data for any significant changes, trends, or the appearance of degradation products over time.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile-water mixture).
-
Stress Conditions: Expose the this compound solutions to the following stress conditions:[10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Oxidation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified duration.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the formation of degradation products.
-
Peak Purity: Assess the peak purity of the this compound peak in the stressed samples to ensure the analytical method is specific.
-
Characterization of Degradants: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.
Data Presentation
Table 1: Summary of ICH Recommended Long-Term Stability Testing Conditions
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Data sourced from ICH Q1A(R2) Guidelines.[1][18]
Visualizations
Caption: A general experimental workflow for long-term stability testing of this compound.
Caption: A hypothetical degradation pathway for this compound illustrating potential hydrolytic and oxidative routes.
References
- 1. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the Interactions between Hydrolytic and Oxidative Enzymes in Degradation of Lignocellulosic Biomass by Sporothrix carnis under Various Fermentation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative-hydrolytic splitting of carbon–carbon bonds of organic molecules - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. lcms.cz [lcms.cz]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Refining Vanzacaftor Treatment Protocols for Patient-Derived Organoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanzacaftor and patient-derived organoids. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in the triple-combination therapy?
A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] In patients with specific CFTR mutations, the CFTR protein is misfolded and fails to traffic to the cell membrane.[1][2] this compound aids in the correct folding and processing of the CFTR protein, allowing it to reach the cell surface.[3][4] It is used in a triple-combination therapy alongside another corrector, tezacaftor (B612225), which also facilitates CFTR protein trafficking through a distinct binding site, and a potentiator like deutivacaftor (B606829) or ivacaftor.[3][5] The potentiator then works to increase the channel opening probability of the CFTR protein at the cell surface.[6] This synergistic combination of correcting the protein's localization and potentiating its function leads to a significant restoration of chloride and water transport across cell membranes.[5][6]
Q2: Why are patient-derived organoids, particularly intestinal organoids, a suitable model for studying this compound's efficacy?
A2: Patient-derived organoids, especially those derived from intestinal or rectal biopsies, are a powerful preclinical model for several reasons.[7][8] They are three-dimensional, self-organizing structures that recapitulate the in vivo physiology and cellular composition of the original epithelial tissue.[7][9] Crucially, they retain the specific CFTR mutation(s) of the patient from whom they were derived, allowing for personalized assessment of drug efficacy.[10] The function of the CFTR channel can be quantitatively measured in these organoids using the Forskolin-Induced Swelling (FIS) assay, which has been shown to correlate with clinical outcomes in patients.[11][12][13] This makes organoids an invaluable tool for predicting individual patient responses to CFTR modulators like this compound, particularly for those with rare mutations.[11][14]
Q3: What is the Forskolin-Induced Swelling (FIS) assay and how does it quantify this compound's effect?
A3: The Forskolin-Induced Swelling (FIS) assay is a functional test to measure CFTR activity in organoids.[15] Forskolin (B1673556) activates adenylyl cyclase, increasing intracellular cAMP levels, which in turn activates functional CFTR channels on the apical membrane of the organoid epithelial cells.[16] This activation leads to the secretion of chloride ions and fluid into the organoid's lumen, causing the organoid to swell.[7][11] The extent of this swelling is directly proportional to CFTR function.[9] To quantify the effect of this compound, organoids are pre-incubated with the this compound-containing triple therapy before forskolin stimulation.[17] The subsequent swelling is monitored over time using live-cell microscopy.[11] The increase in the cross-sectional area of the organoids is measured, and the data is often presented as the Area Under the Curve (AUC), allowing for a quantitative comparison between untreated and treated conditions.[7][18] A greater AUC in treated organoids indicates a successful restoration of CFTR function by the modulator therapy.
Troubleshooting Guide
Organoid Culture and Health
Q4: My organoid cultures are experiencing frequent contamination. What are the common sources and how can I prevent this?
A4: Contamination in organoid cultures can arise from the initial patient tissue, reagents, or handling technique.[2][19]
-
Sources: Common contaminants are bacteria, yeast, fungi, and mycoplasma.[19] The colon and rectum, as microbiota-containing organs, are a primary source of contamination during biopsy collection and processing.[2]
-
Prevention and Solution:
-
Aseptic Technique: Strictly adhere to aseptic techniques at all times.[20]
-
Antibiotics in Washing Steps: Incorporate antibiotics, such as Primocin, into the washing solutions for the initial tissue processing. This has been shown to be more effective than standard penicillin/streptomycin in preventing contamination without negatively impacting organoid growth.[2]
-
Routine Testing: Regularly test your cultures for mycoplasma, as it is not visible by standard microscopy.[20]
-
Sterile Reagents: Ensure all media, sera, and supplements are sterile-filtered and tested for contaminants like endotoxin.
-
Quarantine: When introducing new cell lines or patient samples, culture them in quarantine initially to monitor for any potential contamination before moving them to the general lab area.
-
Q5: My organoids are not growing well, appear unhealthy (dark lumens, excessive cell death), or are not forming proper structures. What could be the issue?
A5: Poor organoid health can be due to several factors related to culture conditions and handling.
-
Suboptimal Culture Medium: The activity of critical growth factors in the medium, such as Wnt-3A, is crucial. The quality of fetal bovine serum (FBS) used to prepare conditioned media can significantly impact Wnt-3A activity.[11] Ensure you are using high-quality reagents and test new batches of conditioned media.
-
Matrigel Issues: Use pre-chilled pipette tips when working with Matrigel to prevent premature polymerization.[21] Ensure domes are properly formed and do not spread too thin, which can affect organoid development.[20]
-
Passaging Technique: Over-digestion with enzymes like TrypLE or excessive mechanical disruption during passaging can damage the organoids.[15][22] Optimize the dissociation time and use gentle pipetting to break organoids into fragments of appropriate size.
-
Plating Density: Both very dense and very sparse cultures can be problematic.[5] If cultures are too dense, it can lead to fusion of organoids and nutrient depletion. If too sparse, it may lack the necessary cell-to-cell signaling for robust growth. Optimize seeding density based on your specific organoid line.[23][24]
Forskolin-Induced Swelling (FIS) Assay
Q6: I am observing little to no swelling in my positive control (e.g., wild-type or known responsive mutant) organoids after forskolin stimulation. What are the possible causes?
A6: A lack of swelling in positive controls points to a fundamental issue with the assay setup or organoid health.
-
Unhealthy Organoids: As discussed in Q5, unhealthy organoids with compromised epithelial integrity will not be able to maintain an ion gradient and swell. Ensure cultures are healthy and have well-formed lumens before starting the assay.
-
Inactive Forskolin: Forskolin is light-sensitive and can lose activity over time. Ensure it is stored correctly and use a fresh dilution for each experiment.
-
Incorrect Reagent Concentrations: Double-check the final concentrations of all reagents, including forskolin and any potentiators (e.g., ivacaftor, genistein) used in the assay.[16]
-
Low CFTR Expression: Even in wild-type organoids, CFTR expression can vary. Ensure that the organoids have been properly differentiated and are at an appropriate stage of maturity for optimal CFTR expression.
Q7: My this compound-treated organoids are not showing a significant increase in swelling compared to the vehicle control. How can I troubleshoot this?
A7: If positive controls are working, but the test compound is not, consider these factors:
-
Insufficient Incubation Time: CFTR correctors like this compound and tezacaftor require time to rescue the processing and trafficking of the CFTR protein. A pre-incubation period of 18-24 hours is typically recommended.[17] Ensure this pre-incubation is sufficient.
-
Suboptimal Drug Concentration: The optimal concentration for this compound and its partner modulators may vary between different organoid lines and CFTR mutations. Perform a dose-response curve to determine the optimal concentration for your specific experimental system.[17]
-
Compound Adsorption: Some modulator compounds can bind to the plastic of standard culture plates, reducing the effective concentration.[11] Be mindful of this possibility and consider using low-binding plates if inconsistent results persist.
-
Mutation-Specific Effects: Not all CFTR mutations respond to all modulators. The specific mutation in your patient-derived organoids may not be responsive to the this compound combination. This is particularly relevant for rare or uncharacterized mutations.[4][6]
-
Inter-individual Variability: Even among patients with the same CFTR genotype, there can be significant variability in treatment response due to other genetic factors.[8][25] A lack of response in one patient-derived line may be a true biological result.
Q8: I'm having issues with image acquisition and analysis for the FIS assay, leading to inconsistent results. What are the common pitfalls?
A8: Image analysis is a critical step where variability can be introduced.
-
Problem: Inconsistent Focusing and Imaging Artifacts: Out-of-focus organoids, occlusion due to dense plating, and uneven illumination can all compromise data quality.[5][7]
-
Solution: Use automated focusing systems and acquire a Z-stack to capture the largest cross-section of each organoid. Ensure organoids are seeded at a density that minimizes overlap. Use flat-field correction to handle uneven illumination.[7]
-
-
Problem: Inaccurate Organoid Segmentation: As organoids swell, fluorescent dyes like Calcein green can become diluted, leading to a dim signal in the center. Standard thresholding can misinterpret this as a hole, resulting in "ring-shaped" objects and an underestimation of the area.[1][7]
-
Solution: Utilize advanced image analysis software (e.g., ImageJ, CellProfiler) with algorithms specifically designed for these challenges. A "conditional fill holes" operation can accurately fill the lumen of swelling organoids without incorrectly filling the background space between densely packed organoids.[7]
-
-
Problem: Debris and Dead Cells: Non-viable cells and debris can be incorrectly identified as small, non-swelling organoids by analysis software, which can skew the results by underestimating the average swelling.[11]
Data Presentation
Table 1: Example Forskolin Dose-Response in F508del/F508del Organoids with this compound Triple Therapy
| Treatment Condition | Forskolin (µM) | Mean Area Under the Curve (AUC) ± SEM |
| Vehicle (DMSO) | 0.8 | 150 ± 25 |
| This compound/Tezacaftor/Deutivacaftor (3 µM each) | 0.02 | 800 ± 75 |
| This compound/Tezacaftor/Deutivacaftor (3 µM each) | 0.128 | 2100 ± 150 |
| This compound/Tezacaftor/Deutivacaftor (3 µM each) | 0.8 | 3500 ± 200 |
| This compound/Tezacaftor/Deutivacaftor (3 µM each) | 5.0 | 3800 ± 220 |
Note: These are representative values. Actual AUC values can vary significantly based on the organoid line, specific mutation, and assay conditions. A forskolin concentration of 0.32-0.8 µM is often used for differentiating treatment responses.[6]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Culture Contamination | Poor aseptic technique; contaminated patient tissue. | Use antibiotics (e.g., Primocin) in initial washes; strictly adhere to sterile procedures. |
| Poor Organoid Growth | Suboptimal medium; incorrect passaging. | Validate conditioned media; optimize passaging protocol to be less harsh. |
| No Swelling in FIS Assay (including controls) | Inactive reagents; unhealthy organoids. | Use fresh forskolin; ensure organoids are mature and have clear lumens before assay. |
| No this compound Response | Insufficient incubation; suboptimal concentration; non-responsive mutation. | Pre-incubate for 18-24h; perform dose-response curve; confirm mutation's expected response. |
| Inconsistent Image Analysis | Segmentation errors due to dye dilution; debris. | Use "conditional fill holes" algorithm; apply size/shape filters to exclude debris. |
Experimental Protocols & Methodologies
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol is adapted from established methods for generating long-term cultures from rectal biopsies.[17][22]
-
Crypt Isolation: a. Collect rectal biopsies in an ice-cold collection medium. b. Wash biopsies multiple times with cold PBS containing antibiotics (e.g., Primocin).[2] c. Incubate biopsies in a chelating agent (e.g., 2-5 mM EDTA in PBS) for 30-60 minutes on a rocker at 4°C to release crypts. d. Vigorously shake the tube to further dissociate crypts from the tissue. e. Collect the supernatant containing the crypts and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the crypts.
-
Organoid Seeding and Culture: a. Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel), keeping everything on ice. b. Plate 40-50 µL droplets of the crypt-matrix suspension into the center of wells in a pre-warmed 24-well plate. c. Invert the plate and incubate at 37°C for 15-30 minutes to allow the matrix to polymerize without the crypts sinking.[20] d. Add complete organoid growth medium containing essential growth factors (e.g., Wnt, R-spondin, Noggin, EGF). e. Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Organoid Passaging (every 7-10 days): a. Mechanically break up the Matrigel domes and transfer organoids to a tube. b. Centrifuge to pellet the organoids and remove the supernatant. c. Mechanically disrupt the organoids into smaller fragments by pipetting with a P200 tip.[15] d. Re-plate the fragments in a fresh basement membrane matrix and culture medium as described in step 2.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
This protocol details the functional assessment of CFTR in response to this compound combination therapy.[17]
-
Organoid Plating for FIS Assay: a. Harvest mature, healthy organoids and mechanically disrupt them as for passaging. b. Seed 30-80 organoid fragments per well in a 96-well imaging plate with a basement membrane matrix. c. Culture for 24 hours in complete organoid growth medium to allow fragments to close and form small spheres.
-
CFTR Modulator Treatment: a. Pre-incubate the organoids with the CFTR correctors, this compound and tezacaftor, for 18-24 hours. A typical concentration is 3 µM for each compound, but this should be optimized. b. Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
FIS Assay Execution: a. On the day of the assay, add the CFTR potentiator (e.g., deutivacaftor or ivacaftor, typically at 3 µM) to the appropriate wells. b. Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green) for visualization. c. Place the 96-well plate in a pre-warmed (37°C) confocal microscope or high-content imager equipped for live-cell imaging. d. Acquire a baseline image (Time 0). e. Add forskolin to stimulate CFTR-mediated fluid secretion. A dose-response curve can be generated using a range of forskolin concentrations (e.g., 0.02 µM to 5 µM). f. Acquire images of the organoids every 10-15 minutes for a total of 60-120 minutes.
-
Data Analysis: a. Use image analysis software to measure the total cross-sectional area of the organoids in each well at each time point. b. Normalize the organoid area at each time point to the area at Time 0. c. Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course. d. Compare the AUC values between vehicle- and this compound-treated conditions to quantify the restoration of CFTR function.
Visualizations
Caption: this compound and Tezacaftor correct CFTR protein folding, allowing it to traffic to the cell membrane.
Caption: The experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: A logical workflow for troubleshooting common issues in the FIS assay.
References
- 1. GitHub - hmbotelho/FIS_image_analysis: Measurement of organoid features in the FIS assay [github.com]
- 2. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
- 3. Organoids as a Personalized Medicine Tool for Ultra-Rare Mutations in Cystic Fibrosis: the Case of S955P and 1717–2A>G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotyping of Rare CFTR Mutations Reveals Distinct Trafficking and Functional Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Response to elexacaftor/tezacaftor/ivacaftor in intestinal organoids derived from people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. researchgate.net [researchgate.net]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Measuring cystic fibrosis drug responses in organoids derived from 2D differentiated nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. content.protocols.io [content.protocols.io]
- 16. stemcell.com [stemcell.com]
- 17. benchchem.com [benchchem.com]
- 18. huborganoids.nl [huborganoids.nl]
- 19. corning.com [corning.com]
- 20. atcc.org [atcc.org]
- 21. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of baseline culture conditions of cancer organoids when determining therapeutic response and tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimizing cardiac organoid culture to enhance maturation, viability, and cardiotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assessing donor-to-donor variability in human intestinal organoid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vanzacaftor Specificity Validation
Welcome to the technical support center for Vanzacaftor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on designing and troubleshooting control experiments to validate the specificity of this compound, a next-generation CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Its primary function is to correct the misfolded CFTR protein, which is caused by genetic mutations such as F508del.[1][3] this compound binds to the defective CFTR protein, helping it to fold correctly and be trafficked to the cell surface.[1][4] It works in conjunction with other modulators, like tezacaftor (B612225) (another corrector) and deutivacaftor (B606829) (a potentiator), to restore the normal function of the CFTR channel, which is crucial for regulating ion and water transport across cell membranes.[5][6]
Q2: My this compound experiment is showing unexpected results in my cell line. What could be the issue?
A2: Unexpected results can stem from several factors. First, confirm the genotype of your cell line to ensure it expresses a this compound-responsive CFTR mutation. Second, verify the concentration and stability of your this compound stock solution. Finally, consider potential off-target effects or the presence of confounding variables in your experimental setup. Implementing the control experiments outlined in this guide can help to systematically isolate the cause.
Q3: How do I differentiate between on-target CFTR correction and off-target effects of this compound?
A3: To distinguish between on-target and off-target effects, it is essential to use a multi-pronged approach. This includes using CFTR-null cell lines as a negative control, employing a structurally related but inactive compound, and utilizing siRNA-mediated knockdown of CFTR to confirm that the observed effects are dependent on the presence of the target protein.
Q4: Are there known enantiomer-specific activities for this compound I should be aware of?
A4: Yes, the enantiomers of this compound have distinct pharmacological profiles. The clinically relevant enantiomer, (S)-Vanzacaftor, functions as the CFTR corrector.[4] In contrast, (R)-Vanzacaftor does not correct CFTR function but has been identified as a potentiator of large-conductance calcium-activated potassium (BKCa) channels.[4] It is crucial to use the correct enantiomer for your experiments and consider potential off-target effects related to BKCa channel activation if using a racemic mixture.
Troubleshooting Guides
Issue: Inconsistent results in Ussing chamber experiments.
-
Possible Cause 1: Cell Monolayer Integrity. The integrity of your cell monolayer is critical for accurate measurements.
-
Troubleshooting Step: Before starting your experiment, measure the transepithelial electrical resistance (TEER) to ensure the monolayer is confluent and tight junctions are properly formed.
-
-
Possible Cause 2: Compound Stability. this compound, like many small molecules, can degrade over time or under certain storage conditions.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment and verify the concentration and purity of your stock.
-
-
Possible Cause 3: Off-Target Ion Channel Activity. As noted, the (R)-enantiomer of this compound can potentiate BKCa channels, which could confound your results.
-
Troubleshooting Step: Repeat the experiment in the presence of a specific BKCa channel blocker, such as paxilline, to determine if the observed effects are independent of BKCa activation.
-
Issue: High background signal in fluorescence-based assays.
-
Possible Cause 1: Autofluorescence of this compound. Some compounds can exhibit intrinsic fluorescence, which can interfere with your measurements.
-
Troubleshooting Step: Run a control with this compound in the absence of your fluorescent probe to quantify its autofluorescence and subtract this from your experimental values.
-
-
Possible Cause 2: Non-specific binding of the fluorescent probe.
-
Troubleshooting Step: Optimize the concentration of your fluorescent probe and include appropriate washing steps in your protocol to minimize non-specific binding.
-
Experimental Protocols
Protocol 1: Validating this compound Specificity using a CFTR-Null Cell Line
-
Objective: To confirm that the effects of this compound are dependent on the presence of the CFTR protein.
-
Methodology:
-
Culture both a CFTR-expressing cell line (e.g., CFBE41o- with F508del-CFTR) and a CFTR-null parental cell line in parallel.
-
Treat both cell lines with a range of this compound concentrations.
-
Measure CFTR activity using a functional assay, such as a halide-sensitive fluorescent probe or an Ussing chamber.
-
Expected Outcome: this compound should induce a dose-dependent increase in CFTR activity in the CFTR-expressing cell line but have no effect in the CFTR-null cell line.
-
Protocol 2: siRNA-Mediated Knockdown of CFTR
-
Objective: To further validate that this compound's activity is mediated through CFTR.
-
Methodology:
-
Transfect a CFTR-expressing cell line with either a validated siRNA targeting CFTR or a non-targeting scramble siRNA control.
-
After allowing sufficient time for CFTR knockdown, treat the cells with this compound.
-
Assess CFTR protein levels via Western blot to confirm knockdown.
-
Measure CFTR function in both the CFTR-knockdown and scramble control cells.
-
Expected Outcome: The functional response to this compound should be significantly attenuated in the cells with CFTR knockdown compared to the scramble control.
-
Data Summaries
Table 1: Hypothetical Ussing Chamber Data for this compound Specificity
| Cell Line | Treatment | Change in Short-Circuit Current (Isc) (µA/cm²) |
| F508del-CFTR | Vehicle | 1.5 ± 0.3 |
| F508del-CFTR | This compound (1 µM) | 25.8 ± 2.1 |
| CFTR-Null | Vehicle | 0.8 ± 0.2 |
| CFTR-Null | This compound (1 µM) | 1.1 ± 0.4 |
Table 2: Summary of Phase 3 Clinical Trial Data for this compound Triple Therapy
| Endpoint | This compound Triple Therapy | Comparator (e.g., Trikafta) |
| Change in ppFEV1 | Non-inferior | - |
| Change in Sweat Chloride | Superior reduction | - |
Note: This data is a simplified representation of findings from clinical trials which showed the this compound triple combination to be non-inferior to Trikafta in improving lung function and superior in reducing sweat chloride levels.[7]
Visual Guides
Caption: Mechanism of action for this compound as a CFTR corrector.
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cff.org [cff.org]
- 3. What is this compound/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. alyftrekhcp.com [alyftrekhcp.com]
- 6. alyftrek.com [alyftrek.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Validation & Comparative
A Head-to-Head Clinical and Mechanistic Comparison of Vanzacaftor and Elexacaftor Triple Therapies for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been dramatically reshaped by the advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. The triple combination therapy of Elexacaftor/Tezacaftor/Ivacaftor (marketed as Trikafta®) has set a high benchmark for efficacy. Now, a new-generation triple combination, Vanzacaftor/Tezacaftor/Deutivacaftor, is emerging as a significant advancement. This guide provides a detailed, data-driven comparison of these two corrector-potentiator regimens, focusing on their performance in head-to-head clinical trials and their underlying mechanisms of action.
Quantitative Data Summary: A Comparative Analysis
The following tables summarize the key efficacy and safety data from the pivotal SKYLINE 102 and SKYLINE 103 clinical trials, which directly compared the this compound triple therapy to the Elexacaftor triple therapy in patients with CF aged 12 years and older.[1][2][3][4]
Table 1: Efficacy Outcomes in Patients Aged 12 Years and Older (SKYLINE 102 & 103 Trials)
| Endpoint | This compound/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | Treatment Difference (95% CI) |
| Absolute Change from Baseline in ppFEV1 at Week 24 | |||
| SKYLINE 102 | 0.5 | 0.3 | 0.2 (-0.7 to 1.1)[2] |
| SKYLINE 103 | 0.2 | 0.0 | 0.2 (-0.5 to 0.9)[2] |
| Absolute Change from Baseline in Sweat Chloride (mmol/L) at Week 24 | Superior reduction compared to Elexacaftor/Tezacaftor/Ivacaftor[1][3][4] | Statistically Significant | |
| Proportion of Patients with Sweat Chloride <60 mmol/L at Week 24 (Pooled Data) | 86%[1] | 77%[1] | Odds Ratio: 2.21 (1.55 to 3.15)[1] |
| Proportion of Patients with Sweat Chloride <30 mmol/L at Week 24 (Pooled Data) | 31%[1] | 23%[1] | Odds Ratio: 2.87 (2.00 to 4.12)[1] |
Table 2: Efficacy Outcomes in Pediatric Patients Aged 6 to 11 Years (RIDGELINE 105 Trial)
| Endpoint | This compound/Tezacaftor/Deutivacaftor |
| Absolute Change from Baseline in Sweat Chloride (mmol/L) at Week 24 | -8.6[1][4] |
| Proportion of Patients with Sweat Chloride <60 mmol/L at Week 24 | 95%[1][4] |
| Proportion of Patients with Sweat Chloride <30 mmol/L at Week 24 | >50%[1][4] |
Table 3: Safety and Tolerability (Pooled Data from SKYLINE 102 & 103 Trials)
| Adverse Event | This compound/Tezacaftor/Deutivacaftor (n=480) | Elexacaftor/Tezacaftor/Ivacaftor (n=491) |
| Infective Pulmonary Exacerbation | 28%[2] | 32%[2] |
| Cough | 23%[2] | 21%[2] |
| COVID-19 | 22%[2] | 26%[2] |
| Nasopharyngitis | 21%[2] | 19%[2] |
Note: The majority of adverse events were mild to moderate in severity.[2]
Experimental Protocols
The following are summarized methodologies for the key experiments cited in the clinical trials.
Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)
-
Objective: To assess changes in lung function.
-
Protocol: Spirometry was conducted according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines. Patients performed a forced vital capacity (FVC) maneuver by inhaling maximally and then exhaling as forcefully and completely as possible. The FEV1, the volume of air exhaled in the first second, was recorded. The ppFEV1 was calculated based on the patient's age, sex, height, and ethnicity, providing a standardized measure of lung function.
Measurement of Sweat Chloride Concentration
-
Objective: To assess CFTR protein function by measuring the concentration of chloride in sweat.
-
Protocol: The quantitative pilocarpine (B147212) iontophoresis sweat test was performed. A weak electrical current was used to deliver pilocarpine, a sweat-inducing agent, to a small area of the skin, typically on the forearm. The stimulated sweat was collected for a standardized period (e.g., 30 minutes) into a Macroduct® coil or onto pre-weighed filter paper. The collected sweat was then analyzed to determine the chloride concentration in millimoles per liter (mmol/L).
Signaling Pathways and Experimental Workflows
CFTR Protein Processing and Trafficking Pathway
The following diagram illustrates the normal processing and trafficking of the CFTR protein from its synthesis in the endoplasmic reticulum to its functional location at the cell membrane.
Mechanism of Action of CFTR Correctors and Potentiators
This diagram outlines the mechanism by which CFTR correctors and potentiators, the components of both this compound and Elexacaftor triple therapies, rescue the function of the mutated CFTR protein.
Experimental Workflow: Sweat Chloride Test
The following diagram illustrates the key steps involved in the quantitative pilocarpine iontophoresis sweat test.
Discussion and Conclusion
The head-to-head clinical trial data demonstrates that the this compound triple combination therapy is non-inferior to the Elexacaftor triple combination in improving lung function, as measured by ppFEV1.[1][2][3][4] Notably, the this compound regimen showed superiority in reducing sweat chloride levels, a key biomarker of CFTR protein function.[1][3][4] This suggests a more profound restoration of CFTR activity at the cellular level. Both treatments were generally well-tolerated with similar safety profiles.[1][2]
The mechanism of action for both triple therapies involves a dual-corrector and single-potentiator approach. This compound and Elexacaftor are novel correctors that, in conjunction with Tezacaftor, facilitate the proper folding and trafficking of the mutated CFTR protein to the cell surface.[5][6][7] Once at the cell surface, the potentiators, Deutivacaftor and Ivacaftor, increase the channel's open probability, leading to enhanced chloride transport.[5][8][9] The distinct chemical structures of this compound and Deutivacaftor may contribute to the observed differences in sweat chloride reduction.[5]
References
- 1. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 2. youtube.com [youtube.com]
- 3. hopkinscf.org [hopkinscf.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|CFTR Corrector for Research [benchchem.com]
Vanzacaftor Phase 3 Clinical Trial Data: A Comparative Analysis for Research and Development
This guide provides a comprehensive analysis of the Phase 3 clinical trial data for the novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator, vanzacaftor, in a triple combination therapy with tezacaftor (B612225) and deutivacaftor (B606829). The data is presented in comparison to the established standard-of-care, elexacaftor (B607289)/tezacaftor/ivacaftor (Trikafta), to offer researchers, scientists, and drug development professionals a thorough understanding of its performance and potential.
Executive Summary
The Phase 3 clinical trial program for the once-daily this compound/tezacaftor/deutivacaftor regimen, encompassing the SKYLINE 102, SKYLINE 103, and RIDGELINE 105 trials, has demonstrated promising results. In head-to-head comparisons with the twice-daily elexacaftor/tezacaftor/ivacaftor, the this compound combination therapy was non-inferior in improving lung function and superior in reducing sweat chloride concentrations, a key marker of CFTR protein function.[1][2][3] The therapy was generally well-tolerated, with a safety profile comparable to the current standard of care.[1][4] These findings suggest that the this compound triple combination has the potential to become a new standard of care in the treatment of cystic fibrosis.
Mechanism of Action
The triple combination of this compound, tezacaftor, and deutivacaftor works synergistically to address the underlying molecular defect in cystic fibrosis. This compound and tezacaftor are CFTR correctors that bind to different sites on the mutated CFTR protein, facilitating its proper folding and trafficking to the cell surface.[5] Deutivacaftor is a CFTR potentiator that increases the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[5] This dual mechanism of correction and potentiation leads to a greater overall restoration of CFTR function.
Comparative Efficacy Data
The pivotal Phase 3 trials, SKYLINE 102 and SKYLINE 103, were randomized, double-blind, active-controlled studies that evaluated the efficacy and safety of the this compound triple combination compared to elexacaftor/tezacaftor/ivacaftor in patients with cystic fibrosis aged 12 years and older.[1][6] The RIDGELINE 105 trial was a single-arm, open-label study in children aged 6 to 11 years.[7][8]
Lung Function (ppFEV1)
The primary endpoint for the SKYLINE trials was the absolute change in percent predicted forced expiratory volume in one second (ppFEV1) from baseline through week 24. The results demonstrated that the this compound combination was non-inferior to the elexacaftor combination.[1]
| Trial | Treatment Group | Baseline ppFEV1 (Mean) | Absolute Change from Baseline in ppFEV1 at Week 24 (LS Mean) | LS Mean Difference vs. Elexacaftor/Tezacaftor/Ivacaftor (95% CI) |
| SKYLINE 102 | This compound/Tezacaftor/Deutivacaftor | 60.1 | +0.2 | 0.2 (-0.7, 1.1) |
| Elexacaftor/Tezacaftor/Ivacaftor | 60.5 | 0.0 | - | |
| SKYLINE 103 | This compound/Tezacaftor/Deutivacaftor | 69.1 | +0.2 | 0.2 (-0.5, 0.9) |
| Elexacaftor/Tezacaftor/Ivacaftor | 69.4 | 0.0 | - | |
| RIDGELINE 105 | This compound/Tezacaftor/Deutivacaftor | 99.7 | 0.0 (-2.0, 1.9) | N/A |
Table 1: Change from Baseline in Percent Predicted FEV1. [1][4]
Sweat Chloride Concentration
A key secondary endpoint was the absolute change in sweat chloride concentration from baseline through week 24. The this compound triple combination demonstrated superiority in reducing sweat chloride levels compared to the elexacaftor combination.[1]
| Trial | Treatment Group | Baseline Sweat Chloride (Mean, mmol/L) | Absolute Change from Baseline in Sweat Chloride at Week 24 (LS Mean, mmol/L) | LS Mean Difference vs. Elexacaftor/Tezacaftor/Ivacaftor (95% CI) |
| SKYLINE 102 & 103 (Pooled) | This compound/Tezacaftor/Deutivacaftor | 47.1 | -9.6 | -4.7 (-6.0, -3.4) |
| Elexacaftor/Tezacaftor/Ivacaftor | 46.5 | -4.9 | - | |
| RIDGELINE 105 | This compound/Tezacaftor/Deutivacaftor | 40.4 | -8.6 (-11.0, -6.3) | N/A |
Table 2: Change from Baseline in Sweat Chloride Concentration. [1][4]
Furthermore, a pooled analysis of the SKYLINE trials showed that a significantly higher proportion of patients treated with the this compound combination achieved sweat chloride levels below the diagnostic threshold for cystic fibrosis (<60 mmol/L) and below the carrier level (<30 mmol/L) compared to those treated with the elexacaftor combination.
| Sweat Chloride Threshold | This compound/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | Odds Ratio (95% CI) |
| <60 mmol/L | 86% | 77% | 2.21 (1.55, 3.15) |
| <30 mmol/L | 31% | 23% | 2.87 (2.00, 4.12) |
Table 3: Proportion of Patients Achieving Sweat Chloride Thresholds in SKYLINE Trials (Pooled Analysis).
Safety and Tolerability
The this compound triple combination was generally well-tolerated across all three Phase 3 trials, with a safety profile similar to that of elexacaftor/tezacaftor/ivacaftor.[1][4] The majority of adverse events were mild to moderate in severity.
| Adverse Event | This compound/Tezacaftor/Deutivacaftor (N=480) n (%) | Elexacaftor/Tezacaftor/Ivacaftor (N=491) n (%) |
| Infective pulmonary exacerbation | 133 (28%) | 158 (32%) |
| Cough | 108 (23%) | 101 (21%) |
| COVID-19 | 107 (22%) | 127 (26%) |
| Nasopharyngitis | 102 (21%) | 95 (19%) |
Table 4: Common Adverse Events in Pooled SKYLINE 102 and SKYLINE 103 Trials. [1]
In the RIDGELINE 105 study in children, the most common adverse events were cough, pyrexia, headache, infective pulmonary exacerbation, and oropharyngeal pain.[7][8]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Phase 3 trials.
Spirometry (Percent Predicted FEV1)
The measurement of forced expiratory volume in one second (FEV1) followed the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for spirometry.
References
- 1. This compound-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dzl.de [dzl.de]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-tezacaftor-deutivacaftor for children aged 6-11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanzacaftor Triple Therapy: A Comparative Analysis of a Next-Generation CFTR Modulator
An in-depth guide for researchers and drug development professionals on the reproducibility and validation of published Vanzacaftor experiments. This guide provides a comparative analysis of this compound triple therapy against the current standard of care, Trikafta, based on available clinical trial data.
Introduction
This compound, a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector, is a key component of a next-generation triple combination therapy developed by Vertex Pharmaceuticals. Administered with Tezacaftor (another CFTR corrector) and Deutivacaftor (a CFTR potentiator), this regimen, referred to as "vanza triple," aims to provide a more effective treatment for cystic fibrosis (CF). This guide summarizes the quantitative data from pivotal clinical trials, details the experimental protocols, and provides a comparative analysis with the established CFTR modulator, Trikafta (elexacaftor/tezacaftor/ivacaftor). To date, the majority of the available data on this compound's efficacy and safety comes from manufacturer-sponsored clinical trials. Independent validation and real-world evidence are anticipated following regulatory approval and broader clinical use.
Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, which result in a defective CFTR protein that is either absent from the cell surface or dysfunctional.[1] CFTR modulators are designed to correct these defects. The this compound triple combination therapy employs a multi-pronged approach to restore CFTR protein function.[2][3]
-
This compound and Tezacaftor (Correctors): These molecules work to correct the misfolded CFTR protein, allowing it to be processed and trafficked to the cell surface.[4][5] this compound and Tezacaftor bind to different sites on the CFTR protein, providing an additive effect in increasing the amount of functional protein at the cell membrane.[4]
-
Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, deutivacaftor, a deuterated form of ivacaftor (B1684365) with a longer half-life, helps to keep the channel open for a longer duration.[4][6] This increased channel opening probability allows for a greater flow of chloride ions, which helps to restore the balance of salt and water on the epithelial surface.[3]
Comparative Efficacy: this compound Triple Therapy vs. Trikafta
The primary evidence for the efficacy of the this compound triple therapy comes from the Phase 3 clinical trial program, which includes the SKYLINE 102, SKYLINE 103, and RIDGELINE 105 studies.[7][8] These trials were designed to compare the vanza triple regimen directly with Trikafta, the current standard of care for many individuals with CF.
Table 1: Comparison of Efficacy Endpoints in Pivotal Phase 3 Trials
| Endpoint | This compound Triple Therapy | Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) | Study | Key Finding |
| Absolute Change in ppFEV1 from Baseline (Week 24) | Non-inferior to Trikafta | Active Comparator | SKYLINE 102 & 103 | The vanza triple was found to be as effective as Trikafta in improving lung function.[7] |
| Absolute Change in Sweat Chloride (SwCl) from Baseline (Week 24) | Statistically significant reduction | Active Comparator | SKYLINE 102 & 103 | The vanza triple demonstrated superiority over Trikafta in reducing sweat chloride levels, a key biomarker of CFTR function.[7] |
| Proportion of Patients with SwCl <60 mmol/L | 86% | 77% | SKYLINE 102 & 103 (Pooled) | A significantly higher proportion of patients treated with the vanza triple reached the diagnostic threshold for CF. |
| Proportion of Patients with SwCl <30 mmol/L | 31% | 23% | SKYLINE 102 & 103 (Pooled) | A greater percentage of patients on the vanza triple achieved sweat chloride levels seen in CF carriers. |
| Absolute Change in SwCl in Children (6-11 years) from Baseline on Trikafta | -8.6 mmol/L | N/A (Baseline on Trikafta) | RIDGELINE 105 | Children switching to the vanza triple from Trikafta showed a further significant reduction in sweat chloride. |
| Proportion of Children with SwCl <60 mmol/L | 95% | N/A | RIDGELINE 105 | The vast majority of children treated with the vanza triple achieved sweat chloride levels below the diagnostic cutoff for CF.[9] |
| Proportion of Children with SwCl <30 mmol/L | >50% | N/A | RIDGELINE 105 | Over half of the children in the study achieved sweat chloride levels consistent with CF carriers.[9] |
ppFEV1: percent predicted forced expiratory volume in one second. SwCl: Sweat Chloride.
Experimental Protocols
The SKYLINE and RIDGELINE trials were multicenter, randomized, double-blind, active-controlled (SKYLINE), and single-arm (RIDGELINE) studies.
SKYLINE 102 & 103 Trials
-
Objective: To evaluate the efficacy and safety of the this compound triple combination compared to Trikafta in individuals with CF aged 12 years and older.[10][11]
-
Patient Population:
-
SKYLINE 102: Patients with one F508del mutation and one minimal function mutation.
-
SKYLINE 103: Patients with two F508del mutations or other mutations responsive to triple combination CFTR modulators.[12]
-
-
Methodology:
-
Run-in Period: All participants received Trikafta for four weeks to establish a baseline.
-
Randomization: Participants were then randomized to receive either the this compound triple therapy (this compound 20 mg/tezacaftor 100 mg/deutivacaftor 250 mg once daily) or continue with Trikafta for 52 weeks.[8][11]
-
Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) through week 24.
-
Secondary Endpoints: Key secondary endpoints included the absolute change from baseline in sweat chloride concentration.
-
RIDGELINE 105 Trial
-
Objective: To evaluate the safety, tolerability, and efficacy of the this compound triple combination in children with CF aged 6 to 11 years.[13][14]
-
Patient Population: Children with at least one mutation responsive to triple combination CFTR modulators.[7][8]
-
Methodology:
-
Baseline: A baseline was established while participants were on Trikafta.[6]
-
Treatment: This was a single-arm study where all participants received the this compound triple therapy for 24 weeks.[6][14]
-
Primary Endpoint: The primary endpoint was safety and tolerability.[13]
-
Efficacy Endpoints: Efficacy was assessed by measuring the absolute change in sweat chloride levels from the Trikafta baseline.
-
Visualizing the this compound Mechanism and Clinical Trial Workflow
Signaling Pathway of CFTR Modulators
Caption: Mechanism of action for this compound triple therapy.
Experimental Workflow of the SKYLINE Trials
Caption: Workflow of the SKYLINE 102 and 103 clinical trials.
Conclusion
The available data from the Phase 3 clinical trial program suggests that the this compound triple therapy is a promising next-generation treatment for cystic fibrosis. It has demonstrated non-inferiority to Trikafta in improving lung function and superiority in reducing sweat chloride levels, a key indicator of CFTR protein function. The once-daily dosing regimen also offers a potential advantage in treatment burden.
For researchers and drug development professionals, the key takeaway is that the this compound triple therapy represents a significant advancement in CFTR modulation. However, it is crucial to acknowledge that the current body of evidence is based on manufacturer-sponsored clinical trials. The scientific community awaits independent validation, real-world evidence, and long-term safety data to fully understand the clinical impact and reproducibility of these findings. Post-marketing surveillance and observational studies will be critical in confirming the efficacy and safety of this new therapeutic option in a broader patient population.
References
- 1. cff.org [cff.org]
- 2. youtube.com [youtube.com]
- 3. alyftrek.com [alyftrek.com]
- 4. Mechanism of Action | ALYFTREK® (this compound/tezacaftor/deutivacaftor) [alyftrekhcp.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 7. Vertex Reports Positive Outcomes for this compound/Tezacaftor/Deutivacaftor Cystic Fibrosis Treatment Trials [synapse.patsnap.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Nasdaq [nasdaq.com]
- 10. This compound-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 13. This compound-tezacaftor-deutivacaftor for children aged 6-11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dzl.de [dzl.de]
A Comparative Analysis of Vanzacaftor and Tezacaftor in Synergistic Triple Combination Therapies for Cystic Fibrosis
A detailed examination of the next-generation CFTR corrector, vanzacaftor, in a triple combination therapy reveals a superior effect in restoring CFTR protein function compared to the established tezacaftor-containing regimen. This guide provides a comprehensive comparison of the synergistic effects of these two critical correctors, supported by clinical trial data, detailed experimental protocols, and pathway visualizations.
This compound and tezacaftor (B612225) are both vital components of triple-combination therapies for cystic fibrosis (CF), acting as correctors to address the underlying protein folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] While tezacaftor has been a key element in highly effective CFTR modulator therapies, the introduction of this compound in a new triple-combination regimen has demonstrated further advancements in restoring CFTR function.[2][3] This guide offers a data-driven comparative study of these two correctors, focusing on their synergistic effects within their respective triple-combination therapies.
Mechanism of Action: A Synergistic Correction
Both this compound and tezacaftor function as CFTR correctors, facilitating the proper folding and trafficking of the defective CFTR protein, particularly the F508del mutation, to the cell surface.[4][5] The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and fails to reach the cell membrane.[4][6]
Tezacaftor helps to stabilize the CFTR protein, allowing more of it to be processed and transported to the cell surface.[5][7] this compound, a novel molecule, also aids in this process but binds to a different site on the CFTR protein.[1][8] This additive action of two correctors binding at distinct sites, in combination with a potentiator that enhances the channel opening of the CFTR protein at the cell surface, leads to a greater overall increase in CFTR activity.[1][2]
Performance Data: A Head-to-Head Clinical Trial Comparison
The most direct comparison of the synergistic effects of this compound and tezacaftor comes from the pivotal Phase 3 SKYLINE 102 and SKYLINE 103 clinical trials.[3][9] These trials evaluated the efficacy and safety of a once-daily triple-combination therapy of this compound/tezacaftor/deutivacaftor against the established twice-daily regimen of elexacaftor/tezacaftor/ivacaftor (Trikafta).[10][11]
The key findings from these trials are summarized in the tables below.
Efficacy Outcomes
| Efficacy Endpoint | This compound/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |
| Absolute Change in ppFEV1 from Baseline (Week 24) | ||
| SKYLINE 102 (LS Mean Difference) | 0.2 (95% CI: -0.7, 1.1) | Non-inferiority met |
| SKYLINE 103 (LS Mean Difference) | 0.2 (95% CI: -0.5, 0.9) | Non-inferiority met |
| Absolute Change in Sweat Chloride from Baseline (Week 24) | ||
| SKYLINE 103 (LS Mean Difference) | -5.1 mmol/L | -2.3 mmol/L (p=0.0034) |
| Proportion of Patients with Sweat Chloride <60 mmol/L (Pooled Data) | 86% | 77% (p<0.0001) |
| Proportion of Patients with Sweat Chloride <30 mmol/L (Pooled Data) | 31% | 23% (p<0.0001) |
Data sourced from the SKYLINE 102 and SKYLINE 103 clinical trials.[9][10][12]
Safety Profile
| Adverse Event | This compound/Tezacaftor/Deutivacaftor (Pooled Data) | Elexacaftor/Tezacaftor/Ivacaftor (Pooled Data) |
| Infective Pulmonary Exacerbation | 28% | 32% |
| Cough | 23% | 21% |
| COVID-19 | 22% | 26% |
| Nasopharyngitis | 21% | 19% |
The safety profile of the this compound-containing regimen was found to be similar to that of the elexacaftor/tezacaftor/ivacaftor regimen.[10][13]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SKYLINE 102 and SKYLINE 103 clinical trials.
Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Objective: To assess lung function by measuring the volume of air forcefully exhaled in one second.
Protocol:
-
Patient Preparation: Patients are instructed to be seated comfortably. They should not have consumed a heavy meal, engaged in vigorous exercise, or smoked for at least one hour before the test.[14] A nose clip is placed on the patient's nose to prevent air from escaping.[15]
-
Maneuver: The patient takes a maximal inhalation, filling their lungs completely.[16] They then place their lips tightly around the mouthpiece of a calibrated spirometer and exhale as forcefully and completely as possible for a minimum of 6 seconds.[16][17]
-
Data Collection: The spirometer measures the volume of air exhaled in the first second (FEV1) and the total volume of air exhaled (Forced Vital Capacity, FVC).[16][18]
-
Quality Control: At least three acceptable maneuvers are performed, with the two largest FVC and FEV1 values varying by no more than 0.15 L.[16] Spirometry is performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[11]
-
Calculation of ppFEV1: The measured FEV1 is compared to predicted values for a healthy individual of the same age, sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).[12]
Measurement of Sweat Chloride Concentration
Objective: To assess the function of the CFTR protein at the epithelial surface by measuring the chloride concentration in sweat.
Protocol:
-
Sweat Stimulation (Pilocarpine Iontophoresis): A small area of the patient's forearm is cleaned.[1][4] An electrode containing a pilocarpine (B147212) gel is placed on the prepared site.[8] A second electrode is placed at another location on the arm. A weak electrical current is applied for 5 minutes to deliver the pilocarpine and stimulate sweat production.[4]
-
Sweat Collection: After iontophoresis, the electrodes are removed, and the stimulated area is cleaned with deionized water and dried.[1] A Macroduct® sweat collector is securely placed over the stimulated area to collect sweat for a period of 30 minutes.[2][4]
-
Sweat Analysis: The collected sweat is then analyzed for its chloride concentration using a validated method such as coulometric titration.
-
Interpretation: Sweat chloride levels are interpreted as follows: ≤29 mmol/L is considered normal, 30-59 mmol/L is intermediate, and ≥60 mmol/L is indicative of cystic fibrosis.[2]
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Conclusion
The development of the this compound/tezacaftor/deutivacaftor triple combination therapy represents a significant advancement in the treatment of cystic fibrosis. While the established elexacaftor/tezacaftor/ivacaftor regimen has already transformed the lives of many with CF, the clinical data from the SKYLINE trials indicate that the newer, this compound-containing therapy can achieve an even greater restoration of CFTR protein function, as evidenced by the superior reductions in sweat chloride levels.[9][10] The non-inferiority in maintaining lung function, coupled with a similar safety profile and the convenience of a once-daily dosage, positions the this compound/tezacaftor/deutivacaftor regimen as a promising new standard of care for eligible individuals with cystic fibrosis.[10][13] This comparative analysis underscores the continuous innovation in CFTR modulator therapies, offering hope for further improvements in clinical outcomes for the CF community.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. asap.pdllabs.com [asap.pdllabs.com]
- 4. sifc.it [sifc.it]
- 5. wescor.com [wescor.com]
- 6. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 7. aarc.org [aarc.org]
- 8. scribd.com [scribd.com]
- 9. atsjournals.org [atsjournals.org]
- 10. starship.org.nz [starship.org.nz]
- 11. ashfordstpeters.net [ashfordstpeters.net]
- 12. cfwa.org.au [cfwa.org.au]
- 13. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 14. inshealth.org [inshealth.org]
- 15. allwales.icst.org.uk [allwales.icst.org.uk]
- 16. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sweat Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
Vanzacaftor's In Vivo Efficacy in CF Animal Models: A Comparative Analysis
While specific in vivo preclinical efficacy data for Vanzacaftor in cystic fibrosis (CF) animal models is not extensively published, its development as a next-generation CFTR corrector has been benchmarked against a wealth of data from previous modulators. This guide provides a comparative overview of the in vivo validation of this compound's therapeutic class in relevant animal models, contextualized with data from its primary competitor, the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (Trikafta), and other foundational CFTR modulators.
This compound (VX-121) is a potent CFTR corrector designed to work in concert with a potentiator and another corrector to restore the function of the defective CFTR protein in patients with specific mutations. Its approval and clinical efficacy in human trials underscore the successful translation from preclinical research, which heavily relies on animal models that recapitulate key aspects of CF pathophysiology.
Comparative Efficacy of CFTR Modulators in Animal Models
The following tables summarize key quantitative data from in vivo studies of various CFTR modulators in established CF animal models. These models are crucial for assessing the physiological effects of these drugs on endpoints that are translatable to human clinical outcomes, such as ion transport, mucus clearance, and inflammation.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) in a Phe508del Rat Model
| Animal Model | Mutation | Treatment | Endpoint | Measurement | Outcome |
| Rat | Phe508del | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Nasal Potential Difference (ΔPDCl) | Change in Chloride Ion Transport | Significant improvement, restoring on average 36.5% of the wild-type response.[1] |
| Rat | Phe508del | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Nasal Potential Difference (ΔPDIso) | Change in Isoproterenol (B85558) Response | Significant improvement, restoring on average 83.2% of the wild-type response.[1] |
Table 2: Efficacy of Ivacaftor in a G551D Ferret Model
| Animal Model | Mutation | Treatment | Endpoint | Measurement | Outcome |
| Ferret | G551D | Ivacaftor | Sweat Chloride Concentration | mEq/L | Significant reduction towards wild-type levels. |
| Ferret | G551D | Ivacaftor | Nasal Potential Difference | mV | Significant normalization of chloride and sodium transport. |
| Ferret | G551D | Ivacaftor | Pancreatic Function | Histology and enzyme levels | Prevention of pancreatic acinar cell death and improved function. |
Table 3: Efficacy of Lumacaftor/Ivacaftor in a F508del Mouse Model
| Animal Model | Mutation | Treatment | Endpoint | Measurement | Outcome |
| Mouse | F508del | Lumacaftor/Ivacaftor | Intestinal Short-Circuit Current (Isc) | µA/cm² | Significant increase in forskolin-stimulated Isc, indicating restored CFTR function. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to validate CFTR modulators in animal models.
Nasal Potential Difference (NPD) Measurement in Rats
The NPD measurement is a key in vivo assay to assess ion transport across the nasal epithelium, a tissue that reflects the ion transport defects seen in the airways of CF patients.
-
Animal Preparation: Phe508del rats are anesthetized, and a fine catheter is inserted into one nostril to perfuse a series of solutions over the nasal mucosa.
-
Baseline Measurement: A baseline potential difference is established by perfusing a Ringer's solution.
-
Ion Channel Blockade and Stimulation: A solution containing amiloride (B1667095) is perfused to block sodium channels, followed by a chloride-free solution to measure the chloride gradient. Subsequently, a solution containing isoproterenol is used to stimulate CFTR-mediated chloride secretion.
-
Data Analysis: The changes in potential difference in response to the different solutions are recorded and analyzed to determine the extent of CFTR function. A significant change towards wild-type values indicates efficacy of the tested modulator.[1]
Sweat Chloride Measurement in Ferrets
The sweat test is a gold-standard diagnostic for CF and a reliable biomarker for CFTR function in response to modulator therapy.
-
Stimulation of Sweating: Pilocarpine is administered to stimulate sweat production in a localized area of the ferret's paw.
-
Sweat Collection: A specialized collection device is attached to the stimulated area to absorb the sweat.
-
Chloride Analysis: The collected sweat is analyzed for its chloride concentration. A reduction in sweat chloride levels in treated CF animals compared to untreated controls indicates a restoration of CFTR function.
Intestinal Short-Circuit Current (Isc) Measurement in Mice
This ex vivo technique measures ion transport across a section of intestinal tissue, providing a quantitative assessment of CFTR channel activity.
-
Tissue Preparation: A segment of the small intestine is excised from a euthanized F508del mouse and mounted in an Ussing chamber, which separates the tissue into two chambers, allowing for the measurement of ion flow.
-
Measurement of Ion Transport: The tissue is bathed in a physiological solution, and the short-circuit current required to nullify the potential difference across the tissue is measured.
-
CFTR Stimulation and Inhibition: Forskolin is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc. A CFTR-specific inhibitor is then added to confirm that the observed current is indeed mediated by CFTR. An increase in the forskolin-stimulated Isc in tissues from treated animals compared to controls demonstrates the efficacy of the CFTR modulator.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the CFTR signaling pathway and a typical in vivo study workflow.
References
Vanzacaftor's In Vitro Efficacy: A Comparative Analysis Across Laboratory Settings
A deep dive into the preclinical data supporting the next-generation CFTR corrector, Vanzacaftor, reveals a profile of potent protein maturation and functional restoration of the faulty CFTR protein, positioning it as a significant advancement in the treatment of Cystic Fibrosis (CF). This guide provides a comprehensive comparison of this compound's effects in various laboratory models, juxtaposed with other key CFTR modulators, supported by detailed experimental methodologies.
This compound (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed to address the underlying protein folding and trafficking defects caused by mutations such as F508del. It is a component of the triple-combination therapy, Alyftrek, which also includes Tezacaftor, another corrector, and Deutivacaftor, a CFTR potentiator. This guide will dissect the in vitro experimental data that forms the scientific bedrock of its clinical development.
Comparative Efficacy of this compound in CFTR Correction
Preclinical investigations are fundamental in characterizing the efficacy of new CFTR modulators. Key in vitro assays focus on two primary aspects: the maturation of the CFTR protein and the restoration of its function as a chloride channel.
CFTR Protein Maturation: Western Blot Analysis
The F508del mutation, the most common cause of CF, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation. This immature, core-glycosylated form is known as "Band B". Correctors like this compound facilitate the proper folding and trafficking of the F508del-CFTR protein to the Golgi apparatus, where it undergoes further glycosylation to become the mature, functional "Band C" form, which is then trafficked to the cell surface.
In head-to-head preclinical studies, (S)-Vanzacaftor demonstrated greater potency and efficacy in enhancing the maturation of the F508del-CFTR protein compared to the first-generation corrector, Elexacaftor.[1] While specific quantitative data from these head-to-head preclinical studies are not publicly available, the consistent reporting of this compound's superior maturation effects underscores its potential as a highly effective corrector.
| Compound/Combination | Cell Type | Assay | Endpoint | Observed Effect |
| This compound/Tezacaftor/Deutivacaftor | HBE cells (F508del homozygous) | Western Blot | F508del-CFTR Maturation (Band C) | Increased protein expression and maturation compared to baseline.[2][3] |
| Elexacaftor/Tezacaftor/Ivacaftor | HBE cells (F508del homozygous) | Western Blot | F508del-CFTR Maturation (Band C) | Significant increase in mature CFTR protein.[2][3] |
| Lumacaftor/Ivacaftor | HBE cells (F508del homozygous) | Western Blot | F508del-CFTR Maturation (Band C) | Modest increase in mature CFTR protein.[4] |
HBE: Human Bronchial Epithelial
CFTR Channel Function: Ussing Chamber Assay
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues. In this setup, a monolayer of cultured human bronchial epithelial (HBE) cells from CF patients is mounted between two chambers, and the chloride current (short-circuit current, Isc) is measured. An increase in Isc upon stimulation indicates restored CFTR function.
Preclinical data from in vitro studies on HBE cells from donors with F508del mutations showed that the triple combination of this compound, Tezacaftor, and Deutivacaftor significantly increased CFTR-mediated chloride transport.[5] While direct head-to-head preclinical data is limited, the clinical trial results from the SKYLINE and RIDGELINE studies, which demonstrated non-inferiority in lung function improvement and superiority in sweat chloride reduction compared to the Elexacaftor-based triple therapy, are rooted in these foundational in vitro findings.[6][7][8]
| Compound/Combination | Cell Type | Assay | Endpoint | Observed Effect (% of Wild-Type Function) |
| This compound/Tezacaftor/Deutivacaftor | HBE cells (F508del homozygous) | Ussing Chamber | Chloride Transport (Isc) | Significant increase in chloride transport. |
| Elexacaftor/Tezacaftor/Ivacaftor | HBE cells (F508del homozygous) | Ussing Chamber | Chloride Transport (Isc) | ~62% of wild-type CFTR function.[9] |
| Lumacaftor/Ivacaftor | HBE cells (F508del homozygous) | Ussing Chamber | Chloride Transport (Isc) | ~15% of wild-type CFTR function.[10] |
| Ivacaftor (for gating mutations) | HBE cells (G551D) | Ussing Chamber | Chloride Transport (Isc) | Near non-CF levels of CFTR activity.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating this compound, the following diagrams are provided.
Caption: Mechanism of this compound combination therapy.
Caption: In vitro experimental workflows.
Detailed Experimental Protocols
Western Blot for CFTR Maturation
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface for 4-6 weeks to achieve a differentiated, polarized epithelium. The cells are then treated with the this compound combination therapy or comparator drugs at specified concentrations for 24-48 hours.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors. The lysates are then centrifuged to pellet cellular debris.
-
SDS-PAGE and Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% Tris-Glycine gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of Band B (immature CFTR) and Band C (mature CFTR) is quantified using densitometry software. The maturation efficiency is calculated as the ratio of Band C to the total CFTR protein (Band B + Band C).[4]
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
-
Cell Culture: HBE cells from F508del homozygous donors are cultured on permeable supports as described above.
-
Ussing Chamber Setup: The permeable supports with the differentiated HBE cell monolayers are mounted in Ussing chambers. The apical and basolateral chambers are filled with appropriate physiological saline solutions and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion transport across the epithelium, is continuously recorded.
-
Pharmacological Manipulation: To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is first inhibited by adding amiloride (B1667095) to the apical chamber. Subsequently, CFTR is activated by adding a cAMP agonist, such as forskolin, to the basolateral chamber, followed by a potentiator (e.g., Deutivacaftor or Ivacaftor) to the apical chamber. Finally, a CFTR-specific inhibitor is added to confirm that the measured current is mediated by CFTR.
-
Data Analysis: The change in Isc (ΔIsc) following the addition of the CFTR activators and inhibitors is calculated. The magnitude of the CFTR-dependent ΔIsc is a direct measure of the functional rescue of the F508del-CFTR channels.
Conclusion
The available preclinical data strongly support the high efficacy of this compound in correcting the primary molecular defect of the F508del-CFTR mutation. Its ability to promote the maturation of the CFTR protein, in concert with Tezacaftor and the potentiator Deutivacaftor, translates into a significant restoration of chloride channel function in vitro. While direct quantitative comparisons with Elexacaftor at the preclinical stage are not extensively published, the clinical trial outcomes suggest that the this compound-based regimen represents a valuable and potentially superior therapeutic option for individuals with cystic fibrosis. The detailed experimental protocols provided herein offer a framework for the continued investigation and cross-validation of next-generation CFTR modulators in diverse laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Ivacaftor-induced CFTR Activation in Airway Epithelial Cells and Improved Lung Function: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thelimbic.com [thelimbic.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancing clinical development pathways for new CFTR modulators in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ussing Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanzacaftor Poised to Redefine CF Treatment Landscape: A Comparative Analysis Against Next-Generation CFTR Modulators
The investigational triple-combination therapy, Vanzacaftor/Tezacaftor/Deutivacaftor, has demonstrated non-inferiority in lung function improvement and superiority in reducing sweat chloride concentration compared to the current standard of care, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor). These findings, from the pivotal SKYLINE and RIDGELINE clinical trials, position the once-daily this compound regimen as a significant advancement in the management of cystic fibrosis (CF), potentially offering enhanced clinical benefits for a broad range of patients.
This guide provides a comprehensive comparison of this compound's performance against other next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators, supported by experimental data from key clinical trials. Detailed methodologies for the pivotal experiments are provided to enable a thorough evaluation by researchers, scientists, and drug development professionals.
Performance Benchmarking: this compound vs. Trikafta
The this compound triple combination has been rigorously evaluated in a comprehensive Phase 3 program, including two active-controlled studies in patients aged 12 and older (SKYLINE 102 and SKYLINE 103) and one single-arm study in children aged 6 to 11 (RIDGELINE 105).[1][2] The primary comparator in these trials was Trikafta, a highly effective CFTR modulator therapy.
Efficacy in Patients Aged 12 and Older (SKYLINE 102 & 103)
The SKYLINE trials were randomized, double-blind, active-controlled studies designed to evaluate the efficacy and safety of the this compound triple combination compared to Trikafta.[2]
Table 1: Improvement in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) at Week 24
| Trial | Treatment Group | Mean Absolute Change from Baseline in ppFEV1 | 95% Confidence Interval | Non-inferiority to Trikafta |
| SKYLINE 102 | This compound Triple | +0.5% | -0.7 to 1.1 | Met |
| Trikafta | +0.3% | - | ||
| SKYLINE 103 | This compound Triple | +0.2% | -0.5 to 0.9 | Met |
| Trikafta | 0.0% | - |
Baseline was established after a 4-week run-in period with Trikafta.
Table 2: Reduction in Sweat Chloride (SwCl) Concentration at Week 24
| Trial | Treatment Group | Mean Absolute Change from Baseline in SwCl (mmol/L) | Superiority to Trikafta |
| SKYLINE 102 & 103 (Pooled) | This compound Triple | Statistically significant reduction | Met |
| Trikafta | - |
Table 3: Proportion of Patients Achieving Sweat Chloride Thresholds at Week 24 (Pooled Data)
| Sweat Chloride Threshold | This compound Triple Group | Trikafta Group | Odds Ratio | p-value |
| < 60 mmol/L (Diagnostic Threshold) | 86% | 77% | 2.21 | <0.0001 |
| < 30 mmol/L (Carrier Level) | 31% | 23% | 2.87 | <0.0001 |
Efficacy in Children Aged 6 to 11 (RIDGELINE 105)
The RIDGELINE 105 study was a single-arm, open-label trial evaluating the safety and efficacy of the this compound triple combination in children who were previously on Trikafta.[3]
Table 4: Efficacy Outcomes in the RIDGELINE 105 Trial at Week 24
| Outcome | Mean Absolute Change from Baseline | 95% Confidence Interval |
| ppFEV1 | Maintained baseline levels | - |
| Sweat Chloride (SwCl) | -8.6 mmol/L | -11.0 to -6.3 |
Table 5: Proportion of Children Achieving Sweat Chloride Thresholds in RIDGELINE 105 at Week 24
| Sweat Chloride Threshold | Percentage of Patients |
| < 60 mmol/L | 95% |
| < 30 mmol/L | 53% |
The Next Wave of CFTR Modulators
While the this compound triple combination represents the most near-term potential successor to Trikafta, other novel CFTR modulators are progressing through clinical development. These investigational therapies employ different mechanisms to restore CFTR protein function and hold promise for patients who may not respond optimally to current treatments.
Table 6: Overview of Select Next-Generation CFTR Modulators in Clinical Development
| Compound/Therapy | Developer | Mechanism of Action | Stage of Development | Key Highlights |
| SION-638 | Sionna Therapeutics | NBD1 stabilizer | Phase 1 | Aims to improve CFTR protein folding and stability by targeting the nucleotide-binding domain 1 (NBD1).[4] |
| Galicaftor/Navocaftor/ABBV-119 | AbbVie | Triple combination of correctors and a potentiator | Phase 2 | Investigational triple combination therapy for patients with the F508del mutation. |
| VX-522 | Vertex Pharmaceuticals & Moderna | mRNA therapy | Phase 1/2 | An inhaled mRNA therapy designed to enable lung cells to produce functional CFTR protein, potentially benefiting patients with mutations unresponsive to modulators.[5][6][7] |
Mechanism of Action: The this compound Triple Combination
The this compound triple therapy is a once-daily oral regimen comprising two correctors (this compound and Tezacaftor) and one potentiator (Deutivacaftor).[8] Each component plays a distinct role in restoring the function of the defective CFTR protein.
-
This compound and Tezacaftor (Correctors): These molecules bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface.[8]
-
Deutivacaftor (Potentiator): This molecule increases the channel opening probability of the CFTR protein at the cell surface, allowing for increased chloride ion transport.[8]
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the clinical trials of this compound.
SKYLINE 102 & 103 and RIDGELINE 105 Clinical Trial Workflow
The pivotal clinical trials for the this compound triple combination followed a structured workflow to assess its efficacy and safety.
Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Spirometry was conducted according to the American Thoracic Society/European Respiratory Society guidelines.[9]
-
Patient Preparation: Patients were instructed to avoid short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours before testing.
-
Procedure: Patients performed a minimum of three acceptable forced expiratory maneuvers. The highest FEV1 value from the acceptable maneuvers was recorded.
-
Data Analysis: The recorded FEV1 was expressed as a percentage of the predicted normal value for a person of the same age, sex, and height.
Measurement of Sweat Chloride Concentration
Sweat chloride concentration was measured using the quantitative pilocarpine (B147212) iontophoresis method, adhering to the guidelines established by the Cystic Fibrosis Foundation.[10][11]
-
Sweat Stimulation: Pilocarpine was applied to a small area of the forearm and stimulated with a weak electrical current to induce sweating.
-
Sweat Collection: Sweat was collected onto a pre-weighed filter paper or in a macroduct coil.
-
Analysis: The chloride concentration in the collected sweat was determined by a standardized laboratory method, typically coulometric titration.[12]
Conclusion
The this compound triple combination therapy has demonstrated a compelling clinical profile, meeting its primary endpoint of non-inferiority to Trikafta in improving lung function and showing superiority in reducing sweat chloride levels.[13] This once-daily regimen represents a significant evolution in CFTR modulator therapy and holds the potential to become a new standard of care for a large proportion of the cystic fibrosis population. The ongoing development of other next-generation modulators with diverse mechanisms of action promises a future with even more personalized and effective treatment options for individuals with cystic fibrosis.
References
- 1. Positive Late Stage Study Results for Next-Generation, Triple-Combination Modulator | Cystic Fibrosis Foundation [cff.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Vertex Announces Positive Results From Pivotal Trials of this compound/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cff.org [cff.org]
- 9. Routine spirometry in cystic fibrosis patients: impact on pulmonary exacerbation diagnosis and FEV1 decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. cff.org [cff.org]
- 12. sflung.com [sflung.com]
- 13. Vanza Triple Success in Cystic Fibrosis Phase III [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Vanzacaftor: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Vanzacaftor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory best practices and information from safety data sheets (SDS).
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes.[1] Standard laboratory safety protocols should be strictly followed.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective, chemical-resistant gloves.[1] |
| Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1] |
All handling of solid this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are essential engineering controls in the handling area.[1]
Step-by-Step Disposal Protocol for this compound
While a universally mandated, specific experimental protocol for this compound disposal is not publicly available, the following procedure is based on general principles of hazardous chemical waste management and information from available safety data sheets. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compounds, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty containers.
-
Place these materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) with a secure lid to prevent spills.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Liquid Waste:
-
Collect any liquid waste containing this compound, such as solutions in organic solvents, in a separate, labeled hazardous waste container.
-
Ensure the container is compatible with the solvent used and is properly sealed.
-
Crucially, do not mix incompatible waste streams.
-
2. Spill Management:
In the event of a this compound spill:
-
Immediately alert personnel in the vicinity.
-
Wearing the appropriate PPE, cover the spill with a suitable absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.[1]
-
Thoroughly clean the spill area with an appropriate solvent or detergent and water.[1]
3. Final Disposal:
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[2] This is typically achieved via controlled incineration equipped with an afterburner and scrubber to prevent the release of harmful substances into the atmosphere.[2]
-
Crucially, do not discharge this compound or its solutions into the sewer system or drains. [1]
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Environmental and Toxicological Considerations
While specific ecotoxicological data for this compound is not extensively detailed in the provided search results, general precautions for chemical substances advise avoiding release into the environment.[3] Runoff from fire control or dilution water may cause pollution.[3] The toxicological effects of this compound have not been thoroughly studied.[3] Therefore, treating it as a potentially hazardous substance and preventing its release into the environment is a critical safety measure.
References
Essential Safety and Logistical Information for Handling Vanzacaftor
Vanzacaftor is an orally active corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] As with any active pharmaceutical ingredient, proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent inhalation, skin, and eye contact.[3][4] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free gloves.[5][6] | Prevents skin contact and absorption. Double-gloving is recommended for handling hazardous drugs.[6] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[6][7] | Protects against contamination of clothing and skin. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[7][8] | Protects eyes from dust, aerosols, and splashes.[3] |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet, especially if there is a risk of aerosolization.[5] | Prevents inhalation of the compound.[3][4] |
Safe Handling and Disposal Workflow
Proper operational procedures are critical to minimize exposure risk. The following workflow outlines the key steps for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
First Aid Procedures
In the event of accidental exposure, immediate action is necessary.[3][4]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3][4] Seek medical advice. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids.[4][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood or biological safety cabinet. Ensure the work area is clean and decontaminated.
-
Don PPE: Put on all recommended personal protective equipment as detailed in the PPE table above.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. To minimize inhalation risk, avoid creating dust.
-
Dissolving:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. This compound has a solubility of 100 mg/mL in DMSO.[1]
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Cleanup:
-
Decontaminate all surfaces and equipment used with a suitable solvent, such as 70% ethanol.[4]
-
Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated hazardous waste container.
-
-
Doffing PPE: Remove personal protective equipment in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and empty vials, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be disposed of as hazardous chemical waste in accordance with institutional and local environmental regulations. Do not pour this compound solutions down the drain.[4]
-
General Guidance: For disposal of unused medicine in a non-laboratory setting, if a drug take-back program is not available, the FDA recommends mixing the medication with an unappealing substance like dirt or used coffee grounds, placing it in a sealed container, and then discarding it in the household trash.[10] All personal information should be removed from prescription labels before disposing of the packaging.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pogo.ca [pogo.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
